molecular formula C15H23ClN2O4 B1506282 H-D-Lys(Z)-OMe HCl CAS No. 1158-35-6

H-D-Lys(Z)-OMe HCl

Cat. No.: B1506282
CAS No.: 1158-35-6
M. Wt: 330.81 g/mol
InChI Key: QPNJISLOYQGQTI-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Lys(Z)-OMe HCl is a useful research compound. Its molecular formula is C15H23ClN2O4 and its molecular weight is 330.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-D-Lys(Z)-OMe HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Lys(Z)-OMe HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJISLOYQGQTI-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718535
Record name Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158-35-6
Record name Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structural Elucida-tion of H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic peptide chemistry, the precise control of reactive functional groups is paramount to achieving desired peptide sequences and functionalities. Protected amino acids serve as the fundamental building blocks in this endeavor, and among them, H-D-Lys(Z)-OMe HCl holds a significant position. This technical guide provides an in-depth exploration of the chemical properties and structural elucidation of Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride (H-D-Lys(Z)-OMe HCl).

This document is intended for researchers, scientists, and professionals in drug development who utilize protected amino acids in solid-phase or solution-phase peptide synthesis. Herein, we will delve into the significance of the benzyloxycarbonyl (Z) protecting group, detail the key chemical and physical characteristics of the title compound, and provide a comprehensive overview of the analytical methodologies employed for its structural verification and quality control. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide practical, field-proven insights.

Chemical and Physical Properties

H-D-Lys(Z)-OMe HCl is a derivative of the amino acid D-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified as a methyl ester. The α-amino group is present as a hydrochloride salt. These modifications render the molecule suitable for use in peptide synthesis by preventing unwanted side reactions.

PropertyValueSource(s)
IUPAC Name methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[1]
Synonyms Nε-Z-D-lysine methyl ester hydrochloride, Nε-Cbz-D-Lysine methyl ester HCl[1]
Molecular Formula C15H23ClN2O4[1]
Molecular Weight 330.81 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 115-118 °C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, [2]
Optical Activity [α]20/D +14.5±0.5°, c = 2% in H2O

The Role and Significance of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis, introduced by Bergmann and Zervas in 1932.[] Its enduring utility stems from a combination of stability and selective lability.

Expertise in Action: Why Choose the Z-Group?

The selection of a protecting group is a critical decision in peptide synthesis strategy. The Z-group offers several advantages:

  • Stability: It is stable to the basic conditions often used for the deprotection of the Fmoc group, another common Nα-protecting group. This orthogonality is crucial for the synthesis of complex peptides where different protecting groups need to be selectively removed.[]

  • Racemization Suppression: Z-protected amino acids are known to be resistant to racemization during activation and coupling reactions, thereby preserving the stereochemical integrity of the peptide.[4]

  • Facile Cleavage: The Z-group can be removed under mild conditions by catalytic hydrogenation (e.g., H₂/Pd-C), which is a clean and efficient method that typically does not affect other functional groups.[4]

The presence of the Z-group on the ε-amino group of lysine prevents this nucleophilic side chain from participating in unwanted acylation reactions during peptide bond formation.

Z_Group_Significance cluster_PeptideSynthesis Peptide Synthesis Strategy Lysine D-Lysine Protected_Lysine H-D-Lys(Z)-OMe HCl Lysine->Protected_Lysine Protection of ε-amino group with Z Peptide_Chain Growing Peptide Chain Protected_Lysine->Peptide_Chain Coupling Desired_Peptide Final Peptide Peptide_Chain->Desired_Peptide Deprotection of Z group (e.g., Hydrogenolysis)

Caption: Workflow illustrating the role of Z-group protection in peptide synthesis.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the structure and purity of H-D-Lys(Z)-OMe HCl requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

A ¹H NMR spectrum of H-D-Lys(Z)-OMe HCl is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

  • Aromatic Protons (δ 7.3-7.4 ppm): The five protons of the phenyl ring of the benzyloxycarbonyl group will appear as a multiplet in this region.

  • Benzyl Protons (δ ~5.1 ppm): The two protons of the benzylic methylene group (C₆H₅CH₂ -) will typically appear as a singlet.

  • α-Proton (δ ~4.0-4.2 ppm): The proton attached to the α-carbon (the chiral center) is expected to be a triplet, coupled to the adjacent methylene group.

  • Methyl Ester Protons (δ ~3.7 ppm): The three protons of the methyl ester group (-OCH₃ ) will appear as a sharp singlet.

  • Lysine Side Chain Protons (δ ~1.4-3.2 ppm): The methylene protons of the lysine side chain will appear as a series of multiplets in the aliphatic region. The protons adjacent to the nitrogen atoms will be shifted further downfield.

  • Amine and Amide Protons: The protons of the α-amino group (as -NH₃⁺) and the ε-amide group (-NH-) will be observable, though their chemical shifts can be variable and they may exhibit broad signals due to exchange with the solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with a signal for each unique carbon atom.

  • Carbonyl Carbons (δ ~170-175 ppm): The ester and carbamate carbonyl carbons will resonate in this downfield region.

  • Aromatic Carbons (δ ~127-137 ppm): The carbons of the phenyl ring will show several signals in this range.

  • Benzylic Carbon (δ ~67 ppm): The carbon of the benzylic methylene group.

  • α-Carbon (δ ~53 ppm): The chiral carbon atom.

  • Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group.

  • Lysine Side Chain Carbons (δ ~22-40 ppm): The aliphatic carbons of the lysine side chain.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of H-D-Lys(Z)-OMe HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Further 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the signals based on their chemical shifts, multiplicities, and correlation data from 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.

Expected Fragmentation Pattern

In electrospray ionization (ESI) mass spectrometry, H-D-Lys(Z)-OMe HCl is expected to show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the protonated molecule (C₁₅H₂₂N₂O₄ + H⁺).

The fragmentation pattern will be dictated by the weakest bonds in the molecule. Key expected fragmentation pathways include:

  • Loss of the benzyloxycarbonyl group: Cleavage of the C-O bond of the carbamate can lead to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group.

  • Cleavage of the ester group: Loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl ester moiety.

  • Fragmentation of the lysine side chain: Cleavage at various points along the aliphatic side chain.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for ESI, typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid to promote ionization.

  • Instrument Setup: Use an ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire high-resolution mass spectra.

  • Data Acquisition: Acquire a full scan MS spectrum to determine the molecular weight. Then, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Interpretation: Analyze the mass-to-charge ratios of the parent and fragment ions to confirm the molecular formula and propose a fragmentation pathway consistent with the known structure.

MS_Workflow Sample H-D-Lys(Z)-OMe HCl Solution Ionization Electrospray Ionization (ESI) Sample->Ionization MS1 MS Scan (Determine [M+H]⁺) Ionization->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation Fragmentation Collision-Induced Dissociation (CID) Isolation->Fragmentation MS2 MS/MS Scan (Detect Fragment Ions) Fragmentation->MS2 Analysis Data Analysis and Structure Confirmation MS2->Analysis

Caption: A typical workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions

The IR spectrum of H-D-Lys(Z)-OMe HCl will exhibit characteristic absorption bands for its various functional groups:

  • N-H Stretching: A broad absorption in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amine hydrochloride and the amide.

  • C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretching: Two distinct, strong absorptions in the carbonyl region:

    • Ester C=O stretch around 1735-1750 cm⁻¹.

    • Carbamate C=O stretch around 1690-1710 cm⁻¹.

  • C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the aromatic ring.

  • C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ range corresponding to the C-O bonds of the ester and carbamate groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule to confirm its structure.

Conclusion

The structural elucidation of H-D-Lys(Z)-OMe HCl is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. A thorough understanding of the chemical properties of this protected amino acid, particularly the role of the benzyloxycarbonyl group, is essential for its effective use in peptide synthesis. The protocols and interpretive guidance provided in this technical guide are designed to equip researchers with the necessary knowledge to confidently verify the structure and purity of this critical synthetic building block, thereby ensuring the integrity and success of their peptide synthesis endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777289, H-D-Lys(Z)-OMe HCl. Retrieved from [Link][1]

  • Wiley-VCH. (2009). Protection Reactions. In Peptide Synthesis I.[4]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Nε-Z-D-lysine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Nε-Z-D-lysine methyl ester hydrochloride, a critical building block in peptide synthesis and various biochemical applications. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and high-purity outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's preparation and validation.

Introduction: The Significance of Nε-Z-D-lysine Methyl Ester Hydrochloride

Nε-Z-D-lysine methyl ester hydrochloride is a derivative of the amino acid D-lysine, featuring two key modifications: a benzyloxycarbonyl (Z) protecting group on the ε-amino group and a methyl ester at the carboxylic acid terminus. The Z-group provides crucial protection for the side-chain amine, preventing unwanted side reactions during peptide bond formation.[] This strategic protection allows for the selective involvement of the α-amino group in peptide coupling reactions, a cornerstone of modern peptide synthesis.[][2]

The methyl ester modification enhances the compound's solubility in organic solvents, which is advantageous for various synthetic protocols.[] Furthermore, the hydrochloride salt form improves the compound's stability and handling characteristics.[] Consequently, this compound serves as an indispensable tool in the construction of complex peptides, protein modification studies, and the development of novel therapeutic agents.[][2][4]

Compound Attribute Significance in Application
D-Lysine Backbone Provides unnatural stereochemistry for creating peptides with enhanced stability against enzymatic degradation.
Nε-Benzyloxycarbonyl (Z) Group Orthogonal protecting group that selectively shields the side-chain amine during peptide synthesis.[]
Methyl Ester Increases solubility in organic solvents, facilitating homogenous reaction conditions.[]
Hydrochloride Salt Enhances stability, crystallinity, and ease of handling of the final product.[]

Synthesis of Nε-Z-D-lysine Methyl Ester Hydrochloride: A Step-by-Step Protocol

The synthesis of Nε-Z-D-lysine methyl ester hydrochloride is a multi-step process that begins with the selective protection of the ε-amino group of D-lysine, followed by the esterification of the carboxylic acid. The final step involves the formation of the hydrochloride salt.

Synthesis Workflow Overview

Synthesis_Workflow Start D-Lysine Hydrochloride Step1 Nε-Benzyloxycarbonyl Protection Start->Step1 Intermediate1 Nε-Z-D-Lysine Step1->Intermediate1 Step2 Methyl Esterification Intermediate1->Step2 Intermediate2 Nε-Z-D-lysine Methyl Ester Step2->Intermediate2 Step3 Hydrochloride Salt Formation Intermediate2->Step3 End Nε-Z-D-lysine Methyl Ester Hydrochloride Step3->End

Caption: Synthetic pathway for Nε-Z-D-lysine methyl ester hydrochloride.

Detailed Experimental Protocol

Part A: Synthesis of Nε-Z-D-Lysine

  • Dissolution and Basification: Dissolve D-lysine hydrochloride in distilled water. Cool the solution in an ice bath and add a suitable base, such as sodium carbonate or sodium hydroxide, to raise the pH and deprotonate the amino groups.

  • Protection Reaction: While maintaining the cold temperature, slowly add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture with vigorous stirring. The Z-group will selectively react with the more nucleophilic ε-amino group.

  • Isolation and Purification: After the reaction is complete, the Nε-Z-D-lysine will precipitate out of the solution. Collect the solid by filtration, wash it with cold water and a suitable organic solvent like diethyl ether to remove impurities, and then dry it under vacuum.

Part B: Synthesis of Nε-Z-D-lysine Methyl Ester Hydrochloride

A common and effective method for the esterification of amino acids is the use of thionyl chloride in methanol.[5][6]

  • Esterification Reaction: Suspend the dried Nε-Z-D-lysine in anhydrous methanol and cool the mixture to -10°C in an ice-salt bath.

  • Reagent Addition: Add thionyl chloride dropwise to the suspension with constant stirring. This in-situ generation of acidic conditions catalyzes the esterification of the carboxylic acid.[5]

  • Reaction Progression and Work-up: Allow the reaction to stir at a low temperature for a designated period, followed by stirring at room temperature to ensure completion.[5]

  • Solvent Removal: Remove the methanol under reduced pressure. The resulting crude product is then co-evaporated with additional methanol to eliminate any residual thionyl chloride.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure Nε-Z-D-lysine methyl ester hydrochloride as a white solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Nε-Z-D-lysine methyl ester hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Product NMR ¹H NMR & ¹³C NMR Spectroscopy Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Verification FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Group Analysis HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Purity Assessment Final_Product Verified Nε-Z-D-lysine Methyl Ester Hydrochloride NMR->Final_Product MS->Final_Product FTIR->Final_Product HPLC->Final_Product

Caption: Analytical workflow for the characterization of the final product.

Analytical Techniques and Expected Results
Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the proton environment and structural integrity of the molecule.Characteristic peaks corresponding to the aromatic protons of the Z-group, the methylene protons of the lysine side chain, the α-proton, and the methyl ester protons.[7]
¹³C NMR Spectroscopy To confirm the carbon skeleton of the molecule.Resonances for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, and the aliphatic carbons of the lysine backbone.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of the protonated molecule (C15H23N2O4+).[8]
FTIR Spectroscopy To identify the key functional groups present.Characteristic absorption bands for the N-H stretch of the amine hydrochloride, the C=O stretch of the ester and the carbamate, and the aromatic C-H and C=C stretches of the benzyl group.[9]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.A single major peak in the chromatogram, indicating a high degree of purity (typically ≥98%).[][2]

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed fingerprint of the molecule. Key expected chemical shifts (in ppm, referenced to a suitable internal standard) are:

  • ~7.3 ppm: A multiplet corresponding to the five aromatic protons of the benzyloxycarbonyl group.

  • ~5.1 ppm: A singlet for the two benzylic protons of the Z-group.

  • ~4.0 ppm: A triplet for the α-proton of the lysine backbone.

  • ~3.7 ppm: A singlet for the three protons of the methyl ester.

  • ~3.1 ppm: A triplet for the two protons of the ε-methylene group adjacent to the nitrogen.

  • ~1.3-1.9 ppm: A series of multiplets for the remaining methylene protons of the lysine side chain.

3.2.2. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing this compound. The expected monoisotopic mass of the free base (C15H22N2O4) is approximately 294.16 g/mol . In the positive ion mode, the spectrum should exhibit a prominent peak at m/z corresponding to [M+H]+.

3.2.3. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for purity analysis. A typical mobile phase would consist of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The compound should elute as a sharp, symmetrical peak. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.[10]

Safety, Handling, and Storage

Safety Precautions:

  • Always work in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Avoid inhalation of dust and vapors.[8]

  • Thionyl chloride and benzyl chloroformate are corrosive and lachrymatory; handle with extreme care.

Handling and Storage:

  • Nε-Z-D-lysine methyl ester hydrochloride should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[][8]

  • Protect the compound from moisture to prevent hydrolysis of the ester and degradation of the protecting group.

Conclusion

The successful synthesis and rigorous characterization of Nε-Z-D-lysine methyl ester hydrochloride are paramount for its effective use in research and development. The protocols and analytical methods outlined in this guide provide a robust framework for obtaining a high-purity product. By adhering to these procedures and understanding the underlying chemical principles, researchers can confidently utilize this versatile building block in their synthetic endeavors, ultimately contributing to advancements in peptide chemistry and drug discovery.

References

  • AN IMPROVED PREPARATION OF N-BENZYLOXYCARBONYL-L-LYSINE METHYL ESTER HYDROCHLORIDE. (n.d.).
  • CAS 27894-50-4 Nε-Z-L-lysine methyl ester hydrochloride - BOC Sciences. (n.d.).
  • Certificate of analysis - Thermo Fisher Scientific. (n.d.).
  • Nε-Z-L-lysine methyl ester hydrochloride - Chem-Impex. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.).
  • IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). (n.d.).
  • Buy Nε-Z-D-lysine methyl ester hydrochloride Industrial Grade from BOC Sciences - Echemi. (n.d.).
  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. (n.d.).
  • Nε-Z-D-lysine benzyl ester hydrochloride - Chem-Impex. (n.d.).
  • CAS 26348-68-5 Nα-Z-L-lysine methyl ester hydrochloride - BOC Sciences. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for H-D-Lys(Z)-OMe HCl (Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride), a critical building block in peptide synthesis and drug development. Understanding the structural integrity of this raw material is paramount for ensuring the quality and efficacy of the final therapeutic product. Here, we delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the scientific rationale behind the experimental design and interpretation.

Introduction: The Importance of Structural Verification

H-D-Lys(Z)-OMe HCl is a derivative of the amino acid D-lysine, where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified to a methyl group. The hydrochloride salt enhances its stability and solubility. In the synthesis of complex peptides, the precise structure and purity of each building block are non-negotiable. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For H-D-Lys(Z)-OMe HCl, both ¹H and ¹³C NMR are essential.

The "Why": Experimental Design Considerations

The choice of solvent is critical in NMR. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable choices for H-D-Lys(Z)-OMe HCl due to its salt form. The protons of the primary amine (NH₂) and the carbamate (NH) are exchangeable and may not be observed or may appear as broad signals, especially in the presence of trace amounts of water. The hydrochloride salt form means the alpha-amino group will be protonated (-NH₃⁺).

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of H-D-Lys(Z)-OMe HCl.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

Data Interpretation: Assigning the Signals

The expected ¹H and ¹³C NMR chemical shifts for H-D-Lys(Z)-OMe HCl are summarized below. These are predicted values based on known data for similar structures and general principles of NMR spectroscopy. A certificate of analysis for the L-isomer, H-Lys(Z)-OMe HCl, confirms that the ¹H NMR spectrum is consistent with its structure.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for H-D-Lys(Z)-OMe HCl

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
C₆H₅-~7.35multiplet5H~128-137
-CH₂-Ph~5.10singlet2H~67
α-CH~4.10triplet1H~54
-OCH₃~3.80singlet3H~53
ε-CH₂~3.15quartet2H~41
β, γ, δ-CH₂~1.40-1.90multiplet6H~22-30
C=O (ester)---~171
C=O (carbamate)---~158

Note: Chemical shifts are relative to TMS and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The "Why": Sample Preparation and Key Vibrational Modes

For solid samples like H-D-Lys(Z)-OMe HCl, the KBr pellet method is a common and effective technique.[2][3][4][5][6] This involves dispersing the sample in a matrix of dry potassium bromide, which is transparent to IR radiation. This minimizes scattering and produces a high-quality spectrum. The key functional groups we expect to identify are the N-H bonds of the amine and carbamate, the C=O bonds of the ester and carbamate, and the aromatic C-H and C=C bonds of the benzyloxycarbonyl group.

Experimental Protocol: FTIR using KBr Pellet

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any adsorbed water.

  • In an agate mortar and pestle, grind 1-2 mg of H-D-Lys(Z)-OMe HCl to a fine powder.

  • Add approximately 200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.

  • Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Data Interpretation: Correlating Bands to Bonds

The IR spectrum of the related L-isomer is available from the NIST WebBook, providing a reliable reference.[7]

Table 2: Characteristic IR Absorption Bands for H-D-Lys(Z)-OMe HCl

Frequency Range (cm⁻¹) Vibration Functional Group
3400-3300N-H stretchAmine (NH₂) and Carbamate (N-H)
3030C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂, CH₃)
~1740C=O stretchEster
~1690C=O stretchCarbamate (Amide I)
~1530N-H bendCarbamate (Amide II)
1450, 1495C=C stretchAromatic ring
~1250C-O stretchEster and Carbamate

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like amino acid derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8][9]

The "Why": Choosing the Right Ionization Technique

ESI is the method of choice for H-D-Lys(Z)-OMe HCl because it allows the intact molecule to be ionized directly from solution. This is crucial for confirming the molecular weight. By increasing the energy in the collision cell (tandem MS or MS/MS), controlled fragmentation can be induced, providing pieces of the molecular puzzle that confirm the connectivity of the atoms.

Caption: Workflow for ESI-Mass Spectrometry.

Experimental Protocol: ESI-MS

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or ion trap).

Sample Preparation:

  • Prepare a dilute solution of H-D-Lys(Z)-OMe HCl (approximately 10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

Acquisition:

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • The expected mass for the protonated molecule [M+H]⁺ is calculated from the molecular formula of the free base, C₁₅H₂₂N₂O₄ (MW = 294.35).

Data Interpretation: Molecular Ion and Fragmentation Pattern

A certificate of analysis for the L-isomer confirms that the LCMS data is consistent with the structure.[1]

  • Molecular Ion: The expected primary ion in the mass spectrum will be the protonated molecule [C₁₅H₂₃N₂O₄]⁺ at a mass-to-charge ratio (m/z) of 295.17 . The hydrochloride salt itself is not typically observed.

  • Fragmentation Analysis (MS/MS): Tandem MS would reveal characteristic fragmentation patterns. Key expected fragments include:

    • Loss of the benzyloxycarbonyl group.

    • Cleavage of the ester group.

    • Fragmentation of the lysine side chain.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 295.17 Frag1 Loss of CH₃OH m/z = 263.14 Parent:f0->Frag1 -CH₃OH Frag2 Loss of COOCH₃ m/z = 236.16 Parent:f0->Frag2 -COOCH₃ Frag3 Tropylium ion m/z = 91.05 Parent:f0->Frag3 Benzyl cleavage Frag4 Loss of Benzyl group m/z = 204.13 Parent:f0->Frag4 -C₇H₇

Caption: Predicted ESI-MS Fragmentation of H-D-Lys(Z)-OMe.

Conclusion: A Triad of Analytical Certainty

The comprehensive spectroscopic analysis of H-D-Lys(Z)-OMe HCl using NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. Each technique offers a unique and complementary perspective, and together, they form a robust analytical package essential for quality control in research and pharmaceutical development. By understanding the principles behind the data, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

  • Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR.
  • Research Article. (2021).
  • MedChemExpress. (n.d.). Certificate of Analysis - H-Lys(Z)-OMe.HCl.
  • Bio-protocol. (n.d.). Electrospray ionization mass spectrometry.
  • NIH. (n.d.). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics.
  • European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from European Pharmaceutical Review website.
  • ChemicalBook. (n.d.). L-Lysine(56-87-1) 1H NMR spectrum.
  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.
  • MedChemExpress. (n.d.). H-Lys(Z)-OMe.HCl | Amino Acid Derivative.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • NIH. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
  • MedChemExpress. (n.d.). Certificate of Analysis - H-D-Met-OMe.HCl.
  • MedChemExpress. (n.d.). H-Lys(Z)-OMe.HCl | MedChemExpress (MCE) Life Science Reagents.
  • PubChem. (n.d.). H-D-Lys(Z)-OMe HCl.
  • NIH. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ).
  • ResearchGate. (n.d.). (A) 1 H NMR spectra of natural abundance bulk lysine at MAS speeds of....
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Recent Progress in Physical Chemistry. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (S....
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • MedChemExpress. (n.d.). H-Lys(Z)-OMe.HCl | MedChemExpress (MCE) Life Science Reagents.
  • Benchchem. (n.d.). Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines.
  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OMe = 97.5 HPLC 27894-50-4.
  • Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe = 98.0 TLC 2389-48-2.
  • TCI Chemicals. (n.d.). Nε-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride.
  • NIST. (n.d.). L-lysine monohydrochloride - the NIST WebBook.
  • University of Oxford. (2017).
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • NIH. (n.d.). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). H-Lys(Boc)-OMe.HCl. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ScienceDirect. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection.
  • NIST. (n.d.). Lysine hydrochloride - the NIST WebBook.
  • ChemicalBook. (2025). H-LYS(Z)-OME HCL - Safety Data Sheet.
  • PubMed. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
  • MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
  • ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • NIST. (n.d.). Lysine - the NIST WebBook.

Sources

Solubility and stability of H-D-Lys(Z)-OMe HCl in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of H-D-Lys(Z)-OMe HCl for Pharmaceutical Development

Abstract

H-D-Lys(Z)-OMe HCl, a key protected amino acid derivative, is integral to the synthesis of peptide-based therapeutics. Its physicochemical properties, particularly solubility and stability, are critical quality attributes that dictate its handling, storage, formulation, and efficacy in synthetic applications. This guide provides a comprehensive technical overview of the solubility and stability profiles of H-D-Lys(Z)-OMe HCl. We delve into the theoretical underpinnings of its behavior in various solvent systems and under diverse environmental stressors. This document furnishes researchers, scientists, and drug development professionals with field-proven experimental protocols for solubility determination and the development of stability-indicating analytical methods, ensuring the integrity and successful application of this crucial building block.

Introduction: The Critical Role of a Protected Amino Acid

In the landscape of drug development, particularly in peptide synthesis, the starting materials' purity, solubility, and stability are paramount. H-D-Lys(Z)-OMe HCl, or Methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate hydrochloride, is a derivative of D-lysine where the side-chain (epsilon) amine is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is esterified as a methyl ester.[1] This specific combination of protecting groups makes it a valuable intermediate in solution-phase peptide synthesis.[2]

Understanding the solubility of this compound is essential for designing efficient reaction conditions, purification strategies, and formulation approaches. Similarly, its stability profile dictates appropriate storage conditions, shelf-life, and the identification of potential degradants that could compromise the quality and safety of the final active pharmaceutical ingredient (API). This guide serves as a foundational resource, blending theoretical principles with actionable, validated protocols.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical characteristics of the molecule, which are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₃ClN₂O₄[1][3]
Molecular Weight 330.81 g/mol [1][3][4]
CAS Number 1158-35-6[1][5]
Appearance White to off-white crystalline powder or solid[3]
Melting Point 115-118°C[5]
IUPAC Name methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[1]

Solubility Profile: From Theory to Practice

The solubility of H-D-Lys(Z)-OMe HCl is governed by the interplay of its structural features: the ionizable hydrochloride salt of the alpha-amine, the nonpolar benzyloxycarbonyl (Z) group, the alkyl side chain, and the methyl ester. The hydrochloride salt significantly enhances aqueous solubility compared to its free-base form, while the bulky, aromatic Z-group imparts hydrophobic character.

Quantitative Solubility Data

The solubility of H-D-Lys(Z)-OMe HCl has been empirically determined in several common laboratory solvents. The data highlights its versatility and provides a starting point for solvent selection in synthesis and formulation.

SolventSolubilityObservationsSource(s)
Dimethyl Sulfoxide (DMSO) ~200 mg/mL (604.58 mM)May require sonication for rapid dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can negatively impact solubility.[3][6]
Water Soluble (at least 20 mg/mL)A 2% (w/v) solution is readily prepared for analytical purposes. Solubility is pH-dependent.[2][7]
Chloroform Soluble---[5]
Dichloromethane (DCM) Soluble---[5]
Ethyl Acetate Soluble---[5]
Acetone Soluble---[5]
Alcohols (Methanol, Ethanol) Moderately SolubleSolubility generally decreases with increasing alkyl chain length of the alcohol due to reduced polarity.
Causality of Experimental Choices: Why pH Matters

The pH of an aqueous solution is a critical determinant of the solubility of amino acids and their derivatives.[7][8] For H-D-Lys(Z)-OMe HCl, the alpha-amino group exists in its protonated, cationic form (R-NH₃⁺) at acidic to neutral pH, which promotes interaction with polar water molecules. In basic conditions, this group is deprotonated to the neutral R-NH₂ form, reducing its polarity and, consequently, its aqueous solubility. Therefore, maintaining a slightly acidic pH is often beneficial for achieving maximum aqueous solubility.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating method for determining the equilibrium solubility of the compound.

Objective: To determine the saturation solubility of H-D-Lys(Z)-OMe HCl in a given solvent at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of H-D-Lys(Z)-OMe HCl to a known volume of the selected solvent (e.g., 100 mg into 2 mL of water) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A parallel control vial without agitation can help verify the impact of mixing.

  • Sample Collection & Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. To prevent undissolved solids from being collected, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method (see Section 4.3).

  • Calculation: Analyze the diluted sample by HPLC and calculate the concentration based on a standard curve. Multiply by the dilution factor to determine the saturation solubility in mg/mL or molarity.

G Diagram 1: Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess H-D-Lys(Z)-OMe HCl to known volume of solvent equil1 Agitate at constant T (e.g., 24h @ 25°C) prep1->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Filter supernatant (0.22 µm syringe filter) equil2->sample1 sample2 Dilute sample into linear range of HPLC sample1->sample2 sample3 Quantify via validated HPLC-UV method sample2->sample3 calc1 Calculate concentration from standard curve sample3->calc1 calc2 Determine Saturation Solubility calc1->calc2

Caption: Diagram 1: Shake-Flask Solubility Workflow.

Stability Profile: Degradation Pathways and Analysis

The stability of H-D-Lys(Z)-OMe HCl is finite and susceptible to degradation via several pathways inherent to its structure. A thorough understanding of these pathways is mandated by regulatory bodies and is essential for developing a robust stability-indicating analytical method (SIAM).[9]

Key Degradation Pathways
  • Hydrolysis: The methyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, H-D-Lys(Z)-OH. This is often a primary degradation pathway in aqueous solutions.[10][11]

  • Protecting Group Cleavage: The Z-group is stable to mild acids and bases but can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or, more commonly, via catalytic hydrogenolysis.[12] While not a typical storage degradation pathway, its lability under certain synthetic conditions is a key consideration.

  • Oxidation: The lysine side chain is generally stable to oxidation, but impurities or extreme conditions could potentially affect the molecule.[10]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may induce other, less common breakdown routes.[13]

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of stability analysis.[13] It intentionally degrades the sample to identify likely degradation products and validate the specificity of the analytical method.[10][14]

Objective: To generate potential degradation products of H-D-Lys(Z)-OMe HCl and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of H-D-Lys(Z)-OMe HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[13]

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for a shorter duration (base hydrolysis of esters is typically rapid).

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.

    • Thermal Degradation: Heat a solution at 80°C for up to 72 hours. A solid sample should also be stressed in a dry oven.

    • Photostability: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Time Points: Sample at multiple time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Sample Quenching: Before analysis, neutralize the acid- and base-stressed samples to prevent further degradation and protect the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (see Section 4.3).

G Diagram 2: Forced Degradation & SIAM Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Method Development start 1 mg/mL Stock Solution of H-D-Lys(Z)-OMe HCl acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxi Oxidation (3% H₂O₂, RT) start->oxi therm Thermal (Solution @ 80°C) start->therm photo Photolytic (ICH Q1B) start->photo analyze Analyze stressed samples & control via HPLC acid->analyze base->analyze oxi->analyze therm->analyze photo->analyze check Check for peak purity & resolution (DAD/MS) analyze->check optimize Optimize HPLC method (mobile phase, gradient) if separation is poor check->optimize No validate Validate final Stability-Indicating Method check->validate Yes optimize->analyze

Caption: Diagram 2: Forced Degradation & SIAM Workflow.

Developing a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[9] High-Performance Liquid Chromatography (HPLC) is the technique of choice.[15]

Expertise in Method Development:

  • Column Choice: A reversed-phase C18 column is the standard starting point for molecules of this polarity.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent peak from more polar (hydrolyzed acid) and potentially less polar degradants. The acidic modifier ensures consistent ionization of the analyte and sharp peak shapes.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial. It not only quantifies the peaks but also provides UV spectral data to assess peak purity.[9] Coupling the HPLC to a Mass Spectrometer (MS) provides unequivocal identification of degradation products by comparing their mass-to-charge ratios with theoretical values.[9]

  • Validation: The final method must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving specificity.

Practical Recommendations for Storage and Handling

Based on the compound's known properties and stability profile, the following recommendations are provided to ensure its integrity.

  • Solid Storage: The compound should be stored in well-sealed containers at 4°C, protected from moisture.[3] Long-term storage at -20°C is also an option.

  • Solution Storage: Stock solutions, particularly in aprotic solvents like DMSO, should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) use.[3][16] Avoid repeated freeze-thaw cycles by preparing and storing aliquots.

  • Handling: When weighing and handling, avoid prolonged exposure to ambient humidity. Use fresh, anhydrous solvents when preparing solutions for synthesis to prevent premature hydrolysis of the methyl ester.

Conclusion

H-D-Lys(Z)-OMe HCl is a robust synthetic building block when handled and stored correctly. Its solubility is favorable in a range of organic solvents, with DMSO being particularly effective for high concentrations. Its primary liability in solution is the potential for ester hydrolysis, a process that can be minimized by controlling pH and temperature. A comprehensive understanding of these characteristics, supported by empirical testing through the protocols outlined in this guide, is not merely an academic exercise; it is a prerequisite for the successful development of safe, effective, and high-quality peptide therapeutics.

References

  • PubChem. (n.d.). H-D-Lys(Z)-OMe HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 27894-50-4. Retrieved from [Link]

  • University of Babylon. (n.d.). Qualitative Analysis of Amino Acids and Proteins. Retrieved from [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. r/chemistry. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Reddit. (2023). Help determining solubility of Amino Acids. r/Biochemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). L-Lysine. Retrieved from [Link]

  • Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]

  • AMSbio. (2023). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • MDPI. (2022). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. Molecules. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Aapptec. (n.d.). H-Lys(Boc)-OMe HCl [2389-48-2]. Retrieved from [Link]

  • ResearchGate. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • SciSpace. (1994). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • BioResources. (2022). Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • USDA ARS. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Theoretical Studies on the Conformation of Z-Protected Lysine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Centrality of Conformation

In the intricate world of peptide chemistry and drug development, the three-dimensional structure of a molecule is paramount. Conformation dictates function, influencing everything from binding affinity and specificity to metabolic stability. Lysine, with its versatile side chain, is a frequent player in bioactive peptides and protein interfaces. To control its reactivity during synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), its nucleophilic ε-amino group must be masked with a protecting group.[1][2] The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group, valued for its stability and specific removal conditions, typically catalytic hydrogenolysis.[3][4]

However, the introduction of the bulky, semi-rigid Z-group to the flexible lysine side chain introduces significant conformational constraints. Understanding the preferred spatial arrangements—the conformational landscape—of Z-protected lysine is not merely an academic exercise. It is critical for:

  • Rational Peptide Design: Ensuring that the protected building block can adopt the necessary conformation during peptide chain elongation.

  • Predicting and Preventing Aggregation: Unfavorable conformations can promote intermolecular interactions that lead to aggregation during synthesis.

  • Modeling Bioactive Conformations: Accurately modeling how a lysine side chain will interact with a receptor or enzyme active site.

This guide provides a comprehensive framework for the theoretical investigation of Z-protected lysine derivative conformations, grounded in first-principles calculations and validated by empirical data. We will explore the causality behind computational choices, present self-validating protocols, and demonstrate how a synergistic approach combining theoretical and experimental methods yields the most reliable and insightful results.

Part I: The Theoretical Core - Predicting Conformational Landscapes

The primary goal of theoretical studies is to map the potential energy surface of the molecule to identify low-energy, stable conformers and the barriers between them. This is achieved through a multi-tiered approach, moving from computationally inexpensive but approximate methods to highly accurate but demanding ones.

Chapter 1: The Foundation - Molecular Mechanics and Force Field Selection

Molecular Mechanics (MM) is the workhorse of computational chemistry for large systems. It approximates molecules as a collection of atoms connected by springs, governed by a set of classical physics equations known as a force field.[5] The accuracy of any MM-based study, such as a molecular dynamics simulation, is entirely dependent on the quality of the force field parameters for the molecule .

Causality Behind Force Field Choice:

For standard amino acids, well-validated force fields like AMBER, CHARMM, and OPLS are readily available.[5] However, Z-protected lysine is a non-standard residue. Using generic parameters or relying on pure analogy can lead to significant errors in conformational energies and dynamics. The choice of force field is therefore the most critical initial step.

  • Expertise-Driven Choice: One must start with a force field that has a robust parameterization for both peptides and aromatic compounds. The CHARMM General Force Field (CGenFF)[5] and AMBER's General Amber Force Field (GAFF) are designed for drug-like small molecules and are excellent starting points for parameterizing non-standard residues.

  • The Trustworthiness Mandate - Parameter Validation: It is insufficient to simply generate parameters using automated tools. A rigorous validation process is required to ensure the parameters accurately reproduce high-level quantum mechanical (QM) data and, where available, experimental observations. This self-validating loop is crucial for scientific integrity.

The key rotatable bonds in a Z-protected lysine side chain that define its conformation are the dihedral angles χ1 through χ5, plus the urethane bond and the bond connecting the benzyl group.

Dihedral AngleAtoms Defining the Angle (Example: Nε-Z-L-lysine)Typical Conformational Preference
χ1 N - Cα - Cβ - Cγg- (-60°), t (180°), g+ (60°)
χ2 Cα - Cβ - Cγ - CδPredominantly trans (180°)
χ3 Cβ - Cγ - Cδ - CεPredominantly trans (180°)
χ4 Cγ - Cδ - Cε - NεPredominantly trans (180°)
χ5 Cδ - Cε - Nε - CbzInfluenced by Z-group; trans favored
ω_urethane Cε - Nε - Cbz - OTypically trans (~180°), but cis is possible
θ Nε - Cbz - O - CH₂Defines orientation of benzyl group

Table 1: Key Dihedral Angles in Nε-Z-L-lysine.

Chapter 2: Achieving Accuracy - The Role of Quantum Mechanics

Quantum Mechanics (QM) methods solve the Schrödinger equation to provide a much more fundamental and accurate description of molecular energies and properties than MM.[6][7] While too computationally expensive for large-scale simulations, QM is indispensable for:

  • Determining Accurate Geometries and Relative Energies: Finding the true energy minima for different conformers.

  • Parameterizing Force Fields: Providing the benchmark data against which MM parameters (especially for dihedral torsions and partial atomic charges) are fitted.[8]

Workflow for QM-Based Force Field Parameterization:

The protocol below describes a self-validating system for deriving and testing bespoke force field parameters for Z-lysine.

Protocol 1: QM-Informed Force Field Parameterization

Objective: To derive and validate accurate MM force field parameters for Nε-Z-L-lysine.

Step 1: Initial Conformer Search (MM-based) a. Build the Z-lysine derivative (e.g., Ace-Lys(Z)-NMe) in a molecular editor like Avogadro. b. Assign initial, generic parameters (e.g., from GAFF). c. Perform a systematic dihedral scan around key bonds (χ1-χ5, ω, θ) using an MM engine to identify a preliminary set of low-energy conformers. Causality: This broad, low-cost search ensures we don't miss important regions of conformational space before moving to expensive QM.

Step 2: High-Level QM Geometry Optimization a. For each unique low-energy conformer identified in Step 1, perform a full geometry optimization using a reliable QM method. b. Recommended Level of Theory: Density Functional Theory (DFT) with a functional like B3LYP-D3 (to account for dispersion forces from the phenyl ring) and a triple-zeta basis set (e.g., def2-TZVP).[6] c. Verify that each optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies).

Step 3: QM Potential Energy Surface (PES) Scan a. Select the lowest energy QM-optimized conformer. b. Perform a relaxed PES scan for each key dihedral angle. For example, scan the χ5 dihedral from 0° to 360° in 15° increments, allowing all other parts of the molecule to relax at each step. c. Causality: This provides the energetic profile of bond rotation, which is the most sensitive and crucial part of the force field to get right for conformational studies.

Step 4: Parameter Fitting a. Using a tool like the Force Field Toolkit (FFTK)[5] or a similar utility, fit the dihedral term parameters of your chosen force field (e.g., CHARMM or AMBER) to the QM PES scan data from Step 3. b. Derive partial atomic charges using a method like RESP or Merz-Kollman, fitted to the electrostatic potential calculated at the QM level.

Step 5: Validation a. Run MM-based energy minimizations on all the conformers from Step 2 using the newly derived parameters. b. Compare the relative energies of the conformers calculated by MM with the "gold standard" relative energies from QM. The correlation should be high, and the root-mean-square error (RMSE) should be low (< 1-2 kcal/mol). If not, the fitting in Step 4 must be refined. This is the self-validating checkpoint.

Chapter 3: Exploring Dynamics - Molecular Dynamics Simulations

With a validated force field, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of Z-protected lysine in a relevant environment (e.g., in a solvent) and at a given temperature. MD simulates the motions of atoms over time by solving Newton's equations of motion, revealing not just static low-energy structures but also the transitions between them and their relative populations.[9][10]

G

Part II: The Experimental Benchmark - Validating the Models

Theoretical models are powerful but remain predictions. They must be validated against experimental data to be considered trustworthy. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are the gold standards.

Chapter 4: Conformation in Solution - High-Resolution NMR Spectroscopy

NMR spectroscopy is uniquely powerful for studying molecular conformation in solution, providing an ensemble-averaged picture that is directly comparable to MD simulation results.[11][12][13]

Key NMR Parameters for Conformational Analysis:

  • Nuclear Overhauser Effect (NOE): An NOE between two protons indicates they are close in space (< 5 Å). A network of NOEs can be used to build a 3D model of the predominant solution conformation. For Z-lysine, NOEs between the benzyl protons and the lysine side-chain protons would be definitive proof of a folded-back conformation.

  • J-Couplings (Scalar Couplings): The coupling constant between protons on adjacent carbons (³JHH) is related to the dihedral angle between them via the Karplus equation. Measuring these couplings for the lysine side chain can provide quantitative constraints on the χ angles.

  • Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Deviations from "random coil" values can indicate specific conformations or interactions, such as the influence of the aromatic ring current from the Z-group on nearby side-chain protons.[11]

Protocol 2: NMR-Based Conformational Analysis

Objective: To determine the solution conformation of a Z-lysine derivative and validate computational models.

Step 1: Sample Preparation a. Synthesize or procure the Z-lysine derivative. For unambiguous assignments, isotopic labeling (e.g., ¹³C, ¹⁵N) may be necessary.[14] b. Dissolve the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) that matches the conditions used in the MD simulation.

Step 2: Data Acquisition a. Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (≥ 600 MHz). b. Essential 2D Experiments:

  • TOCSY: To assign all protons within a spin system (i.e., all protons on the lysine residue).
  • NOESY: To identify through-space correlations and measure distances.[13]
  • HSQC: To correlate protons with their directly attached carbons or nitrogens (requires isotopic labeling).
  • COSY: To identify through-bond (scalar) couplings.

Step 3: Spectral Assignment and Analysis a. Use the TOCSY and HSQC spectra to assign all proton and heteroatom resonances of the Z-lysine derivative. b. Quantify NOE cross-peak volumes from the NOESY spectrum to derive interproton distance constraints. c. Measure ³JHH coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle constraints.

Step 4: Structure Calculation and Model Validation a. Use the experimental constraints (distances and angles) as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data. b. Validation Checkpoint: Compare the experimental NMR-derived ensemble with the conformational ensemble generated from the MD simulation. Key metrics to compare include dihedral angle distributions and the presence/absence of specific short-range contacts. A strong agreement between the two provides high confidence in the accuracy of the theoretical model and force field.

Chapter 5: Conformation in Solid State - X-ray Crystallography

X-ray crystallography provides a high-resolution, static snapshot of a molecule's conformation in a crystal lattice.[15][16] While it doesn't capture dynamic behavior, a crystal structure is an invaluable asset.

  • Authoritative Grounding: It provides a precise, experimentally determined structure that can serve as an unambiguous starting point for MD simulations.

  • Benchmark for Theory: The crystallographic conformation represents a deep energy minimum on the potential energy surface. Any valid force field and QM method must be able to reproduce this structure and identify it as a low-energy state. A study by Yan et al. successfully determined the crystal structures of various Nε-modified lysine derivatives, including Z-lysine, bound in a protein active site, providing an authoritative reference for its bound conformation.[17]

Part III: A Synergistic Approach - Integrated Workflow and Best Practices

G

This integrated approach ensures that the final conformational model is not just a theoretical prediction but a rigorously tested hypothesis supported by empirical evidence. By explaining the causality behind each choice—from the level of QM theory to the specific NMR experiments performed—and by building in self-validating checkpoints where theoretical and experimental data are compared, researchers can produce authoritative and trustworthy insights into the behavior of Z-protected lysine derivatives, accelerating the rational design of next-generation peptide therapeutics.

References

  • Yan, Y., Wang, L., et al. (2015). Structural basis for the substrate specificity of pyrrolysyl-tRNA synthetase. The Journal of biological chemistry. Available at: [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Available at: [Link]

  • Yamamoto, H., & Hayakawa, T. (1972). Synthesis and conformational study of poly(Nϵ‐benzyl‐ L ‐lysine) and its benzyloxycarbonyl derivative. Biopolymers. Available at: [Link]

  • Garst, A. D., et al. (2005). Crystal Structure of the Lysine Riboswitch Regulatory mRNA Element. Journal of Biological Chemistry. Available at: [Link]

  • Herbert, A., & Rich, A. (2006). A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. Nucleic Acids Research. Available at: [Link]

  • Poli, G., et al. (2021). A comprehensive computational study of amino acid interactions in membrane proteins. Scientific Reports. Available at: [Link]

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. Available at: [Link]

  • Oda, M., et al. (2014). Structural Basis for Antigen Recognition by Methylated Lysine Specific Antibodies. PLoS ONE. Available at: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Ávila-Sierra, A., et al. (2024). Theoretical Study of the Stabilization of Lysine Through Pseudocyclic Conformation. Acta Chimica Slovenica. Available at: [Link]

  • Okrugin, B., et al. (2024). A Molecular Dynamics Simulation of Complexes of Fullerenes and Lysine-Based Peptide Dendrimers with and without Glycine Spacers. International Journal of Molecular Sciences. Available at: [Link]

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. Available at: [Link]

  • Wang, Y., et al. (2021). Fabrication and characterization of lysine hydrochloride Cu(II) complexes and their potential for bombing bacterial resistance. Journal of Coordination Chemistry. Available at: [Link]

  • Davis, J. H., et al. (2004). Molecular Dynamics Simulation of Transmembrane Polypeptide Orientational Fluctuations. Biophysical Journal. Available at: [Link]

  • Horton, J. (2022). Developing Bespoke Force Fields and Associated Toolkits for Computer Aided Drug Design. Newcastle University Thesis. Available at: [Link]

  • Kumar, A., et al. (2022). Energy Landscape of Conformational Changes for a Single Unmodified Protein. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2018). Quantifying the Intrinsic Conformation Energy Landscape Topography of Proteins with Large-Scale Open–Closed Transition. ACS Central Science. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Koveal, D., et al. (2016). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Analytical Biochemistry. Available at: [Link]

  • Ávila-Sierra, A., et al. (2025). Theoretical Study of the Stabilization of Lysine Through Pseudocyclic Conformation. Acta Chimica Slovenica. Available at: [Link]

  • Okrugin, B., et al. (2024). A Molecular Dynamics Simulation of Complexes of Fullerenes and Lysine-Based Peptide Dendrimers with and without Glycine Spacers. ResearchGate. Available at: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Chen, Y., et al. (2016). Impact of Ion Binding on Poly-L-Lysine (Un)folding Energy Landscape and Kinetics. The Journal of Physical Chemistry B. Available at: [Link]

  • Barnaby, O. S., et al. (2011). NMR Analysis of Synthetic Human Serum Albumin α-Helix 28 Identifies Structural Distortion upon Amadori Modification. Journal of Biological Chemistry. Available at: [Link]

  • Lee, H. T., & Lim, C. (2022). Optimising the β-lactam Parameters Using the Force Field Toolkit. ChemRxiv. Available at: [Link]

  • Wang, Z., et al. (2022). Visualizing Single-Molecule Protein Conformational Transitions and Free Energy Landscape. Analytical Chemistry. Available at: [Link]

  • Martin, L. (2017). MOLECULAR DYNAMICS STUDY OF THE STRUCTURAL AND MECHANICAL PROPERTIES OF ELASTIN-LIKE PEPTIDES. University of British Columbia Thesis. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Margetson, D. N., & Moore, G. R. (1986). N.m.r. studies of myelin basic protein. Conformation of a peptide that is an antigenic determinant for B-cell reactivity. Biochemical Journal. Available at: [Link]

  • Wang, E., et al. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences. Available at: [Link]

  • Chancellor, K. J., et al. (2014). Finding low-energy conformations of lattice protein models by quantum annealing. Scientific Reports. Available at: [Link]

  • Fischer, M. J., et al. (2021). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. Journal of the American Chemical Society. Available at: [Link]

Sources

The Strategic Imperative of D-Lysine in Peptide Therapeutics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic incorporation of D-lysine in peptide design. Moving beyond a simple recitation of facts, this document delves into the core principles, practical methodologies, and functional implications of this powerful stereochemical modification. Our focus is to provide not just the "what" but the critical "why" behind experimental choices, ensuring a self-validating and robust approach to peptide engineering.

The Foundation: Chirality and the L-Amino Acid Paradigm in Biology

Nature's profound preference for L-amino acids as the fundamental building blocks of proteins dictates a stereospecific environment for all biological interactions. Proteolytic enzymes, having evolved within this paradigm, possess active sites exquisitely tailored to recognize and cleave peptide bonds flanked by L-amino acids. This inherent specificity is the primary driver behind the often-fleeting in vivo lifespan of unmodified peptide therapeutics, presenting a significant hurdle to their clinical translation.[1][2] The introduction of a D-amino acid, the non-natural mirror image or enantiomer, serves as a powerful strategy to subvert this biological constraint.

The unique stereochemistry of D-amino acids confers resistance to most endogenous proteases.[1][3] This fundamental principle of stereochemical shielding is the cornerstone of enhancing the proteolytic stability and, consequently, the bioavailability of peptide drugs.[2]

Structural Consequences of D-Lysine Incorporation: A Localized Perturbation with Global Impact

The substitution of an L-lysine with a D-lysine residue induces significant local and often global conformational changes in a peptide's three-dimensional structure. While L-amino acids naturally favor right-handed α-helical structures, the introduction of a D-amino acid can disrupt this helicity or, in some cases, induce a left-handed helical twist.[4] This perturbation is not merely a disruption but a design tool that can be leveraged to refine a peptide's structure for optimal function.

To visualize the impact of D-lysine incorporation on peptide secondary structure, consider the following diagram:

G cluster_0 L-Lysine Containing Peptide cluster_1 D-Lysine Containing Peptide L-Peptide Native Peptide (All L-amino acids) R-Helix Right-handed α-helix L-Peptide->R-Helix Favors D-Peptide Modified Peptide (with D-Lysine) L-Peptide->D-Peptide D-Lysine Substitution Disrupted-Helix Disrupted or Altered Helix D-Peptide->Disrupted-Helix Induces

Caption: Impact of D-Lysine on Peptide Secondary Structure.

The precise conformational outcome depends on the position and context of the D-lysine substitution. Computational modeling and experimental techniques like circular dichroism spectroscopy are invaluable for characterizing these structural alterations.

Experimental Workflow: From Synthesis to Functional Evaluation

A systematic approach is paramount to successfully designing and validating peptides incorporating D-lysine. The following workflow outlines the key experimental stages, from chemical synthesis to comprehensive functional analysis.

G start Peptide Design synthesis Fmoc Solid-Phase Peptide Synthesis start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Analysis purification->characterization stability Protease Stability Assay characterization->stability binding Receptor Binding Assay characterization->binding stability->binding activity Functional/Cell-based Assay binding->activity end Lead Candidate activity->end

Caption: Experimental Workflow for D-Lysine Peptide Development.

Synthesis of D-Lysine Containing Peptides: A Step-by-Step Protocol

Fmoc-based solid-phase peptide synthesis (SPPS) is the standard method for preparing peptides with D-amino acid substitutions.[5][6] The following protocol provides a generalized procedure for manual synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide Resin

  • Fmoc-protected L- and D-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the SPPS vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (L- or D-lysine as required by the sequence) and HBTU in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[7]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[7]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.[7]

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Functional Consequences of D-Lysine Incorporation

The true measure of a D-lysine modified peptide's utility lies in its functional performance. The following sections detail the key functional advantages and the experimental protocols to quantify them.

Enhanced Proteolytic Stability: The D-Amino Acid Shield

The primary motivation for incorporating D-lysine is to enhance resistance to proteolytic degradation.[1] This is achieved because proteases, which are chiral catalysts, cannot effectively bind and cleave peptide bonds involving D-amino acids.[2]

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability

Peptide SystemD-Amino Acid ModificationProtease/SerumStability of L-PeptideStability of D-Modified PeptideReference
MUC2 epitope peptideD-amino acids in flanking regionsHuman SerumDegradedHighly resistant[1]
MUC2 epitope peptideD-amino acids in flanking regionsLysosomal preparationDegradedHighly resistant[1]
In Vitro Protease Stability Assay: A Step-by-Step Protocol

This protocol outlines a method to assess the stability of a peptide in the presence of a specific protease, such as trypsin.

Materials:

  • Peptide stock solution (L- and D-lysine versions)

  • Trypsin stock solution

  • Assay buffer (e.g., 50mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • RP-HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer and the peptide stock solution to a final concentration of 1 mg/mL.

    • Pre-incubate the solution at 37°C for 5 minutes.

  • Initiate Digestion:

    • Add trypsin to the peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w).[8]

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction:

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

G start Peptide + Trypsin Incubation at 37°C sampling Aliquots taken at multiple time points start->sampling quenching Reaction Quenched with TFA sampling->quenching hplc RP-HPLC Analysis quenching->hplc analysis Quantify remaining parent peptide hplc->analysis result Determine Degradation Rate and Half-life analysis->result

Caption: Workflow for Protease Stability Assay.

Modulation of Receptor Binding and Signaling

The introduction of D-lysine can have varied effects on a peptide's affinity for its target receptor. In some instances, the conformational changes induced by the D-amino acid may disrupt the binding interface, leading to reduced affinity. However, in other cases, the altered conformation may present a more favorable orientation for receptor interaction, resulting in maintained or even enhanced binding affinity.

Lysine residues, with their positively charged side chains, are often critical for the interaction of ligands with receptors, such as members of the low-density lipoprotein (LDL) receptor family.[9] The precise positioning of these charges is crucial for optimal binding.

Table 2: Influence of D-Amino Acid Substitution on Receptor Binding Affinity

Peptide/LigandReceptorL-Peptide Affinity (IC50/Kd)D-Modified Peptide Affinity (IC50/Kd)Reference
MUC2 Peptides with D-amino acid flanksmAb 996IC50 = 400-600 µmol/dm³IC50 = 400-600 µmol/dm³[1]

Note: IC50 and Kd are measures of binding affinity, where a lower value indicates a stronger interaction.

The impact of a D-lysine substitution on the signaling pathway downstream of a G protein-coupled receptor (GPCR) can be complex. The altered peptide conformation may lead to biased agonism, where the peptide preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[10]

G cluster_0 L-Peptide Interaction cluster_1 D-Lysine Peptide Interaction L_Peptide L-Peptide GPCR_L GPCR L_Peptide->GPCR_L G_Protein_L G-Protein Signaling GPCR_L->G_Protein_L Arrestin_L β-Arrestin Signaling GPCR_L->Arrestin_L D_Peptide D-Lysine Peptide GPCR_D GPCR D_Peptide->GPCR_D G_Protein_D G-Protein Signaling (Potentially Altered) GPCR_D->G_Protein_D Arrestin_D β-Arrestin Signaling (Potentially Altered) GPCR_D->Arrestin_D

Caption: D-Lysine can induce biased signaling at GPCRs.

Competitive Radioligand Receptor Binding Assay: A Step-by-Step Protocol

This protocol describes a method to determine the binding affinity (Ki) of a test peptide (with or without D-lysine) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[11][12][13]

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand with known affinity (Kd) for the receptor

  • Unlabeled test peptides (L- and D-lysine versions) at various concentrations

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[12]

    • Cell membranes (50 - 120 µg protein) or whole cells.[12]

    • Radiolabeled ligand at a concentration at or below its Kd.[14]

    • Increasing concentrations of the unlabeled test peptide.

    • Total Binding Control: Wells with membranes and radioligand only.

    • Non-specific Binding Control: Wells with membranes, radioligand, and a high concentration of an unlabeled competitor.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[15]

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Conclusion and Future Directions

The strategic incorporation of D-lysine is a powerful and validated approach in modern peptide drug design. It offers a direct and effective means to overcome the primary liability of peptide therapeutics: proteolytic instability. This guide has provided a comprehensive framework for understanding the structural and functional consequences of D-lysine substitution, complemented by detailed, field-proven experimental protocols.

Future research will continue to refine our understanding of the nuanced effects of D-amino acid placement on peptide conformation and receptor interactions. This will enable the more rational design of D-peptides with precisely tailored pharmacological profiles, including biased agonism and enhanced selectivity. The continued development of innovative synthetic and screening methodologies will further accelerate the discovery of next-generation peptide therapeutics with superior stability and efficacy. The "mirror-image" world of D-amino acids continues to hold immense and largely untapped potential for addressing a wide spectrum of diseases.

References

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Request PDF. [Link]

  • Role of Lysine Residues in the Binding of Ligands to Low-density Lipoprotein Receptor Family Members. J Biol Chem. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • The use of D-amino acids in peptide design. ResearchGate. [Link]

  • Vibrational circular dichroism of polypeptides. 8. Poly(lysine) conformations as a function of pH in aqueous solution. Journal of the American Chemical Society. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. NIH. [Link]

  • Recent Advances in Therapeutic Peptides: Innovations and Applications in Treating Infections and Diseases. ACS Omega. [Link]

  • Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. NIH. [Link]

  • Conformational analysis of circular dichroism spectra of insulin, proinsulin and c-peptides by non-linear regression. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Conformational dynamics of L-lysine, L-arginine, L-ornithine binding protein reveals ligand-dependent plasticity. PubMed. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Fmoc solid phase peptide synthesis?. ResearchGate. [Link]

  • An optimized protocol to assess trypsin activity in biological samples. ResearchGate. [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. [Link]

  • Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics. PubMed Central. [Link]

  • Antimicrobial Peptides with Stability toward Tryptic Degradation. ACS Publications. [Link]

  • The Effect of Ligand Efficacy on the Formation and Stability of a GPCR-G Protein Complex. PubMed. [Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC - NIH. [Link]

  • Protein acidification and hydrolysis by pepsin ensure efficient trypsin-catalyzed hydrolysis. Food & Function (RSC Publishing). [Link]

  • "Conformational analysis of small peptides by circular dichroism" by Toni Bowie. Digital Commons @ University of the Pacific. [Link]

  • Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. PubMed. [Link]

Sources

H-D-Lys(Z)-OMe HCl: A Strategic Building Block for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Peptidomimetics and the Role of H-D-Lys(Z)-OMe HCl

In the landscape of modern drug discovery, peptides represent a class of therapeutics with remarkable specificity and potency. However, their clinical utility is often hampered by inherent liabilities, including susceptibility to proteolytic degradation, poor bioavailability, and short in vivo half-lives.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these limitations.[2][3] By introducing strategic modifications to the peptide backbone or side chains, researchers can design novel therapeutic agents with enhanced stability, improved pharmacokinetic profiles, and retained or even enhanced biological activity.[4]

This technical guide focuses on a cornerstone building block in the peptidomimetic chemist's toolkit: H-D-Lys(Z)-OMe HCl . This molecule, methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride, offers a unique combination of features that make it exceptionally valuable for the synthesis of sophisticated peptidomimetics. The incorporation of a D-amino acid confers resistance to enzymatic degradation, while the benzyloxycarbonyl (Z or Cbz) protecting group on the lysine side chain provides a robust and orthogonal handle for selective chemical manipulation.[5][6] This guide will provide an in-depth exploration of the chemical properties, strategic applications, and detailed synthetic protocols for utilizing H-D-Lys(Z)-OMe HCl in the design and synthesis of next-generation peptidomimetics.

Core Chemical and Physical Properties of H-D-Lys(Z)-OMe HCl

A thorough understanding of the physicochemical properties of H-D-Lys(Z)-OMe HCl is fundamental to its effective application in peptide synthesis.

PropertyValue
Molecular Formula C₁₅H₂₃ClN₂O₄
Molecular Weight 330.81 g/mol
IUPAC Name methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Appearance White to off-white powder
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH)

The Strategic Advantage of the D-Lysine Scaffold

The incorporation of D-amino acids is a cornerstone of modern peptidomimetic design, offering a robust solution to the challenge of proteolytic instability.[5]

Enhancing Proteolytic Resistance

Endogenous proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds formed by L-amino acids. The introduction of a D-lysine residue creates a stereochemical barrier, rendering the adjacent peptide bonds resistant to enzymatic hydrolysis. This "proteolytic shield" significantly extends the in vivo half-life of the resulting peptidomimetic, a critical attribute for therapeutic efficacy.[7]

Modulating Biological Activity

The D-configuration of the lysine residue can also profoundly influence the conformational properties of the peptidomimetic. This can lead to altered receptor binding affinities and specificities, sometimes resulting in enhanced potency or a more desirable pharmacological profile compared to the all-L-amino acid counterpart.[2]

The Benzyloxycarbonyl (Z/Cbz) Protecting Group: A Pillar of Orthogonal Synthesis

The benzyloxycarbonyl (Z or Cbz) group is a well-established and highly reliable protecting group for the ε-amino function of lysine. Its enduring utility in complex peptide synthesis stems from its unique stability profile and cleavage conditions.[1]

Orthogonality in Action

The Z-group is stable to the mildly basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acidic conditions used for the cleavage of the tert-butyloxycarbonyl (Boc) group.[5] This orthogonality is paramount in complex syntheses, allowing for the selective deprotection of the α-amino group for chain elongation while the ε-amino group of lysine remains protected.[8] This enables the synthesis of branched or cyclic peptides where the lysine side chain serves as an anchor point for further modification.[9]

Deprotection of the Z-Group

The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or transfer hydrogenation (e.g., using ammonium formate as a hydrogen source).[10] This mild cleavage method is compatible with a wide range of other functional groups, preserving the integrity of the synthesized peptidomimetic.

Experimental Protocols: Harnessing the Potential of H-D-Lys(Z)-OMe HCl

The following detailed protocols provide a practical framework for the incorporation of H-D-Lys(Z)-OMe HCl into peptidomimetic structures using both solution-phase and solid-phase synthesis techniques.

Solution-Phase Synthesis of a Dipeptide Mimetic

This protocol details the coupling of a generic N-protected amino acid to H-D-Lys(Z)-OMe HCl to form a protected dipeptide.

Materials:

  • H-D-Lys(Z)-OMe HCl

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Liberation of the Free Amine: Dissolve H-D-Lys(Z)-OMe HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir at room temperature for 20 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C.

  • Coupling Reaction: To the cooled solution from step 2, add DCC or EDC·HCl (1.1 eq) and stir for 15 minutes at 0 °C. Then, add the free amine solution from step 1. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, filter off the dicyclohexylurea (DCU) byproduct (if using DCC). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude protected dipeptide by silica gel column chromatography.

Diagram of Solution-Phase Dipeptide Synthesis Workflow

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Product H-D-Lys(Z)-OMe HCl H-D-Lys(Z)-OMe HCl Neutralization Neutralization H-D-Lys(Z)-OMe HCl->Neutralization DIPEA N-Boc-Amino Acid N-Boc-Amino Acid Activation Activation N-Boc-Amino Acid->Activation DCC/HOBt Coupling Reagents Coupling Reagents Coupling Reagents->Activation Coupling Coupling Neutralization->Coupling Activation->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Protected Dipeptide Protected Dipeptide Purification->Protected Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

Solid-Phase Synthesis (SPPS) of a Tripeptide Mimetic

This protocol outlines the manual solid-phase synthesis of a tripeptide incorporating a D-Lys(Z) residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Lys(Z)-OH

  • Other Fmoc-protected amino acids

  • HBTU/HATU and HOBt, or DIC/Oxyma as coupling agents

  • DIPEA

  • 20% Piperidine in DMF (v/v)

  • DMF, DCM

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid to the deprotected resin using your chosen coupling reagents.

  • Incorporation of Fmoc-D-Lys(Z)-OH:

    • Deprotect the N-terminal Fmoc group as in step 2.

    • In a separate vial, pre-activate Fmoc-D-Lys(Z)-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups (excluding the Z-group if desired for further modification) using the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Diagram of Solid-Phase Peptide Synthesis Cycle

G Start Start Fmoc-Deprotection Fmoc-Deprotection Start->Fmoc-Deprotection 20% Piperidine/DMF Washing_1 Washing (DMF) Fmoc-Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-D-Lys(Z)-OH) Washing_1->Amino_Acid_Coupling Activated Fmoc-AA + DIPEA Washing_2 Washing (DMF/DCM) Amino_Acid_Coupling->Washing_2 Kaiser_Test Kaiser_Test Washing_2->Kaiser_Test Kaiser_Test->Amino_Acid_Coupling Positive (Recouple) Repeat_Cycle Repeat for next amino acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc-Deprotection Final_Cleavage Final_Cleavage Repeat_Cycle->Final_Cleavage Sequence Complete

Caption: A single cycle of solid-phase peptide synthesis.

Case Study: Design of an Antimicrobial Peptidomimetic

The unique properties of H-D-Lys(Z)-OMe HCl can be leveraged to create potent antimicrobial peptidomimetics. The D-lysine provides stability against bacterial proteases, while the cationic nature of the lysine side chain (after deprotection) is crucial for interacting with and disrupting bacterial cell membranes.

Example Peptidomimetic Sequence: Ac-(D-Lys)-Phe-(D-Lys)-Trp-(D-Lys)-NH₂

Synthesis Strategy:

  • Synthesize the linear peptide on a Rink Amide resin using Fmoc-SPPS as described in the protocol above, incorporating Fmoc-D-Lys(Z)-OH.

  • After assembly of the linear sequence, the peptide can be cleaved from the resin with simultaneous removal of all side-chain protecting groups except for the Z-groups on the lysine residues.

  • The Z-groups can then be selectively removed by catalytic hydrogenolysis.

  • The final peptide is purified by RP-HPLC.

Expected Biological Activity:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliHemolytic Activity (HC₅₀, µg/mL)
Ac-(L-Lys)-Phe-(L-Lys)-Trp-(L-Lys)-NH₂326450
Ac-(D-Lys)-Phe-(D-Lys)-Trp-(D-Lys)-NH₂816>200

The D-lysine containing peptidomimetic is expected to exhibit significantly improved antimicrobial activity (lower MIC values) and reduced toxicity towards mammalian cells (higher HC₅₀ value) compared to its L-amino acid counterpart, highlighting the benefits of incorporating D-amino acids.[7][11]

Characterization and Quality Control

The identity and purity of peptidomimetics synthesized using H-D-Lys(Z)-OMe HCl should be rigorously confirmed using a combination of analytical techniques.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized peptidomimetic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final compound and to provide information about its conformation.

Conclusion: A Versatile Tool for Innovative Drug Discovery

H-D-Lys(Z)-OMe HCl is a powerful and versatile building block that empowers the design and synthesis of advanced peptidomimetics. The strategic combination of a D-amino acid for enhanced stability and a robust, orthogonally protected lysine side chain provides medicinal chemists with the tools to create novel therapeutic candidates with improved pharmacological properties. The detailed protocols and strategic insights provided in this guide serve as a comprehensive resource for researchers seeking to leverage the unique advantages of this essential building block in their drug discovery endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kozlova, Y. V., et al. (2025). Cationic Antimicrobial Peptidomimetics Based in L-Lysine and Aliphatic Derivatives of Enantiomers of Valine and Leucine.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Mishra, B., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. MDPI.
  • Kim, H., et al. (2020). All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • RCSB PDB. (n.d.). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Retrieved from [Link]

  • American Chemical Society. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Mishra, B., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. PubMed Central.
  • Drug Design Org. (n.d.). Peptidomimetics examples. Retrieved from [Link]

  • Alhindy, M., et al. (2024).
  • Kozlova, Y. V., et al. (2025). Cationic antimicrobial peptidomimetics based on L-lysine and aliphatic derivatives of enantiomers of valine and leucine.
  • Alhindy, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Coin, I., & Beyermann, M. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Creative Peptides. (n.d.).
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Bolt, H. L., & Cobb, S. L. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis.
  • DSpace. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine.
  • Ndagi, U., et al. (2017). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Google Patents. (n.d.).
  • Liu, Z., et al. (2006). A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. PubMed.
  • Pathak, M. (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Li Petri, G., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS.
  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OMe >= 97.5 HPLC 27894-50-4.
  • Liu, L., et al. (2003). Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Lys(Z)-OSu.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Beke-Somfai, T., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
  • Wang, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI.
  • Domracheva, I., et al. (2025). Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. American Chemical Society.
  • Li, L., et al. (2014). Site-specific characterization of (D)-amino acid containing peptide epimers by ion mobility spectrometry. PubMed.

Sources

Inherent Reactivity Profile of the α-Amino Group in H-D-Lys(Z)-OMe HCl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

H-D-Lys(Z)-OMe HCl, a derivative of the essential amino acid D-lysine, is a critical building block in contemporary drug development, particularly in the synthesis of peptide-based therapeutics and complex organic molecules. The reactivity of its α-amino group is a pivotal parameter that dictates reaction outcomes, yield, and purity. This guide provides an in-depth analysis of the electronic and steric factors governing the nucleophilicity of this primary amine. We will explore the influence of the benzyloxycarbonyl (Z) protecting group on the ε-amino function, the impact of the methyl ester on the α-carbon, and the role of the hydrochloride salt in modulating the overall reactivity profile. This document serves as a comprehensive resource for researchers, scientists, and process chemists, offering field-proven insights and detailed protocols to effectively manage the unique chemical behavior of this versatile reagent.

Introduction: The Strategic Importance of H-D-Lys(Z)-OMe HCl in Synthesis

The precise control of reactivity is a cornerstone of successful pharmaceutical synthesis. H-D-Lys(Z)-OMe HCl presents a unique chemical scaffold where the reactivity of two distinct amino groups must be effectively differentiated. The strategic protection of the ε-amino group with the benzyloxycarbonyl (Z) group is a deliberate choice to isolate and direct the reactivity towards the α-amino position. This selective activation is fundamental in peptide synthesis, where sequential and site-specific amide bond formation is paramount. Furthermore, the hydrochloride salt form not only enhances the compound's stability and shelf-life but also plays a crucial role in moderating the α-amino group's basicity and nucleophilicity, a factor that must be carefully considered during reaction setup.

Physicochemical Properties and Their Influence on Reactivity

A thorough understanding of the physicochemical properties of H-D-Lys(Z)-OMe HCl is essential for predicting its behavior in a reaction environment.

PropertyValueImplication on α-Amino Group Reactivity
Molecular Weight 346.82 g/mol Affects stoichiometry calculations for molar equivalents in reactions.
Appearance White to off-white crystalline powderA visual indicator of purity; discoloration may suggest degradation.
pKa of α-NH3+ ~7.5 - 8.5The hydrochloride salt form means the α-amino group is protonated. A base is required to liberate the free, nucleophilic amine for reaction. The precise pKa can be influenced by the solvent system.
Solubility Soluble in water, methanol, and DMF.Dictates solvent choice for reactions to ensure a homogeneous reaction mixture for optimal kinetics.

The Electronic and Steric Landscape of the α-Amino Group

The inherent reactivity of the α-amino group in H-D-Lys(Z)-OMe HCl is a confluence of several structural features:

  • Inductive Effect of the Methyl Ester: The electron-withdrawing nature of the adjacent methyl ester group (-COOCH₃) reduces the electron density on the α-amino group. This inductive effect slightly diminishes its basicity and nucleophilicity compared to an alkylamine.

  • The Role of the Hydrochloride Salt: In its solid form, the α-amino group exists as an ammonium chloride salt (α-NH₃⁺Cl⁻). This protonation renders it non-nucleophilic. To engage in reactions, the free amine must be generated in situ by the addition of a suitable base. The choice of base and its stoichiometry are critical to control the concentration of the reactive free amine.

  • Steric Hindrance: The presence of the bulky side chain, even with the ε-amino group protected, can present some steric hindrance at the α-position. This is an important consideration when selecting coupling reagents or electrophiles.

Below is a diagram illustrating the key functional groups and their influence on the reactivity of the α-amino group.

G cluster_molecule H-D-Lys(Z)-OMe HCl cluster_influences Factors Influencing α-Amino Reactivity N_alpha α-NH₃⁺Cl⁻ C_alpha α-C N_alpha->C_alpha Salt HCl Salt (Protonation) N_alpha->Salt COOME C(O)OMe C_alpha->COOME SideChain Side Chain C_alpha->SideChain Inductive Inductive Effect (-I) COOME->Inductive Steric Steric Hindrance SideChain->Steric G start Start: H-D-Lys(Z)-OMe HCl in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Tertiary Base (e.g., DIPEA) (1.1 - 1.2 eq) cool->add_base free_amine In Situ Generation of Free α-Amino Group add_base->free_amine add_acyl_chloride Add Acyl Chloride (1.05 eq) free_amine->add_acyl_chloride react Reaction at RT (Monitor by TLC/LC-MS) add_acyl_chloride->react workup Aqueous Workup react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Solution-Phase Synthesis in Modern Peptide Development

Solution-phase peptide synthesis (SPPS), often referred to as liquid-phase peptide synthesis (LPPS), represents a classical and highly scalable approach to the chemical synthesis of peptides.[1][2] While solid-phase peptide synthesis (SPPS) offers advantages in automation and speed for research-scale production, solution-phase methods provide significant benefits for large-scale manufacturing, including improved economies of scale and the ability to produce large quantities of high-purity peptides at a lower cost.[1][3] This methodology allows for the purification of intermediates at each step, which can lead to a final product with fewer accumulated impurities compared to SPPS, where purification is typically performed only at the end of the synthesis.[3]

This guide provides a detailed protocol for the solution-phase synthesis of a dipeptide, leveraging the versatile building block H-D-Lys(Z)-OMe HCl . This derivative of D-lysine is strategically protected to allow for selective peptide bond formation. The α-amino group is free for coupling, the C-terminus is protected as a methyl ester (-OMe), and the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. The use of a D-amino acid can be crucial for developing peptide-based drugs with enhanced stability against enzymatic degradation and modulated biological activity.[4]

This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and strategic considerations for successful solution-phase peptide synthesis.

Core Principles and Strategic Considerations

The fundamental process of peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[5] In solution-phase synthesis, this is achieved by activating the carboxyl group of the N-terminally protected amino acid and then reacting it with the C-terminally protected amino acid.

The Role of H-D-Lys(Z)-OMe HCl

H-D-Lys(Z)-OMe HCl is a key starting material for incorporating a D-lysine residue into a peptide chain. Its key features are:

  • D-Configuration: Provides resistance to enzymatic cleavage, a critical attribute for therapeutic peptides.

  • Free α-Amino Group: Available for coupling with an activated N-protected amino acid.

  • Methyl Ester (OMe) Protection: Prevents the C-terminal carboxyl group from participating in the coupling reaction. This group can be saponified later for further chain elongation.

  • Benzyloxycarbonyl (Z) Protection: Safeguards the ε-amino group of the lysine side chain from unwanted reactions. The Z group is stable under the coupling conditions and can be removed via hydrogenolysis.[6]

  • Hydrochloride Salt: Enhances the stability and handling of the amino acid derivative. It requires neutralization with a base before the coupling reaction can proceed.[5]

Experimental Workflow Overview

The synthesis of a dipeptide using H-D-Lys(Z)-OMe HCl involves a series of sequential steps, each with its own set of critical parameters.

Solution-Phase Peptide Synthesis Workflow Solution-Phase Dipeptide Synthesis Workflow cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification Reagent_Prep Reagent and Solvent Preparation Neutralization Neutralization of H-D-Lys(Z)-OMe HCl Reagent_Prep->Neutralization Activation Activation of N-protected Amino Acid Neutralization->Activation Coupling Peptide Bond Formation Activation->Coupling Monitoring Reaction Monitoring (TLC) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Crystallization / Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for dipeptide synthesis using H-D-Lys(Z)-OMe HCl.

Materials and Reagents

ReagentGradeSupplierNotes
H-D-Lys(Z)-OMe HClPeptide SynthesisSigma-AldrichStore at recommended temperature, typically 2-8°C.[7]
N-α-Fmoc-L-AlaninePeptide SynthesisBachemExample N-protected amino acid.
Dicyclohexylcarbodiimide (DCC)Synthesis GradeThermo FisherMoisture sensitive. Handle in a fume hood.
1-Hydroxybenzotriazole (HOBt)AnhydrousTCI ChemicalsExplosive hazard when dry. Handle with care.
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisSigma-AldrichUsed as a non-nucleophilic base.
Dichloromethane (DCM)AnhydrousVariousUse dry solvents for the coupling reaction.
N,N-Dimethylformamide (DMF)AnhydrousVariousUse dry solvents for the coupling reaction.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
1 M Hydrochloric Acid (HCl)Reagent GradeVariousFor washing.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor washing.
Saturated Sodium Chloride (Brine)Reagent GradeVariousFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVariousFor drying the organic phase.
TLC Plates (Silica Gel 60 F₂₅₄)Analytical GradeMerckFor reaction monitoring.

Detailed Experimental Protocol

This protocol describes the coupling of N-α-Fmoc-L-Alanine with H-D-Lys(Z)-OMe HCl to form Fmoc-L-Ala-D-Lys(Z)-OMe.

Step 1: Reagent Preparation and Neutralization

Causality: The hydrochloride salt of H-D-Lys(Z)-OMe must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group.[5] DIPEA is used as an organic-soluble, non-nucleophilic base to avoid unwanted side reactions.

  • In a round-bottom flask, dissolve H-D-Lys(Z)-OMe HCl (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.1 eq) dropwise while stirring at room temperature.

  • Stir the solution for 15-20 minutes to ensure complete neutralization.

Step 2: Activation of the N-Protected Amino Acid

Causality: The carboxyl group of the incoming amino acid is converted into a more reactive species to facilitate amide bond formation.[8] DCC is a common carbodiimide coupling reagent that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8][9] HOBt is added to suppress racemization and to prevent the formation of an unreactive N-acylurea byproduct by converting the O-acylisourea to a more stable and reactive HOBt-ester.[5]

Activation_Mechanism Carbodiimide Activation Mechanism with HOBt Fmoc_AA Fmoc-AA-OH O_acylisourea O-Acylisourea Intermediate (Reactive) Fmoc_AA->O_acylisourea + DCC DCC DCC DCC->O_acylisourea HOBt_ester HOBt-Active Ester (More Stable, Reactive) O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) DCU DCU HOBt HOBt HOBt->HOBt_ester Peptide_Bond Peptide Bond Formation HOBt_ester->Peptide_Bond + Free Amine

Caption: Activation of a carboxyl group using DCC and HOBt.

  • In a separate flask, dissolve N-α-Fmoc-L-Alanine (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled amino acid solution.

  • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

Step 3: Coupling Reaction
  • To the activated N-α-Fmoc-L-Alanine solution at 0°C, add the neutralized H-D-Lys(Z)-OMe solution from Step 1.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

Step 4: Reaction Monitoring

Causality: It is crucial to monitor the reaction to determine its endpoint, ensuring maximum conversion and minimizing side reactions. Thin-layer chromatography (TLC) is a rapid and effective technique for this purpose.[10]

  • Prepare a TLC chamber with a suitable solvent system (e.g., Chloroform:Methanol 95:5 v/v).[11]

  • Spot the TLC plate with the starting materials (N-α-Fmoc-L-Alanine and H-D-Lys(Z)-OMe) and the reaction mixture.

  • Develop the plate and visualize the spots under UV light and/or with a suitable stain (e.g., ninhydrin for free amines).

  • The reaction is considered complete when the limiting starting material spot has disappeared or significantly diminished.[12]

Step 5: Work-up and Purification

Causality: The work-up procedure is designed to remove the water-soluble byproducts and unreacted reagents. The DCU byproduct is largely insoluble in DCM and can be removed by filtration. Subsequent aqueous washes remove residual HOBt, DIPEA hydrochloride, and any remaining water-soluble impurities.[13]

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove unreacted amine and DIPEA.

    • Saturated NaHCO₃ (2x) to remove unreacted acid and HOBt.

    • Saturated NaCl (Brine) (1x) to reduce the water content in the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

Step 6: Final Purification and Characterization

Causality: While work-up removes many impurities, further purification is often necessary to achieve the desired purity for subsequent steps or for final product specifications. Crystallization is a powerful technique for purifying solid compounds in solution-phase synthesis, offering the potential for high purity in a single step.[14] If the peptide is not crystalline, column chromatography is an alternative.[11]

  • Crystallization: Attempt to crystallize the crude product from a suitable solvent system (e.g., EtOAc/Hexanes, DCM/Ether). Peptide crystallization can be complex and may require screening of various conditions.[14][15]

  • Silica Gel Chromatography: If crystallization is unsuccessful, purify the crude product by flash column chromatography using an appropriate eluent system determined by TLC analysis.[11]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Subsequent Deprotection Steps

Once the dipeptide is synthesized and purified, the protecting groups can be selectively removed for further chain elongation or to yield the final deprotected peptide.

  • Fmoc Deprotection: The Fmoc group is typically removed by treatment with a solution of 20% piperidine in DMF.[16]

  • Methyl Ester Saponification: The methyl ester can be hydrolyzed to the free carboxylic acid using a mild base like LiOH in a THF/water mixture, allowing for further coupling at the C-terminus.

  • Z-Group Deprotection: The benzyloxycarbonyl group on the lysine side chain is removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient activation; steric hindrance; poor reagent quality.Check the quality of reagents and solvents. Increase reaction time or temperature. Consider a more potent coupling reagent like HATU or HBTU.[5]
Racemization High temperature; prolonged activation; use of certain bases.Maintain low temperature (0°C) during activation. Use additives like HOBt or Oxyma. Avoid using excess base.[5]
Low Yield Incomplete reaction; losses during work-up/purification.Optimize reaction conditions. Be careful during extractions to avoid emulsion formation. Optimize crystallization or chromatography conditions.
DCU Removal Issues DCU is partially soluble in some solvents.Cool the reaction mixture before filtration to maximize DCU precipitation. Consider using a water-soluble carbodiimide like EDC if DCU removal is problematic.[5]

Conclusion

Solution-phase peptide synthesis, while requiring more manual intervention than its solid-phase counterpart, remains a powerful and scalable method for the production of high-purity peptides. The use of strategically protected amino acids like H-D-Lys(Z)-OMe HCl allows for the controlled and sequential construction of complex peptide structures. By understanding the chemical principles behind each step—from neutralization and activation to coupling and purification—researchers can effectively troubleshoot and optimize their syntheses to achieve high yields of the desired product. This guide provides a robust framework for the successful application of this venerable and valuable synthetic technique.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health (NIH). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • MDPI. (2023). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link]

  • Nowick, J. S. (2020).
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Cambrex.
  • BenchChem. Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
  • aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. [Link]

  • Advion, Inc.
  • Royal Society of Chemistry. (2010). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. [Link]

  • Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • aapptec. (2021). Carbodiimides and Additives.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • aapptec.
  • AMRI.
  • ResearchGate. (2005). Methods and protocols of modern solid phase peptide synthesis. [Link]

Sources

Application Notes & Protocols: Solution-Phase Peptide Coupling of H-D-Lys(Z)-OMe HCl using DCC/HOBt

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the coupling reaction of H-D-Lys(Z)-OMe HCl with an N-terminally protected amino acid using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) methodology. This guide emphasizes the mechanistic rationale behind the protocol, optimization strategies, and troubleshooting to ensure high-yield, high-purity synthesis of dipeptides.

Scientific Principles and Mechanistic Overview

The formation of a peptide bond is a condensation reaction that, without an activating agent, is thermodynamically unfavorable. The direct reaction between a carboxylic acid and an amine is challenging because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[1] Coupling reagents are therefore essential to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

The Role of DCC (Dicyclohexylcarbodiimide)

DCC is a powerful dehydrating agent that activates the carboxyl group of an N-protected amino acid.[1][2] It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[2] While effective, the use of DCC alone has two primary drawbacks:

  • Racemization: The O-acylisourea intermediate is susceptible to base-catalyzed cyclization to form an oxazolone, which can lead to a loss of stereochemical integrity (racemization) at the alpha-carbon.[3]

  • Byproduct Formation: The intermediate can rearrange to form a stable N-acylurea, a side product that terminates the desired reaction.[2] Furthermore, the reaction produces dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and must be removed, making DCC ideal for solution-phase synthesis where it can be filtered off.[4][5]

The Critical Role of HOBt (1-Hydroxybenzotriazole)

HOBt is an indispensable additive in carbodiimide-mediated couplings. Its primary function is to act as a "racemization suppressant."[3][6][7] HOBt intercepts the highly reactive O-acylisourea intermediate before it can rearrange or cause racemization. This reaction forms an HOBt-active ester (OBt ester), which is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile.[3][5] This two-step activation process significantly improves the yield and purity of the final peptide by minimizing side reactions.[6]

The Necessity of a Tertiary Base

The amine component, H-D-Lys(Z)-OMe HCl, is supplied as a hydrochloride salt. To participate in the coupling reaction, the free amine must be liberated. This is accomplished by adding one equivalent of a non-nucleophilic tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[4] The base neutralizes the HCl salt, allowing the lone pair of the amine's nitrogen to become available for nucleophilic attack.

Mechanistic Pathway

The coupling reaction proceeds through a well-defined sequence of activation and nucleophilic attack.

DCC_HOBt_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate N_Protected_AA->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Byproduct) O_Acylisourea->DCU forms HOBt HOBt HOBt->HOBt_Ester Dipeptide Protected Dipeptide HOBt_Ester->Dipeptide + Free Lys Amine Lys_HCl H-D-Lys(Z)-OMe HCl Free_Amine Free Lys Amine Lys_HCl->Free_Amine + Base Base Tertiary Base (e.g., NMM) Base->Free_Amine Free_Amine->Dipeptide Released_HOBt Released HOBt Dipeptide->Released_HOBt releases

Caption: DCC/HOBt peptide coupling mechanism.

Detailed Experimental Protocol

This protocol describes the coupling of an N-Boc protected amino acid (e.g., Boc-Ala-OH) to H-D-Lys(Z)-OMe HCl. The stoichiometry should be adjusted based on the specific N-protected amino acid used.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Notes
N-Boc-Ala-OHC₈H₁₅NO₄189.211.0Carboxyl Component
H-D-Lys(Z)-OMe HClC₁₅H₂₃ClN₂O₄346.811.0Amine Component[8]
DCCC₁₃H₂₂N₂206.331.1Coupling Agent
HOBt (Anhydrous)C₆H₅N₃O135.121.1Additive/Suppressant
NMMC₅H₁₁NO101.151.0Base
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous Solvent
Dimethylformamide (DMF)C₃H₇NO73.09-Anhydrous Solvent (Optional)
Step-by-Step Coupling Procedure

Experimental_Workflow A 1. Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add DCC (1.1 eq) to the cold solution. Stir for 30 min (pre-activation). B->C E 5. Slowly add the amine solution (from step 4) to the activated acid solution (from step 3) at 0°C. C->E D 4. In a separate flask, dissolve H-D-Lys(Z)-OMe HCl (1.0 eq) and NMM (1.0 eq) in anhydrous DCM. D->E F 6. Remove ice bath. Allow reaction to warm to room temperature and stir overnight (12-18h). E->F G 7. Monitor reaction completion using Thin-Layer Chromatography (TLC). F->G H Reaction Complete G->H

Caption: Experimental workflow for DCC/HOBt coupling.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-Ala-OH (1.0 eq) and anhydrous HOBt (1.1 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the reagents completely. A typical concentration is 0.1-0.2 M. If solubility is an issue, a minimal amount of anhydrous Dimethylformamide (DMF) can be used as a co-solvent.[9]

  • Activation: Cool the flask in an ice-water bath to 0°C. Once cooled, add DCC (1.1 eq) to the solution. A white precipitate of DCU may begin to form. Allow the pre-activation to proceed with stirring at 0°C for 30 minutes.[10][11]

  • Amine Preparation: In a separate flask, dissolve H-D-Lys(Z)-OMe HCl (1.0 eq) and N-methylmorpholine (NMM, 1.0 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid solution at 0°C over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction can be monitored by TLC, staining for the disappearance of the amine starting material (using a ninhydrin stain) and the appearance of the product.

Work-up and Purification Procedure
  • DCU Removal: Chill the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU solid. Wash the solid with a small amount of cold DCM.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield a crude oil or solid.

  • Liquid-Liquid Extraction:

    • Dissolve the crude residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • 1N HCl (2x) or 5% citric acid solution to remove residual NMM and any unreacted amine.[12][13]

      • Saturated aqueous NaHCO₃ (2x) to remove residual HOBt and unreacted carboxylic acid.[12][13]

      • Saturated aqueous NaCl (Brine) (1x) to remove residual water.[13]

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude protected dipeptide.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation. 2. Moisture in the reaction.[2] 3. Insufficient base to free the amine.1. Increase pre-activation time at 0°C to 45-60 min. 2. Use anhydrous solvents and reagents; run under an inert atmosphere. 3. Ensure 1 full equivalent of base is used.
Significant Racemization 1. Reaction temperature is too high. 2. Use of a strong, unhindered base. 3. Absence or degradation of HOBt.1. Maintain 0°C during activation and addition; do not let the reaction exotherm excessively. 2. Use a hindered base like DIPEA or a weaker base like NMM.[3] 3. Use fresh, anhydrous HOBt at a 1.0-1.2 molar equivalency to DCC.
N-Acylurea Byproduct Detected Rearrangement of the O-acylisourea intermediate is faster than HOBt interception.Ensure HOBt is added with the carboxylic acid before the addition of DCC. This minimizes the lifetime of the O-acylisourea intermediate.[2]
Difficulty Removing DCU DCU is partially soluble in the reaction solvent, leading to co-precipitation with the product during workup.1. After the reaction, dilute with a nonpolar solvent like hexanes and chill thoroughly before filtration. 2. Wash the crude product post-concentration with a solvent in which DCU has very low solubility (e.g., diethyl ether).

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • RSC Publishing. (n.d.). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • YouTube. (2023).
  • YouTube. (2023). Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health (NIH). (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC.
  • Chemistry Stack Exchange. (2021). HOBt and DCC in the synthesis of peptides.
  • ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • PubMed. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances.
  • RSC Publishing. (2024).
  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • LibreTexts. (2023).
  • ResearchGate. (2022). How do you improve DCC coupling yield?
  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • MedChemExpress. (n.d.). H-Lys(Z)-OMe.
  • Aapptec Peptides. (n.d.). H-Lys(Z)-OMe HCl [27894-50-4].
  • MedchemExpress.com. (n.d.). H-Lys(Z)-OMe.

Sources

Application Notes and Protocols for Peptide Bond Formation with H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Art and Science of Peptide Synthesis

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex biomolecules from their constituent amino acid building blocks.[1] The creation of a peptide bond, a chemically stable amide linkage, is the fundamental reaction in this process.[2][3][4] This is a condensation reaction where the carboxyl group of one amino acid joins with the amino group of another, releasing a molecule of water.[2][3][4] However, the thermodynamics of this reaction are unfavorable, necessitating the use of activating agents, commonly known as coupling reagents, to proceed efficiently.[1][5]

This guide provides a detailed, step-by-step protocol for the formation of a peptide bond using H-D-Lys(Z)-OMe HCl, a derivative of the amino acid lysine. This specific derivative is protected at the side-chain amino group with a benzyloxycarbonyl (Z or Cbz) group and at the C-terminus with a methyl ester (OMe), while the α-amino group is available for coupling and is present as a hydrochloride salt.[6][7] Such protecting groups are essential to prevent unwanted side reactions and ensure the correct amino acid sequence is assembled.[8][9][10] The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy in peptide synthesis.[11][12]

These application notes are designed to provide both the practical steps for synthesis and the scientific rationale behind the chosen methodology, empowering researchers to not only execute the protocol but also to understand and troubleshoot the process.

Understanding the Starting Material: H-D-Lys(Z)-OMe HCl

H-D-Lys(Z)-OMe HCl is a versatile building block for peptide synthesis. Let's break down its components:

  • H-D-Lys: This indicates the D-enantiomer of lysine. The use of D-amino acids can be crucial for creating peptides with enhanced stability against enzymatic degradation.

  • (Z): The benzyloxycarbonyl (Cbz or Z) group protects the ε-amino group of the lysine side chain. This is a classic protecting group, typically stable to the basic conditions used for Fmoc deprotection but readily removed by catalytic hydrogenation.[13][14]

  • -OMe: The methyl ester protects the C-terminal carboxyl group. This is a simple and effective protecting group for solution-phase synthesis.

  • HCl: The hydrochloride salt form ensures the stability and improves the handling of the free α-amino group.

This specific combination of protecting groups makes H-D-Lys(Z)-OMe HCl particularly suitable for solution-phase peptide synthesis.

The Core of the Reaction: Peptide Bond Formation

The formation of a peptide bond is a two-step process:

  • Activation of the Carboxyl Group: A coupling reagent is used to convert the carboxylic acid of the incoming amino acid into a more reactive species.

  • Nucleophilic Attack: The free amino group of the other amino acid attacks the activated carboxyl group, forming the peptide bond.[5][15]

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are a widely used class of coupling reagents.[5][16] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] However, this intermediate can sometimes rearrange to a non-reactive N-acylurea. To prevent this side reaction and also to reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included.[5]

Visualizing the Mechanism: Carbodiimide-Mediated Coupling

PeptideBondFormation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DIC) Peptide_Bond Dipeptide R-CO-NH-R'' O_Acylisourea->Peptide_Bond + Amino Acid Urea Urea Byproduct R'-NH-CO-NH-R' O_Acylisourea->Urea Amino_Acid H₂N-R''

Caption: Carbodiimide-mediated peptide bond formation.

Experimental Protocol: Dipeptide Synthesis using H-D-Lys(Z)-OMe HCl

This protocol outlines the solution-phase synthesis of a dipeptide, for example, by coupling an N-terminally protected amino acid (e.g., Z-Ala-OH) with H-D-Lys(Z)-OMe HCl.

Materials and Reagents
ReagentPurposeTypical Molar Equivalents
Z-Ala-OHN-protected amino acid1.0
H-D-Lys(Z)-OMe HClAmino component1.0
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent1.1
1-Hydroxybenzotriazole (HOBt)Additive (racemization suppressant)1.1
N,N-Diisopropylethylamine (DIPEA)Base (to neutralize HCl salt)1.0
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Solvent-
Step-by-Step Procedure

1. Preparation of the Reaction Mixture:

  • In a clean, dry round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • In a separate flask, dissolve H-D-Lys(Z)-OMe HCl (1.0 eq) in anhydrous DCM or DMF.

  • Add DIPEA (1.0 eq) to the H-D-Lys(Z)-OMe HCl solution to neutralize the hydrochloride salt and generate the free amine. Stir for 10-15 minutes at room temperature.

2. Activation of the Carboxylic Acid:

  • Cool the solution containing Z-Ala-OH and HOBt to 0 °C in an ice bath.

  • Slowly add DIC (1.1 eq) to the cooled solution.

  • Stir the mixture at 0 °C for 15-20 minutes. This is the pre-activation step.

3. Coupling Reaction:

  • To the pre-activated carboxylic acid solution, add the neutralized H-D-Lys(Z)-OMe solution dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to obtain the pure protected dipeptide.[17][18]

Visualizing the Workflow

Workflow Start Start Prepare_Reagents Prepare Z-Ala-OH/HOBt and H-D-Lys(Z)-OMe HCl/DIPEA solutions Start->Prepare_Reagents Activation Activate Z-Ala-OH with DIC at 0°C Prepare_Reagents->Activation Coupling Add Lysine derivative and stir for 4-12h Activation->Coupling Workup Filter, wash with acid/base, and dry Coupling->Workup Purification Purify by column chromatography Workup->Purification End Pure Protected Dipeptide Purification->End

Caption: Workflow for dipeptide synthesis.

Deprotection: Unveiling the Final Peptide

Once the desired peptide sequence is assembled, the protecting groups must be removed.[8]

  • Z-group (Cbz) Removal: The benzyloxycarbonyl group is typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or ammonium formate.[13][14][19][20][21]

  • Methyl Ester (OMe) Saponification: The methyl ester can be hydrolyzed using a mild base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[]

The choice of deprotection strategy will depend on the other functional groups present in the peptide to ensure their stability.

Conclusion and Future Perspectives

The protocol detailed above provides a robust method for the formation of a peptide bond using H-D-Lys(Z)-OMe HCl. By understanding the roles of the protecting groups, coupling reagents, and reaction conditions, researchers can confidently synthesize peptides for a wide range of applications. The principles outlined here are applicable to both solution-phase and solid-phase peptide synthesis, forming the foundation for the creation of novel peptide-based therapeutics and research tools.

References

  • Microbe Notes. (2015, July 16). Peptide Bond- Definition, Formation, Degradation, Examples. [Link]

  • Wikipedia. Peptide bond. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • BYJU'S. Peptide Bond Formation or Synthesis. [Link]

  • Tam, J. P., & Lu, Y. A. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489. [Link]

  • Fiveable. 9.2 Peptide bond formation. [Link]

  • Chemistry LibreTexts. (2024, November 3). 9.3: The Peptide Bond. [Link]

  • Anaspec. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Mishra, V., & Pandey, R. K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 659-670. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 854-858. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • YouTube. DIC Coupling Mechanism | Organic Chemistry. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Bodanszky, M. (1992). The myth of coupling reagents. Peptide research, 5(3), 134–139. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • PNAS. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. [Link]

  • Aapptec. H-Lys(Z)-OMe HCl. [Link]

  • Organic Syntheses. Z-L-Phg-Val-OMe. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

Sources

Navigating the Selective Deprotection of Z-Protected Lysine Residues: A Guide for Peptide and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzyloxycarbonyl (Z) Group in Lysine Protection

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The ε-amino group of lysine, with its inherent nucleophilicity, presents a significant challenge, necessitating the use of a robust and reliable protecting group. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone of lysine side-chain protection, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2][3] Its stability under a range of conditions, coupled with the availability of specific deprotection methods, allows for the strategic unmasking of the lysine side chain for subsequent modifications, such as cyclization, labeling, or the synthesis of branched peptides.[4][5][6] This application note provides a comprehensive overview of the primary methodologies for the deprotection of the Z-group from lysine residues, offering detailed protocols and expert insights to guide researchers in making informed experimental choices.

Core Principles of Z-Group Deprotection: A Mechanistic Overview

The removal of the benzyloxycarbonyl group fundamentally relies on the cleavage of the benzylic C-O bond. This can be achieved through several distinct chemical transformations, each with its own set of advantages and limitations. The choice of deprotection strategy is dictated by the overall molecular context, including the presence of other sensitive functional groups and the phase of the synthesis (solution or solid-phase).

The two most prevalent and reliable methods for Z-group deprotection are:

  • Catalytic Hydrogenolysis: This mild and efficient method involves the use of a palladium catalyst in the presence of a hydrogen source to cleave the benzyl-oxygen bond.

  • Acidolysis: This approach utilizes strong acids to effect the cleavage of the Z-group, and is often employed in the final deprotection step of Boc-based SPPS.

A third, less common but still valuable, set of methods involves the use of other reductive or specific chemical conditions.

Method 1: Catalytic Hydrogenolysis - The Workhorse of Z-Deprotection

Catalytic hydrogenolysis is the most widely employed method for Z-group removal due to its mild, neutral pH conditions and the generation of clean byproducts (toluene and carbon dioxide).[7] This method is highly orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, making it a valuable tool in complex synthetic schemes.[8]

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds via the adsorption of the Z-protected lysine and hydrogen onto the surface of a palladium catalyst. The palladium facilitates the reductive cleavage of the C-O bond of the benzyl group, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine.

G

Caption: Mechanism of Z-group removal by catalytic hydrogenolysis.

Experimental Protocols for Catalytic Hydrogenolysis

Two primary approaches to catalytic hydrogenolysis are commonly used: hydrogenation with hydrogen gas and catalytic transfer hydrogenation.

Protocol 1.1: Catalytic Hydrogenation with Hydrogen Gas

This classic method is highly efficient but requires specialized equipment for handling hydrogen gas safely.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[7]

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[7] For substrates containing sulfur, which can poison the catalyst, a higher catalyst loading may be necessary.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 1.2: Catalytic Transfer Hydrogenation

This method offers a safer and more convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[9] Ammonium formate and formic acid are common hydrogen donors.[7][9][10]

Step-by-Step Protocol (using Ammonium Formate):

  • Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol.[7]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with completion in minutes to a few hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts.

Comparative Data for Hydrogenolysis Methods
MethodHydrogen SourceCatalystTypical SolventsTemperatureKey AdvantagesPotential Limitations
Catalytic Hydrogenation H₂ gas10% Pd/CMeOH, EtOH, EtOAcRoom Temp.High efficiency, clean byproductsRequires specialized equipment for H₂ handling; incompatible with reducible groups (alkenes, alkynes, nitro groups)[7]
Transfer Hydrogenation Ammonium Formate10% Pd/CMeOH, EtOHRoom Temp. to mild heatSafer than H₂ gas, rapid reactionsRequires removal of salt byproducts
Transfer Hydrogenation Formic Acid10% Pd/CMeOH, Formic AcidRoom Temp.Good solvent for peptides, efficientRequires careful pH control during work-up[9][11]

Method 2: Acidolysis - A Strategy for Final Deprotection

Acid-mediated cleavage of the Z-group is a common strategy, particularly in the context of Boc-SPPS, where it is often removed concurrently with other side-chain protecting groups and cleavage from the resin.[1] This method is not orthogonal to other acid-labile protecting groups like Boc.[8]

Mechanism of Acidolysis

Under strong acidic conditions, the benzyl-oxygen bond is protonated, making it susceptible to cleavage. This generates a stable benzyl cation and the free amine. Scavengers are often added to trap the reactive benzyl cations and prevent side reactions with sensitive residues like tryptophan and methionine.

G

Caption: Mechanism of Z-group removal by acidolysis.

Experimental Protocols for Acidolysis

Protocol 2.1: HBr in Acetic Acid

This is a classic method for Z-group cleavage in solution-phase synthesis.[12]

Step-by-Step Protocol:

  • Dissolution: Dissolve the Z-protected compound in glacial acetic acid.

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[7]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the product is typically isolated by precipitation with cold diethyl ether, followed by filtration and washing.

Protocol 2.2: Strong Acid Cleavage in Boc-SPPS (e.g., HF)

In Boc-SPPS, the Z-group on lysine is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection.[13] It is typically removed during the final cleavage from the resin using a strong acid like anhydrous hydrogen fluoride (HF).[13][14]

General Considerations for HF Cleavage:

  • Safety: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Scavengers: A scavenger cocktail (e.g., anisole, p-cresol, thioanisole) is essential to trap carbocations generated during cleavage and prevent side reactions.[13][14]

  • Procedure: The peptide-resin is treated with liquid HF at low temperatures (typically 0 °C) for a specified duration. The HF is then evaporated, and the crude peptide is precipitated, washed, and purified.[14]

Comparative Data for Acidolysis Methods
MethodReagentsTypical ConditionsKey AdvantagesPotential Limitations
HBr in Acetic Acid 33% HBr in AcOHRoom Temp., 2-16 hEffective for substrates sensitive to hydrogenationHarsh acidic conditions, not orthogonal to other acid-labile groups
HF Cleavage Anhydrous HF, Scavengers0 °C, 1-4 hSimultaneous cleavage and deprotection in Boc-SPPSExtremely hazardous, requires specialized equipment, potential for side reactions[15]
TFA Cleavage TFA, ScavengersRoom Temp., 1-4 hMilder than HF, but generally not sufficient for complete Z-group cleavage unless modified (e.g., 2-Cl-Z)[1]Incomplete cleavage of the standard Z-group

Troubleshooting and Method Selection

G

Caption: Decision-making workflow for selecting the appropriate Z-group deprotection method.

Expert Insights for Self-Validating Protocols:

  • Catalyst Poisoning: Be mindful of sulfur-containing residues (methionine, cysteine), which can poison palladium catalysts. In such cases, use a higher catalyst loading or consider an alternative deprotection method.

  • Incomplete Deprotection: If hydrogenolysis is sluggish, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen source. Gentle heating can also increase the reaction rate in transfer hydrogenation. With acidolysis, extending the reaction time or using a stronger acid system may be necessary.

  • Side Reactions: During acidolysis, the use of appropriate scavengers is crucial to prevent alkylation of sensitive residues.[13] For example, thioanisole is used to protect tryptophan.[13]

  • Monitoring is Key: Always monitor the reaction progress using a suitable analytical technique (TLC, LC-MS, HPLC) to determine the optimal reaction time and avoid over-exposure to harsh conditions, which can lead to side product formation.

Conclusion

The benzyloxycarbonyl group remains a vital tool for lysine protection in modern chemical synthesis. A thorough understanding of the available deprotection methodologies is essential for its successful application. Catalytic hydrogenolysis stands out as the method of choice for selective Z-group removal in the presence of acid- or base-labile protecting groups. Acidolysis, while harsher, is an effective and routine procedure for the final deprotection step in Boc-based solid-phase peptide synthesis. By carefully considering the substrate's properties and the overall synthetic strategy, researchers can confidently select and execute the optimal deprotection protocol, paving the way for the successful synthesis of complex peptides and drug candidates.

References

  • Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Deriv
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Various Sources.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources.
  • Common side reactions with Boc-D-Lys-OH in peptide synthesis. Benchchem.
  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub.
  • A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer.
  • Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Various Sources.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides (1992). SciSpace.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. NIH.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec Peptides.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Various Sources.
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.
  • Removal of some commonly used protecting groups in peptide syntheses by c
  • Protecting Groups for Amines: Carbam
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. Benchchem.
  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic

Sources

Application Note: A Researcher's Guide to Selective Z-Group Deprotection via Catalytic Hydrogenolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Z-Group in Complex Synthesis

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone of amine protection strategy in modern organic synthesis, particularly in the intricate field of peptide chemistry and drug development.[1][2] Its widespread use is a testament to its robust nature; the Z-group is notably stable to the mildly acidic and basic conditions used to cleave other common amine protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively.[3][4][5] This stability provides a critical layer of orthogonality, enabling chemists to selectively unmask specific amine functionalities within a complex molecular architecture.[5][6]

The most common and mildest method for Z-group cleavage is catalytic hydrogenolysis.[7] This process involves the reductive cleavage of the benzylic carbon-oxygen bond, liberating the free amine. While conceptually straightforward, the practical application of this reaction demands a nuanced understanding of various experimental parameters to ensure high yield and, crucially, to preserve the integrity of other sensitive functional groups within the substrate.[8]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, solvent effects, and troubleshooting. We will provide detailed protocols and a decision-making framework to empower chemists to perform selective Z-group hydrogenolysis with confidence and precision.

The Mechanism: A Surface-Catalyzed Cascade

The hydrogenolysis of a Z-protected amine is a heterogeneous catalytic process that occurs on the surface of a palladium catalyst, typically dispersed on activated carbon (Pd/C). The accepted mechanism involves several key stages:[1][9][10]

  • Adsorption: Both the hydrogen gas (or a hydrogen donor molecule) and the benzylic C-O bond of the Z-group adsorb onto the active sites of the palladium surface.

  • Bond Cleavage: The palladium catalyst facilitates the cleavage of the relatively weak benzyl C-O bond through the addition of hydrogen.

  • Intermediate Formation: This cleavage releases toluene and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, spontaneously releasing carbon dioxide and the desired free amine.[1]

The efficiency of this entire process is highly dependent on the successful orchestration of several key experimental parameters.

Optimizing Conditions for Selective Hydrogenolysis

Achieving a clean and selective Z-group deprotection requires careful consideration of the catalyst, hydrogen source, solvent, and reaction conditions. The choices made are interdependent and must be tailored to the specific substrate.

The Catalyst: Palladium on Carbon (Pd/C)

The workhorse catalyst for this transformation is palladium on activated carbon (Pd/C).

  • Palladium Loading: Commercially available catalysts with 5% or 10% palladium by weight are most common. For standard deprotections, a catalyst loading of 5-10 mol% relative to the substrate is a typical starting point.[2][3]

  • Catalyst Quality: The efficiency of hydrogenolysis is profoundly influenced by the physical properties of the catalyst, including palladium particle size, its distribution on the carbon support, and its oxidation state.[11] Inconsistent results between batches or suppliers can often be traced back to these variations.[11]

  • Catalyst Poisoning: Pd/C is highly susceptible to poisoning, which deactivates the catalyst and leads to sluggish or incomplete reactions.[3] The most common poisons are sulfur-containing functional groups (e.g., thiols, thioethers found in cysteine and methionine residues, dithianes).[3][10] Other species, including compounds with strong lone pairs (e.g., some nitrogen and phosphorus heterocycles) and even the product amine itself, can also inhibit the catalyst by strongly binding to its active sites.[10][12][13]

The Hydrogen Source: Gaseous H₂ vs. Transfer Reagents

Catalytic Hydrogenation (H₂ Gas): This is the traditional method, employing hydrogen gas delivered via a balloon (for atmospheric pressure) or a pressurized vessel like a Parr hydrogenator.[14] While highly effective, it requires specialized equipment and stringent safety protocols due to the explosive nature of hydrogen gas.[14] Furthermore, the pyrophoric nature of Pd/C, especially after the reaction, poses a significant fire risk if the catalyst is allowed to dry in the presence of air.[14][15]

Catalytic Transfer Hydrogenolysis (CTH): CTH is an increasingly popular and safer alternative that avoids the direct handling of pressurized hydrogen gas.[10] In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common donors include:

  • Ammonium Formate (HCO₂NH₄): A highly effective and common choice, often used in refluxing methanol.[3]

  • Formic Acid (HCO₂H): A convenient hydrogen donor that can also serve as a solvent for peptides.[16]

  • Cyclohexene & 1,4-Cyclohexadiene: Effective donors, though they can produce benzene as a byproduct.[10][17]

CTH is particularly advantageous for scaling up reactions where handling large volumes of hydrogen gas would be impractical or hazardous.

Solvent Selection

The choice of solvent impacts both substrate solubility and reaction rate.

  • Protic Solvents: Methanol (MeOH), ethanol (EtOH), and acetic acid (AcOH) are generally the preferred solvents as they can accelerate the rate of hydrogenation.[14]

  • Aprotic Polar Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also widely used and effective.

  • Specialized Solvents: For substrates with poor solubility in common solvents, dichloromethane (DCM) can be a useful, albeit less common, option.[18]

  • Solvent Purity: It is crucial to use solvents that are free of potential catalyst poisons. Degassing the solvent by sonication or bubbling with an inert gas like argon prior to use can remove dissolved oxygen, which may sometimes interfere with the reaction.[14]

Orthogonal Strategy: Protecting Group Compatibility

The central challenge in Z-group deprotection is achieving selectivity. The conditions for hydrogenolysis are reductive and can affect other sensitive functionalities. Understanding which groups are stable and which are labile is key to planning a successful synthesis.

Table 1: Stability of Common Protecting Groups Under Catalytic Hydrogenolysis Conditions

Protecting GroupAbbreviationStability to Pd/C, H₂Notes and Considerations
Amine Protecting Groups
tert-ButoxycarbonylBocStable Orthogonal protection is a key feature of the Z/Boc strategy.[3][5]
9-FluorenylmethoxycarbonylFmocStable Orthogonal protection is a key feature of the Z/Fmoc strategy.[4][19]
AcetylAcStable Amides are generally stable to these conditions.
p-ToluenesulfonylTosStable Sulfonamides are highly robust and require harsher reductive methods for cleavage.[4]
Hydroxyl Protecting Groups
tert-ButyldimethylsilylTBDMS/TBSStable Silyl ethers are stable to hydrogenation but are cleaved by acid or fluoride.[20]
TriisopropylsilylTIPSStable Bulkier silyl ethers offer enhanced stability.[20]
Acetyl / BenzoylAc / BzStable Esters are generally stable unless they are benzylic.[20]
Benzyl EtherBnLabile Cleaved under the same conditions as the Z-group. Not orthogonal.[20][21]
p-Methoxybenzyl EtherPMBLabile Cleaved under the same conditions as the Z-group.[20]
TetrahydropyranylTHPStable Acetals are stable to neutral/basic conditions but labile to acid.[20]
Carboxyl Protecting Groups
Methyl / Ethyl EsterOMe / OEtStable Simple alkyl esters are stable.[22]
tert-Butyl EsterOtBuStable Stable to hydrogenation, but readily cleaved by acid.[20]
Benzyl EsterOBnLabile Cleaved under the same conditions as the Z-group. Not orthogonal.[20][22]
Other Functional Groups
Alkenes / AlkynesC=C / C≡CLabile Will be reduced to the corresponding alkane.[3]
Nitro GroupNO₂Labile Will be reduced to an amine (NH₂).[3]
Aromatic HalogensAr-Cl, Ar-BrPotentially Labile Can undergo hydrogenolysis (dehalogenation), especially with prolonged reaction times or more active catalysts.[23]
Dithianes / Thioacetals-Poison Sulfur-containing groups will poison the palladium catalyst.[3]

Decision Framework for Method Selection

The choice of hydrogenolysis conditions is not arbitrary. It is a logical process based on the substrate's structure. The following flowchart provides a decision-making guide for selecting an appropriate protocol.

G cluster_start cluster_protocols cluster_alternatives start Start: Analyze Substrate for Z-Group Deprotection q_poison Does the substrate contain Sulfur (thiols, thioethers)? start->q_poison q_reducible Does the substrate contain other reducible groups (alkenes, alkynes, nitro, Ar-X, other Bn-type groups)? q_poison->q_reducible poison_methods Hydrogenolysis is not viable. Use Alternative Methods: - Acidolysis (HBr/AcOH) - Na/NH₃ Reduction q_poison->poison_methods Yes p_cth Protocol 2: Catalytic Transfer Hydrogenolysis (CTH) (e.g., Ammonium Formate) q_reducible->p_cth Yes (CTH may offer better control) p_clean_h2 Protocol 1: Standard H₂ Hydrogenolysis (Balloon) Proceed with confidence. q_reducible->p_clean_h2 No p_h2 Protocol 1: Standard H₂ Hydrogenolysis (Balloon) Monitor reaction carefully. p_cth->p_h2 Alternatively... alt_methods Consider Alternative Methods: - Acidolysis (HBr/AcOH) - Lewis Acid Cleavage - Nucleophilic Cleavage p_h2->alt_methods If side reactions occur...

Caption: Decision flowchart for selecting Z-group hydrogenolysis conditions.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Palladium on carbon is pyrophoric and can ignite solvents upon exposure to air, especially after use.[15] Never allow the filtered catalyst to dry. Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources nearby.

Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂

This protocol is suitable for small-scale reactions where the substrate is known to be compatible with standard hydrogenation.

Materials:

  • Z-protected compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), typically 5-10 mol%

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon (use a heavy-walled balloon)

  • Vacuum/inert gas manifold

  • Celite® for filtration

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected compound in a suitable solvent (e.g., 10-20 mL per gram of substrate).[2]

  • Inerting: Place a septum on the flask and purge with an inert gas (Argon or Nitrogen) for several minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the solution.[14]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a needle through the septum.

  • Gas Exchange: Carefully apply a vacuum to the flask for a few seconds to remove the inert gas, then allow the hydrogen from the balloon to fill the flask. Repeat this vacuum/backfill cycle 3-5 times to ensure a hydrogen atmosphere.[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product. CRITICAL: Do not allow the Celite pad with the catalyst to dry out. Immediately quench it with water.[15]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product may be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH) using Ammonium Formate

This protocol is a safer alternative to using hydrogen gas and is easily scalable.

Materials:

  • Z-protected compound (1.0 eq)

  • Ammonium formate (HCO₂NH₄, 4-5 eq)

  • 10% Palladium on carbon (Pd/C), typically 10 mol%

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Heating mantle

  • Celite® for filtration

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected compound in methanol.[3]

  • Reagent Addition: Add the ammonium formate to the solution.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C for methanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. CTH reactions are often rapid (30-90 minutes), but reaction times will vary.

  • Work-up: After completion, cool the reaction to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. Quench the wet catalyst pad with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product will contain ammonium salts, which can often be removed by dissolving the residue in a suitable organic solvent (like DCM or EtOAc) and washing with water, or by silica gel chromatography.

Conclusion

The removal of the Z-protecting group via catalytic hydrogenolysis is a powerful and versatile transformation in organic synthesis. Its success hinges on a rational approach to experimental design. By understanding the underlying mechanism and the influence of the catalyst, hydrogen source, and solvent, researchers can navigate the complexities of chemoselectivity. Standard hydrogenation with H₂ gas remains a staple for its simplicity on a small scale, while catalytic transfer hydrogenolysis offers a safer, more scalable, and equally effective alternative. Careful consideration of potential side reactions and catalyst poisoning, guided by the principles and protocols outlined in this note, will enable scientists to reliably and selectively deprotect Z-protected amines, accelerating progress in drug discovery and complex molecule synthesis.

References

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Protecting groups – Knowledge and References. Retrieved from [Link]

  • Oxford Learning Link. (2015). Appendix 6: Protecting groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Hydrogenations in Dichloromethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of Pd‐catalyzed transfer hydrogenolysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Retrieved from [Link]

  • ACS Publications. (2021, October 12). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. Retrieved from [Link]

  • Bohrium. (2024, July 1). The application of palladium catalysts in catalyzing the hydrogenolysis of n-benzyl compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • NISCAIR. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Retrieved from [Link]

  • Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]

  • YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. Retrieved from [Link]

  • ResearchGate. (2021, February 21). Can we remove the fmoc group after peptide cleavage?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Semantic Scholar. (1998, June 26). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

Sources

A Guide to the Strategic Incorporation of D-Amino Acids into Peptides using H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of D-amino acids into peptide sequences is a paramount strategy in medicinal chemistry and drug development, primarily to enhance proteolytic stability and modulate biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of H-D-Lys(Z)-OMe HCl for the site-specific introduction of a D-lysine residue into a peptide chain. This guide delves into the underlying chemical principles, provides detailed protocols for solution-phase synthesis, and outlines methods for the characterization and validation of the final D-amino acid-containing peptide.

Introduction: The Rationale for D-Amino Acid Incorporation

Peptides are increasingly significant as therapeutic agents due to their high specificity and low toxicity. However, their clinical application is often hampered by rapid in vivo degradation by proteases.[1] Nature predominantly utilizes L-amino acids, and consequently, proteases have evolved to recognize and cleave peptide bonds involving these L-stereoisomers. The introduction of a D-amino acid creates a stereochemical barrier, sterically hindering the peptide from fitting into the enzyme's active site.[1] This fundamental principle of stereospecific enzymatic action is the cornerstone of designing proteolytically resistant peptide therapeutics. Peptides containing D-amino acids exhibit significantly enhanced metabolic stability and bioavailability, making them more viable drug candidates.[2]

The choice of D-lysine is particularly strategic. The primary amine on the lysine side chain offers a versatile point for conjugation, allowing for the attachment of molecules such as labels, drugs, or polymers to tailor the peptide's properties. H-D-Lys(Z)-OMe HCl is a commercially available and convenient building block for this purpose, with the ε-amino group and the C-terminus temporarily protected to ensure controlled coupling.

The Reagent: H-D-Lys(Z)-OMe HCl

H-D-Lys(Z)-OMe HCl, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the D-enantiomer of lysine. It is specifically designed for use in peptide synthesis, particularly in solution-phase methodologies.

Key Structural Features and Their Functions
  • D-Configuration: The alpha-carbon has the D-stereochemistry, which is the key to imparting proteolytic resistance to the resulting peptide.

  • Nε-Benzyloxycarbonyl (Z or Cbz) Group: This protecting group shields the nucleophilic ε-amino group of the lysine side chain.[3] The Z-group is stable under the conditions used for peptide coupling but can be removed under specific conditions, most commonly catalytic hydrogenation.[4] This orthogonality is crucial for selective deprotection during the synthesis.[3]

  • Methyl Ester (-OMe): The C-terminal carboxylic acid is protected as a methyl ester. This prevents the carboxyl group from participating in unwanted side reactions during the coupling of the alpha-amino group.[5] The methyl ester is typically removed by saponification (base-catalyzed hydrolysis) at a later stage of the synthesis.[6]

  • Hydrochloride Salt (·HCl): The alpha-amino group is protonated as a hydrochloride salt, which enhances the compound's stability and shelf-life. This salt must be neutralized in situ to liberate the free amine for the coupling reaction.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[1]
Molecular Formula C₁₅H₂₃ClN₂O₄[1]
Molecular Weight 330.81 g/mol [1]
Appearance White to off-white powder[7]
CAS Number 1158-35-6[1]
Solubility Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF)[4]
Storage Conditions 4°C, sealed storage, away from moisture[7]

Synthesis Strategy: Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis remains a valuable technique, particularly for shorter peptides or when specific modifications are required.[8] The protocol detailed below is for a solution-phase approach, which allows for purification and characterization of intermediates at each step, ensuring the integrity of the final product.

The Core Principle: A Stepwise Elongation

Peptide synthesis is a cyclical process involving the protection of reactive groups, activation of the C-terminal carboxyl group of the incoming amino acid, coupling to the N-terminal amine of the growing peptide chain, and selective deprotection to allow for the next coupling cycle.[9]

G cluster_0 Synthesis Cycle Start Start with N-terminally protected peptide or amino acid Neutralization Neutralize H-D-Lys(Z)-OMe HCl to liberate free α-amine Activation Activate C-terminus of incoming N-protected amino acid (Peptide-COOH) Start->Activation Coupling Couple activated peptide to D-Lys(Z)-OMe Neutralization->Coupling Activation->Coupling Purification1 Purify protected peptide intermediate Coupling->Purification1 N_Deprotection Selectively deprotect N-terminus (e.g., Boc or Fmoc removal) Purification1->N_Deprotection Final_Deprotection Final Deprotection: 1. Saponification (remove -OMe) 2. Hydrogenolysis (remove Z-group) Purification1->Final_Deprotection End of Elongation Cycle Repeat cycle for next amino acid N_Deprotection->Cycle Cycle->Activation Next Amino Acid Final_Purification Purify final D-Lys containing peptide Final_Deprotection->Final_Purification

Detailed Experimental Protocols

This section provides a step-by-step protocol for the coupling of an N-terminally protected amino acid (as an example, Boc-Alanine) to H-D-Lys(Z)-OMe HCl.

Protocol 1: Synthesis of Boc-Ala-D-Lys(Z)-OMe

Objective: To form a dipeptide by coupling N-Boc-L-Alanine to H-D-Lys(Z)-OMe HCl.

Materials:

  • H-D-Lys(Z)-OMe HCl

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU/HBTU.

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Liberation of the Free Amine:

    • Dissolve H-D-Lys(Z)-OMe HCl (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA (1.0 equivalent) dropwise while stirring.

    • Stir the mixture at room temperature for 15-20 minutes. This neutralizes the hydrochloride salt, yielding the free α-amino group of the D-lysine derivative, which is essential for the subsequent coupling reaction.[2]

  • Activation of the Incoming Amino Acid:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. The use of HOBt is critical to suppress potential racemization of the activated amino acid.[2]

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled Boc-Ala-OH solution and stir for 15 minutes. This forms a highly reactive O-acylisourea intermediate.

  • Coupling Reaction:

    • Add the free amine solution from step 1 to the activated acid mixture at 0°C.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Filter the mixture to remove the DCU.

    • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-D-Lys(Z)-OMe.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of the Final Peptide

Objective: To remove the protecting groups from the synthesized peptide to yield the final product.

Procedure:

  • Saponification of the Methyl Ester:

    • Dissolve the purified, protected peptide in a mixture of methanol and water.

    • Cool to 0°C and add 1 M NaOH solution dropwise until the pH is approximately 11-12.

    • Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Neutralize the mixture with 1 M HCl and extract the product with EtOAc. Concentrate the organic layer to obtain the peptide with a free C-terminal carboxyl group.

  • Removal of Z and Boc Groups (if applicable):

    • Dissolve the product from the previous step in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) overnight. This step cleaves the Z-group via hydrogenolysis.[2]

    • If a Boc group is present at the N-terminus, it can be removed by treating the peptide with a solution of trifluoroacetic acid (TFA) in DCM.[5]

Validation and Characterization

The successful synthesis and purity of the D-amino acid-containing peptide must be confirmed through rigorous analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential to assess the purity of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide.

  • Chiral Amino Acid Analysis: To confirm the incorporation of the D-amino acid and to ensure that no racemization has occurred during the synthesis, the peptide can be hydrolyzed, and the resulting amino acids analyzed by a chiral chromatography method.[3]

Conclusion

The use of H-D-Lys(Z)-OMe HCl provides a reliable and straightforward method for the incorporation of D-lysine into peptides via solution-phase synthesis. The strategic placement of orthogonal protecting groups on this reagent allows for controlled, stepwise peptide elongation. The resulting D-amino acid-containing peptides are expected to exhibit enhanced stability against enzymatic degradation, a critical attribute for the development of next-generation peptide therapeutics. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully utilize this valuable building block in their peptide synthesis endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine.
  • PubChem. H-D-Lys(Z)-OMe HCl. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Lys(Z).
  • Thieme. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 22: Three Carbon-Heteroatom Bonds: Amides and Derivatives; Peptides; Lactams. Georg Thieme Verlag.
  • BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]

  • PubMed. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. National Library of Medicine. [Link]

  • Google Patents. Process for preparing lysine containing peptides.
  • JOVE. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2001). Recent developments in chemical deprotection of ester functional group. [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. [Link]

  • National Institutes of Health. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids. [Link]

  • ResearchGate. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. [Link]

  • Springer Nature Experiments. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]

  • AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH.
  • Zhang, L., et al. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 46(6), 1305-1311.
  • University of Calgary. Peptide Synthesis: Protecting groups. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of peptides using H-D-Lys(Z)-OMe HCl. Designed for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology sectors, this document offers an in-depth exploration of liquid-phase peptide synthesis (LPPS) strategies. It emphasizes the underlying chemical principles, process optimization, and critical quality control measures necessary for transitioning from laboratory-scale experiments to large-scale production of peptide active pharmaceutical ingredients (APIs).

Introduction: The Strategic Role of H-D-Lys(Z)-OMe HCl in Peptide Manufacturing

The landscape of modern therapeutics is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, their commercial viability hinges on robust and scalable manufacturing processes. The choice of starting materials is a foundational decision that dictates the entire synthesis strategy. H-D-Lys(Z)-OMe HCl, a derivative of D-lysine, is a strategic building block for several reasons:

  • Incorporation of D-Amino Acids: The use of D-lysine enhances peptide stability by conferring resistance to enzymatic degradation by proteases within the body, thereby extending the therapeutic's half-life.

  • Orthogonal Protection Scheme: The molecule features two distinct protecting groups: the Benzyloxycarbonyl (Z or Cbz) group on the side-chain ε-amine and a methyl ester (OMe) on the C-terminus. This "orthogonal" protection allows for selective deprotection and directed peptide bond formation, which is crucial for complex sequences.

  • Suitability for Liquid-Phase Synthesis: The C-terminal methyl ester makes this derivative particularly well-suited for classical Liquid-Phase Peptide Synthesis (LPPS), a method favored for its scalability, adaptability for complex modifications, and potential for higher purity of intermediate fragments.[1]

This guide will focus primarily on the application of H-D-Lys(Z)-OMe HCl in large-scale LPPS, providing the technical insights required to navigate the complexities of industrial peptide production.

Physicochemical Properties & Handling of H-D-Lys(Z)-OMe HCl

Proper handling and characterization of raw materials are mandated by Good Manufacturing Practice (GMP). H-D-Lys(Z)-OMe HCl is a white to off-white crystalline powder. Below are its key properties and recommended handling procedures.

PropertyValueReference
Chemical Name Nε-Benzyloxycarbonyl-D-lysine methyl ester hydrochlorideN/A
Molecular Formula C₁₅H₂₃ClN₂O₄
Molecular Weight 330.81 g/mol
Appearance White to off-white powder/crystalN/A
Purity (HPLC) Typically ≥97.5%N/A
Melting Point ~114-118 °CN/A
Solubility Soluble in DMSO, Methanol. Soluble in water with potential for hydrolysis over time.N/A
Storage Conditions Store at 2-8°C, sealed under inert gas (Nitrogen or Argon), away from moisture.N/A

Handling Causality: The hydrochloride salt form enhances the stability and handling of the free amine. However, the compound is hygroscopic and air-sensitive. Storage under inert gas at refrigerated temperatures is critical to prevent degradation of the Z-group and hydrolysis of the methyl ester, ensuring batch-to-batch consistency in large-scale campaigns.

Synthesis Strategy: Liquid-Phase vs. Solid-Phase Peptide Synthesis

The C-terminal methyl ester of H-D-Lys(Z)-OMe HCl makes it an ideal candidate for Liquid-Phase Peptide Synthesis (LPPS). In LPPS, all reactions (coupling, deprotection) occur in solution, and intermediates are isolated and purified after each step. This contrasts with Solid-Phase Peptide Synthesis (SPPS), where the peptide is anchored to a solid resin support.

Why LPPS is Advantaged for H-D-Lys(Z)-OMe HCl:

  • Scalability: LPPS is often more adaptable to large-scale GMP production for shorter peptides or peptide fragments, as it avoids the high cost and consumption of specialized resins.[1][2]

  • Intermediate Purification: The ability to purify each peptide fragment after coupling ensures that impurities are removed early, leading to a higher purity crude product before final chromatography. This is a significant economic advantage at scale.

  • Flexibility: Solution-phase chemistry allows for greater flexibility in reaction conditions and the incorporation of complex or modified amino acids that may be incompatible with solid-phase conditions.[1]

Below is a decision-making workflow for selecting a synthesis strategy when incorporating D-Lysine.

G start Start: Incorporate H-D-Lys(Z)-OMe HCl peptide_length Peptide Length? start->peptide_length scale Production Scale? peptide_length->scale Short (<15 AAs) hybrid Hybrid Strategy - Synthesize fragments via SPPS - Couple fragments in solution (LPPS) peptide_length->hybrid Long (>15 AAs) lpps Liquid-Phase Peptide Synthesis (LPPS) - Ideal for fragments & short peptides - Scalable & cost-effective - Allows intermediate purification scale->lpps Large Scale (kg) spps Solid-Phase Peptide Synthesis (SPPS) - Requires anchoring to resin - Better for very long sequences - Amenable to automation scale->spps Small Scale (g)

Caption: Decision workflow for synthesis strategy.

Detailed Protocols for Large-Scale Liquid-Phase Synthesis

The following protocols are designed for kilogram-scale production and assume a foundational knowledge of chemical synthesis in a regulated environment.

Protocol 1: Liberation of the Free Amine

Causality: The starting material is a hydrochloride salt. The α-amino group must be deprotonated to its free amine form to act as a nucleophile in the coupling reaction. This is achieved by adding a non-nucleophilic organic base.

Materials:

  • H-D-Lys(Z)-OMe HCl (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.05 eq)

  • Dichloromethane (DCM), anhydrous (10 L/kg of amino acid)

Procedure:

  • Charge a clean, dry, and inerted reactor with anhydrous DCM.

  • Begin stirring and add H-D-Lys(Z)-OMe HCl.

  • Slowly add DIPEA to the suspension over 15-20 minutes. An exotherm may be observed; maintain the temperature below 25°C.

  • Stir the mixture at room temperature (20-25°C) for 30 minutes. The solution should become clear, indicating the formation of the free amine.

  • This solution is used directly in the subsequent coupling step.

Protocol 2: Peptide Coupling using DCC/HOBt

Causality: This step forms the peptide bond. The incoming N-protected amino acid's carboxyl group is activated to make it highly electrophilic. N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that forms a highly reactive O-acylisourea intermediate.[3][4][5] 1-Hydroxybenzotriazole (HOBt) is added as a crucial additive to suppress racemization and improve coupling efficiency by converting the O-acylisourea to a less reactive but more selective HOBt-ester.[6]

G cluster_activation Activation Phase cluster_coupling Coupling Phase N-Protected AA N-Protected AA O-Acylisourea O-Acylisourea (Highly Reactive) N-Protected AA->O-Acylisourea + DCC DCC DCC HOBt-Ester HOBt-Ester (Selective) O-Acylisourea->HOBt-Ester + HOBt - DCU HOBt HOBt Dipeptide Protected Dipeptide HOBt-Ester->Dipeptide + Free Amine Free Amine Free Amine of H-D-Lys(Z)-OMe

Caption: Mechanism of DCC/HOBt mediated coupling.

Materials:

  • N-α-Fmoc-protected Amino Acid (e.g., Fmoc-L-Ala-OH) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Solution of free H-D-Lys(Z)-OMe from Protocol 1

  • Anhydrous N,N-Dimethylformamide (DMF) and DCM

Procedure:

  • In a separate reactor, dissolve the N-α-Fmoc-amino acid and HOBt in a minimal amount of DMF, then dilute with anhydrous DCM (5 L/kg).

  • Cool this solution to 0-5°C using a chiller loop.

  • In a separate vessel, dissolve DCC in anhydrous DCM (2 L/kg).

  • Slowly add the DCC solution to the cooled amino acid solution over 30-45 minutes, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 30 minutes to allow for pre-activation.

  • Add the free amine solution from Protocol 1 to the activated acid mixture.

  • Allow the reaction to stir at 0-5°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor reaction completion via HPLC.

  • Once complete, cool the reactor to 0°C to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the reaction mixture to remove the DCU. Wash the filter cake with cold DCM.

  • The filtrate, containing the protected dipeptide, is then subjected to a standard aqueous workup: wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide.

Protocol 3: Final Deprotection

This is a two-stage process to remove the side-chain (Z) and C-terminal (OMe) protecting groups.

A. Z-Group Removal (Catalytic Hydrogenolysis)

Causality: The benzyloxycarbonyl (Z) group is labile to catalytic hydrogenation. In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.[7] This method is exceptionally clean and mild.

Materials:

  • Protected Peptide (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w) (5-10 mol% Pd)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen Gas (H₂) or a transfer hydrogenation agent like Ammonium Formate.

Procedure:

  • Dissolve the protected peptide in MeOH or THF in a hydrogenation-rated vessel.

  • Carefully add the Pd/C catalyst under a nitrogen atmosphere (Caution: Pd/C can be pyrophoric).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) or add ammonium formate for transfer hydrogenation.[8]

  • Stir vigorously at room temperature. Monitor the reaction by HPLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a bed of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate to obtain the peptide with the free lysine side-chain.

B. Methyl Ester Hydrolysis (Saponification)

Causality: The C-terminal methyl ester is removed by saponification, a base-catalyzed hydrolysis reaction. Lithium hydroxide (LiOH) is often preferred as it can be effective at lower temperatures, minimizing the risk of side reactions like racemization.[9]

Materials:

  • Peptide from step 3A (1.0 eq)

  • Lithium Hydroxide (LiOH) (1.2 eq)

  • Solvent mixture (e.g., THF/Water 3:1)

Procedure:

  • Dissolve the peptide in the THF/Water solvent mixture and cool to 0-5°C.

  • Slowly add an aqueous solution of LiOH, maintaining the temperature below 5°C.

  • Stir the reaction at 0-5°C and monitor by HPLC. The reaction is typically complete in 2-4 hours.

  • Upon completion, carefully neutralize the reaction mixture to pH ~7 with cold 1 M HCl.

  • Remove the organic solvent (THF) under reduced pressure.

  • The remaining aqueous solution contains the crude, fully deprotected peptide, ready for purification.

Protocol 4: Large-Scale Purification and Isolation

Causality: The final step is to isolate the target peptide from synthesis-related impurities (e.g., deletion sequences, incompletely deprotected species). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universal standard for peptide purification, separating molecules based on their hydrophobicity.[10][11]

Workflow:

  • Column Selection & Equilibration: For large-scale (kilogram) purifications, preparative columns packed with C8 or C18 silica are used.[11] The column is equilibrated with the starting mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Loading: The crude peptide solution is loaded onto the column.

  • Elution: A shallow gradient of increasing organic solvent (Acetonitrile with 0.1% TFA) is applied.[10] This gradually elutes compounds based on increasing hydrophobicity.

  • Fraction Collection: The column eluate is monitored by a UV detector (at 214-220 nm), and fractions are collected.

  • In-Process Analysis: Each fraction is analyzed by analytical HPLC to determine its purity.

  • Pooling: Fractions that meet the required purity specification (e.g., >99.0%) are pooled together.

  • Lyophilization (Freeze-Drying): The pooled solution, which is mostly water and acetonitrile, is freeze-dried to remove the solvents, yielding the final peptide as a stable, fluffy white powder.

Quality Control for Peptide APIs

For a peptide to be used as an API, it must meet stringent quality specifications defined by regulatory bodies.

TestMethodTypical SpecificationRationale
Appearance Visual InspectionWhite to off-white powderConfirms basic physical properties.
Identity Mass Spectrometry (MS)Matches theoretical molecular weight ± 0.5 DaConfirms the correct peptide sequence was synthesized.[12]
Purity RP-HPLC (e.g., at 214 nm)≥ 97.0%Quantifies the percentage of the target peptide.[13]
Related Impurities RP-HPLCNo single impurity > 1.0%Controls levels of synthesis-related impurities.[13]
Peptide Content (Assay) HPLC or Amino Acid Analysis95.0% - 105.0%Determines the amount of active peptide versus counter-ions and water.[14]
Residual Solvents Gas Chromatography (GC)Per ICH Q3C guidelinesEnsures manufacturing solvents are removed to safe levels.
Water Content Karl Fischer Titration≤ 10%Peptides are often hygroscopic; controls water content for stability and accurate dosing.

References

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 415-456). Humana Press. Available at: [Link]

  • PolyPeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • ResolveMass. (2025). HPLC and Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Livinghouse, T., & Albericio, F. (2018). Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR). Angewandte Chemie International Edition, 57(44), 14479-14483. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Accounts of chemical research, 45(8), 1325–1336. Available at: [Link]

  • Mandal, D., & McMurray, J. S. (2007). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. The Journal of organic chemistry, 72(17), 6599–6601. Available at: [Link]

  • Oreate AI. (2026). Research Progress and Technical Analysis of Peptide Bond Synthesis Methods. [Link]

  • De Felippis, M. R., & Wu, J. (2019). Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. Journal of pharmaceutical and biomedical analysis, 164, 15-23. Available at: [Link]

  • Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]

  • Collins, J. M., & Glorius, F. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 1-13. Available at: [Link]

  • Wikipedia. (n.d.). HBTU. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • AK Lectures. (n.d.). Peptide Bond Formation with DCC. [Link]

  • Nuño, M., & Finn, M. G. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic letters, 14(21), 5488–5491. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Gante, J. (1994). Peptide Coupling Reagents. In Methods of Organic Chemistry (Houben-Weyl) (Vol. E22b, pp. 299-331). Thieme. Available at: [Link]

  • Neuland Labs. (2025). From Milligrams to Kilograms: Scaling Up Synthetic Peptides. [Link]

  • Synform. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). Purification & Isolation. [Link]

  • Pharmaceutical Technology. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. [Link]

  • University of Cambridge. (n.d.). The total synthesis of the bioactive natural product plantazolicin A and its biosynthetic precursor plantazolicin B. [Link]

  • Royal Society of Chemistry. (2024). Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS). In Green Chemistry Series. [Link]

  • Pharmaceutical Technology. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. [Link]

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. [Link]

  • Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptides, 12(1), 143-146. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Konno, H., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15635–15641. Available at: [Link]

  • Singh, P., & Kumar, A. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemInform, 54(45). Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Application Notes and Protocols for H-D-Lys(Z)-OMe HCl in Fragment Condensation for Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fragment Condensation

The synthesis of large proteins and complex peptides represents a significant challenge in chemical biology and drug development. While stepwise solid-phase peptide synthesis (SPPS) is highly efficient for shorter sequences, its utility diminishes for long peptides due to the accumulation of deletion and side-product impurities, which complicates purification and severely impacts overall yield.[1]

Fragment condensation emerges as a powerful strategic alternative. This approach involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together in solution. This convergent strategy offers several distinct advantages:

  • Enhanced Purity: Each fragment can be rigorously purified and characterized before the final coupling steps, ensuring a more homogeneous final product.[2]

  • Improved Yields for Long Peptides: By minimizing the number of sequential steps on a single chain, the cumulative yield for large target molecules is significantly improved.[3]

  • Accessibility of Complex Targets: Fragment condensation is particularly well-suited for incorporating complex modifications or for synthesizing proteins that are prone to aggregation during stepwise SPPS.

This guide focuses on the application of H-D-Lys(Z)-OMe HCl , a key building block for introducing a D-lysine residue into a peptide fragment. The use of the D-amino acid can confer increased resistance to proteolytic degradation, a desirable trait for therapeutic peptides. The benzyloxycarbonyl (Z) group provides robust protection for the lysine side-chain amine, while the C-terminal methyl ester facilitates purification and subsequent activation for fragment coupling.

PART 1: The Role and Advantages of H-D-Lys(Z)-OMe HCl

H-D-Lys(Z)-OMe HCl is a strategically protected D-lysine derivative designed for solution-phase peptide synthesis. Each component of this molecule serves a specific and critical function in the context of fragment condensation.

  • D-Lysine Core: The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptide-based drugs. Peptides containing D-residues are less susceptible to cleavage by endogenous proteases, leading to a longer in-vivo half-life.

  • Nε-Benzyloxycarbonyl (Z) Protecting Group: The Z group is a classic and highly reliable protecting group for the ε-amino function of lysine. Its key advantages include:

    • Stability: It is stable to the mildly acidic and basic conditions often used for the removal of Nα-Boc or Fmoc groups, respectively, ensuring orthogonal protection during fragment synthesis.

    • Clean Removal: The Z group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C), which minimizes side reactions on sensitive residues.[4][5]

  • C-Terminal Methyl Ester (OMe): The methyl ester serves as a protecting group for the C-terminal carboxylate. This is crucial for two reasons:

    • It allows the free Nα-amino group of the lysine derivative to act as a nucleophile during the elongation of the peptide fragment.

    • It prevents the carboxylate from participating in unwanted side reactions. The methyl ester can be selectively cleaved via saponification to generate the C-terminal carboxylic acid required for coupling with the next fragment.[6]

  • Hydrochloride (HCl) Salt: The HCl salt enhances the stability and shelf-life of the amino acid derivative, ensuring high purity at the start of the synthesis. The hydrochloride is neutralized in situ before the coupling reaction.[7]

Logical Workflow for Fragment Condensation

The overall strategy involves synthesizing two or more peptide fragments separately. One fragment (the C-terminal fragment) will be prepared starting with H-D-Lys(Z)-OMe HCl, leaving a free N-terminus for coupling. Another fragment (the N-terminal fragment) will be synthesized to have a free C-terminal carboxylic acid. These two fragments are then coupled in solution.

G cluster_fragA Fragment A Synthesis (N-Terminal Fragment) cluster_fragB Fragment B Synthesis (C-Terminal Fragment) cluster_coupling Solution Phase Fragment Condensation cluster_deprotection Final Deprotection A1 Start with Nα-Protected Amino Acid A2 Stepwise Elongation (SPPS or Solution) A1->A2 A3 Cleavage/Deprotection to yield Nα-Protected Peptide-COOH A2->A3 C1 Fragment A + Fragment B (Coupling Reagents: DCC/HOBt) A3->C1 B1 Start with H-D-Lys(Z)-OMe HCl B2 Stepwise Elongation (Nα-Boc or Fmoc strategy) B1->B2 B3 Nα-Deprotection to yield H-Peptide-D-Lys(Z)-OMe B2->B3 B3->C1 C2 Purification of Protected Peptide (Flash Chromatography) C1->C2 D1 Saponification of Methyl Ester (LiOH or NaOH) C2->D1 D2 Catalytic Hydrogenation (Removal of Z group & other Bzl-based groups) D1->D2 D3 Final Purification (RP-HPLC) D2->D3 End Final Target Protein D3->End

Caption: Convergent synthesis workflow using fragment condensation.

PART 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for a typical fragment condensation project utilizing H-D-Lys(Z)-OMe HCl.

Protocol 1: Synthesis of the C-Terminal Fragment (e.g., a Dipeptide)

This protocol describes the synthesis of a model dipeptide, Boc-Ala-D-Lys(Z)-OMe, which serves as the C-terminal fragment.

Materials:

  • H-D-Lys(Z)-OMe HCl

  • Boc-Ala-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • Liberation of the Free Amine:

    • Dissolve H-D-Lys(Z)-OMe HCl (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.05 eq) to neutralize the hydrochloride salt. Stir for 20 minutes at room temperature. This solution contains the free amine of the D-lysine derivative and is used directly in the next step.

    • Causality: The Nα-amino group must be a free base to act as a nucleophile. DIPEA is a non-nucleophilic base that effectively neutralizes the HCl salt without competing in the coupling reaction.

  • Activation of the Carboxyl Group:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM to the cooled Boc-Ala-OH solution. Stir for 20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form.

    • Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added as a crucial racemization suppressant; it reacts with the intermediate to form an active ester, which is less prone to racemization than the O-acylisourea itself.[8][9]

  • Coupling Reaction:

    • Slowly add the free amine solution from step 1 to the activated acid mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude protected dipeptide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10][11]

Protocol 2: Saponification of the C-Terminal Methyl Ester

This step is performed after fragment condensation to deprotect the C-terminus before the final global deprotection.

Materials:

  • Protected Peptide-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH), Tetrahydrofuran (THF), Water

  • 1 M HCl

Procedure:

  • Reaction Setup:

    • Dissolve the protected peptide methyl ester (1.0 eq) in a mixture of THF and MeOH.

    • Cool the solution to 0 °C.

    • Add a 1 M aqueous solution of LiOH (1.2 eq) dropwise. Using LiOH is often preferred as it can sometimes lead to cleaner reactions than NaOH for sensitive peptides.[12][13]

    • Causality: Saponification is a base-catalyzed hydrolysis of the ester. Performing the reaction at 0 °C helps to minimize potential side reactions, such as racemization or degradation of sensitive residues.[6]

  • Monitoring and Work-up:

    • Stir the reaction at 0 °C to room temperature and monitor by TLC or HPLC until the starting material is consumed.

    • Upon completion, cool the mixture back to 0 °C and carefully neutralize to pH ~7 with 1 M HCl.

    • Remove the organic solvents (THF, MeOH) under reduced pressure.

    • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., EtOAc) to recover the peptide acid.

Protocol 3: Final Deprotection of the Z-Group

This is the final step to remove the benzyloxycarbonyl group from the lysine side chain.

Materials:

  • Protected Peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in MeOH. For peptides that are difficult to dissolve, glacial acetic acid can be an effective solvent.[14]

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

    • Causality: The palladium surface catalyzes the hydrogenolysis of the benzyl-oxygen bond in the Z group, releasing toluene and carbon dioxide as byproducts.

  • Hydrogenation:

    • Securely attach a balloon filled with H₂ gas to the flask or use a Parr hydrogenator.

    • Stir the suspension vigorously under the hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC or HPLC until completion (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Wash the Celite pad with additional MeOH.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.

    • The final peptide is then purified by reverse-phase HPLC.

PART 3: Data Presentation and Key Considerations

Quantitative Parameters for Fragment Condensation

Successful fragment condensation depends on careful optimization of reaction parameters. The following table provides typical ranges and considerations.

ParameterTypical Value / ConditionRationale & Key Considerations
Fragment Stoichiometry N-terminal fragment: 1.0-1.2 eqC-terminal fragment: 1.0 eqA slight excess of the carboxyl component (N-terminal fragment) is often used to drive the reaction to completion.
Coupling Reagents DCC/HOBt (1.1-1.3 eq)A classic, cost-effective choice. Additives like HOBt are essential to suppress racemization.[8]
HBTU/HATU/PyBOP (1.1-1.3 eq)Uronium/phosphonium salts offer faster coupling and are often preferred for sterically hindered fragments, though they are more expensive.[15]
Base (for HCl salts) DIPEA (1.05 eq per HCl salt)A non-nucleophilic base is critical to avoid side reactions.
Solvent DMF, DCM, or mixturesSolvent choice is critical for fragment solubility. Highly protected fragments are often hydrophobic and may require solvents like DMF or even DMSO. Poor solubility is a primary cause of failed fragment condensations.[16]
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C minimizes racemization during the initial activation step.
Reaction Time 4 - 24 hoursMust be monitored by TLC or HPLC to determine completion.
Expected Yield 70 - 95% (Coupling Step)Yields are highly dependent on fragment sequence, solubility, and steric hindrance at the coupling junction.[1][2]
Purity (Post-Chroma.) >95%Purification of protected fragments by flash chromatography is often necessary before proceeding.[17]
Troubleshooting and Scientific Insights
  • Racemization: The C-terminal amino acid of the N-terminal fragment is the most susceptible to racemization during activation.

    • Mitigation: The use of additives like HOBt or HOAt is standard practice.[8] Coupling at low temperatures (0 °C) is also crucial. For particularly sensitive residues, choosing Glycine or Proline as the C-terminal residue of the N-terminal fragment can eliminate the risk of racemization.

  • Solubility of Protected Fragments: As peptide fragments grow, their solubility in common organic solvents can decrease dramatically, leading to poor reaction kinetics and low yields.

    • Mitigation: Use highly polar aprotic solvents like DMF or NMP. In some cases, adding chaotropic salts or using a "swelling volume" of solvent can improve results.[18] The sequence of the fragments should be designed to maximize solubility where possible.

  • Purification: Protected peptide fragments are often greasy, hydrophobic compounds that can be challenging to purify.

    • Mitigation: Normal-phase flash chromatography on silica gel is often more effective than reversed-phase for these hydrophobic molecules.[10][17] Mass-directed flash chromatography can greatly simplify the identification and isolation of the correct product.[19]

Mechanism of Racemization Suppression

The mechanism by which additives like HOBt suppress racemization is a cornerstone of modern peptide synthesis.

G cluster_main DCC Activation & Racemization Pathways cluster_rac Racemization Pathway (Undesirable) cluster_sup HOBt-Mediated Pathway (Desirable) RCOOH Peptide-COOH O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl Activation DCC DCC DCC->O_Acyl Activation Oxazolone Oxazolone Formation (Loss of Chirality) O_Acyl->Oxazolone Base-catalyzed α-proton abstraction HOBt HOBt O_Acyl->HOBt Active_Ester HOBt Active Ester (Less prone to racemization) O_Acyl->Active_Ester Rapid Trapping Peptide_Bond Protected Peptide Active_Ester->Peptide_Bond R_NH2 H-Peptide-D-Lys(Z)-OMe R_NH2->Peptide_Bond Nucleophilic Attack

Sources

Troubleshooting & Optimization

Preventing racemization during coupling of H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the prevention of racemization during the coupling of H-D-Lys(Z)-OMe HCl. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide: Minimizing Racemization

This section directly addresses common issues encountered during the coupling of H-D-Lys(Z)-OMe HCl and provides actionable solutions.

Issue 1: Significant Racemization Detected in the Final Peptide

  • Question: My final product shows a high percentage of the L-isomer impurity after coupling H-D-Lys(Z)-OMe HCl. What are the likely causes and how can I fix this?

  • Answer: Racemization, the conversion of the desired D-isomer into a mixture of D- and L-isomers, is a critical side reaction in peptide synthesis.[1] The primary cause is the activation of the carboxylic acid group, which increases the acidity of the α-proton, making it susceptible to abstraction by a base.[1] This can occur via two main pathways: direct enolization or, more commonly, through the formation of an oxazolone intermediate.[1][2]

    Several factors can exacerbate racemization during the coupling of H-D-Lys(Z)-OMe HCl:

    • Choice of Coupling Reagent: Carbodiimides like DCC and EDC can lead to racemization if not used with additives.[3]

    • Type and Strength of Base: Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton.[4][5]

    • Reaction Temperature: Higher temperatures accelerate the rate of racemization.

    • Solvent Polarity: More polar solvents can favor racemization.[6]

    • Prolonged Activation Times: Longer exposure of the activated amino acid to basic conditions increases the risk of epimerization.[7]

    Solutions:

    • Optimize Your Coupling Reagent and Additives:

      • Employ a combination of a carbodiimide reagent (e.g., DIC or EDC) with a racemization-suppressing additive. 1-hydroxybenzotriazole (HOBt) is a classic and effective choice.[8][9][10] Other effective additives include 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

      • Consider using phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HBTU, HATU) which generally have a lower risk of racemization, especially when used with additives.[3][11] However, be aware that excess uronium reagents can lead to guanidinylation of the N-terminus.[12]

    • Select the Appropriate Base:

      • Switch to a sterically hindered or weaker base. 2,4,6-collidine (TMP) and N-methylmorpholine (NMM) are excellent choices to minimize racemization.[4][13][14] N,N-diisopropylethylamine (DIEA) is a commonly used base, but its use should be carefully controlled as it can still promote racemization.[15]

    • Control the Reaction Temperature:

      • Perform the coupling reaction at 0°C or room temperature.[7] If using microwave-assisted synthesis, consider lowering the temperature to 50°C for sensitive residues.[13][16]

    • Choose a Less Polar Solvent:

      • While DMF is a common solvent for peptide synthesis, solvents with lower dielectric constants like dichloromethane (DCM) or tetrahydrofuran (THF) can reduce racemization.[6][17] A mixture of DMF and DCM can also be beneficial.[18]

Issue 2: Low Coupling Efficiency Despite Attempts to Minimize Racemization

  • Question: I've implemented strategies to reduce racemization, but now my coupling reaction is incomplete. How can I improve the yield without reintroducing epimerization?

  • Answer: Achieving a balance between high coupling efficiency and minimal racemization is key.

    Solutions:

    • Pre-activation Time: Minimize the time the carboxylic acid is activated before adding the amine component. A common protocol involves adding the coupling reagent and H-D-Lys(Z)-OMe HCl to the reaction mixture, followed shortly by the amine and base.[19]

    • Reagent Stoichiometry: Ensure you are using appropriate equivalents of all reagents. Typically, a slight excess of the coupling reagent and the amino acid being coupled is used.

    • Consider a More Potent Coupling Reagent: If using a carbodiimide/HOBt combination, switching to a more reactive phosphonium or uronium reagent like HATU might improve coupling efficiency without significantly increasing racemization, provided other conditions are optimized.[11]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization during peptide coupling?

A1: Racemization during peptide coupling is primarily a base-catalyzed process that occurs after the activation of the carboxyl group of the N-protected amino acid. There are two main mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[2] The activated carboxyl group undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and is easily removed by a base. The resulting achiral enolate can be re-protonated from either face, leading to a mixture of D and L isomers.[1][20]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid to form an achiral enolate intermediate, which upon protonation yields a racemic mixture.[1][20]

Urethane-based protecting groups like Z (benzyloxycarbonyl) on the lysine side chain and the esterification of the C-terminus generally help to suppress racemization compared to N-acyl protected amino acids.[14]

Q2: How do additives like HOBt suppress racemization?

A2: Additives like HOBt play a crucial role in minimizing racemization by reacting with the initially formed highly reactive activated intermediate (e.g., the O-acylisourea from a carbodiimide). This reaction forms a less reactive, but still efficient, active ester (an OBt ester).[10] This OBt ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby reducing the primary pathway for racemization.[8][9]

Q3: Which analytical methods are best for detecting and quantifying racemization of H-D-Lys(Z)-OMe HCl?

A3: Several analytical techniques can be employed to determine the enantiomeric purity of your coupled product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase that differentially interacts with the D- and L-isomers, leading to their separation.[21] The peptide can be analyzed intact or after hydrolysis to its constituent amino acids.[22][23]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating enantiomers, often with the use of a chiral selector in the running buffer.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than HPLC or CE, NMR can be used with chiral derivatizing or solvating agents that induce different chemical shifts for the D- and L-isomers.[21]

For accurate quantification, it is recommended to hydrolyze the peptide in deuterated acid (e.g., DCl in D₂O) to correct for any racemization that may occur during the hydrolysis step itself.[22][23]

Experimental Protocols & Data

Recommended Protocol for Low-Racemization Coupling of H-D-Lys(Z)-OMe HCl

This protocol is designed to minimize racemization while maintaining good coupling efficiency.

Materials:

  • N-protected amino acid (the coupling partner)

  • H-D-Lys(Z)-OMe HCl[24][25][26]

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM) or a 1:1 mixture of DCM:DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in the chosen anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.1 eq.) to the solution and stir for 5-10 minutes. This is the pre-activation step.

  • In a separate flask, dissolve H-D-Lys(Z)-OMe HCl (1.0 eq.) and 2,4,6-collidine (1.0 eq.) in the anhydrous solvent.

  • Add the solution from step 4 to the activated mixture from step 3 at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, filter off any precipitated diisopropylurea.

  • Work up the reaction mixture by washing with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Comparative Data of Coupling Conditions

The following table summarizes the expected outcomes of different coupling conditions on racemization.

Coupling ReagentBaseAdditiveTemperatureSolventExpected RacemizationCoupling Efficiency
DIC2,4,6-CollidineHOBt0°C to RTDCMVery LowGood
EDCNMMHOAt0°C to RTDCM/DMFVery LowGood to Excellent
HATUDIEANoneRTDMFLow to ModerateExcellent
DCCTEANoneRTDMFHighGood

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways of desired peptide bond formation versus the racemization pathway via oxazolone formation.

Racemization_Pathway cluster_0 Activation cluster_1 Desired Coupling Pathway cluster_2 Racemization Pathway N_Protected_AA N-Protected D-Amino Acid Activated_Intermediate Highly Reactive Activated Intermediate N_Protected_AA->Activated_Intermediate Coupling Reagent Active_Ester Stable Active Ester (e.g., OBt Ester) Activated_Intermediate->Active_Ester + HOBt Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization D_Peptide Desired D-Peptide Active_Ester->D_Peptide + Amine Component Achiral_Enolate Achiral Enolate Oxazolone->Achiral_Enolate + Base - H+ DL_Peptide Racemized D/L-Peptide Achiral_Enolate->DL_Peptide + H+ + Amine Component

Sources

Common side reactions in peptide synthesis with Z-protected lysine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. As Senior Application Scientists, we understand the nuances and challenges of solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered when using Z-protected lysine (Nε-benzyloxycarbonyl-L-lysine), offering troubleshooting strategies and preventative measures in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Z-group for lysine in peptide synthesis, and in which strategy is it most commonly used?

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the ε-amino group of the lysine side chain.[1] Its main function is to prevent the highly nucleophilic ε-amino group from reacting during peptide bond formation, which would otherwise lead to the formation of branched peptides.[2][3]

The Z-group is most frequently employed in the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis strategy . This is due to its stability under the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) used for the repeated removal of the temporary Nα-Boc group.[3] The Z-group's robustness in these conditions ensures the lysine side chain remains protected throughout the chain elongation process.[4] This differential stability, where the Nα-Boc is acid-labile and the Nε-Z is stable to mild acid but removable under different, stronger conditions, is a classic example of an orthogonal protection strategy .[4][5]

Boc-SPPS Orthogonal Strategy cluster_0 Peptide Elongation Cycle cluster_1 Final Cleavage Start Start Nα-Boc Deprotection Nα-Boc Deprotection Start->Nα-Boc Deprotection Repetitive Cycles Coupling Coupling Nα-Boc Deprotection->Coupling Nα-Boc Deprotection->inv1 Mild Acid (TFA) Nα-Boc removed Coupling->Nα-Boc Deprotection Cleavage Cleavage Coupling->Cleavage Synthesis Complete Final_Product Final_Product Cleavage->inv2 Side_Chain_Acylation Peptide_Z Growing Peptide Chain Lys(Z) Residue Deprotection Nα-Boc Deprotection (TFA) Peptide_Z->Deprotection Standard Path Premature_Cleavage Premature Nε-Z Cleavage (Side Reaction) Deprotection->Premature_Cleavage Prolonged Acid Exposure Peptide_NH2 Growing Peptide Chain Lys(NH2) Residue (Unprotected Side Chain) Premature_Cleavage->Peptide_NH2 Next_AA_Coupling Coupling of Next Fmoc-AA-OH Peptide_NH2->Next_AA_Coupling Two Nucleophilic Sites Branched_Peptide Growing Peptide Chain | Lys Residue with Peptide Branch Next_AA_Coupling->Branched_Peptide Acylation on Side Chain

Diagram 2: Mechanism of side-chain acylation leading to branched peptides.

Troubleshooting Steps:

  • Confirm by Mass Spectrometry: A branched peptide will have a mass equal to the desired peptide plus the mass of the added amino acid(s) minus water.

  • Review Synthesis Parameters: Check the duration and concentration of TFA used for Boc deprotection. Minimize exposure time to what is necessary for complete Nα-Boc removal.

  • Switch Protecting Group: For future syntheses, consider using the more acid-resistant Boc-Lys(2-Cl-Z)-OH derivative, which is the standard choice for Boc-SPPS. [3]

    Protecting Group Abbreviation Common Cleavage Condition Stability to 50% TFA/DCM
    Benzyloxycarbonyl Z, Cbz HF, HBr/AcOH, Hydrogenolysis [1] Moderately Stable
    2-Chlorobenzyloxycarbonyl 2-Cl-Z HF, TFMSOTf [3] Highly Stable [3]

    | 9-Fluorenylmethyloxycarbonyl| Fmoc | 20% Piperidine/DMF | Very Stable (Orthogonal) [3]|

Table 1: Comparison of common Lysine side-chain protecting groups used in Boc-SPPS.
Q3: I'm observing a +42 Da modification on my Lysine-containing peptide after synthesis. What could this be?

A mass addition of +42 Da on an amine is the characteristic signature of guanidinylation . This side reaction can occur when using uronium/aminium-based coupling reagents like HBTU or HATU. [2]While often associated with the N-terminal amine, the ε-amino group of a prematurely deprotected lysine is also a potential target.

Causality & Mechanism: Uronium/aminium salts are excellent activating agents, but they can also react with free amino groups to form a stable guanidinium group, which acts as an irreversible capping agent. If the Nε-Z group on a lysine residue is compromised, the exposed primary amine can be attacked by the coupling reagent.

Guanidinylation_Mechanism Lys_NH2 Lysine Side Chain -CH2-NH2 HBTU HBTU Reagent (Uronium Salt) Lys_NH2->HBTU Nucleophilic Attack Guanidinium Guanidinylated Lysine -CH2-NH-C(=N(CH3)2)-N(CH3)2 (+42 Da effective mass change) HBTU->Guanidinium Irreversible Reaction

Diagram 3: Guanidinylation of a free lysine side-chain amine by HBTU.

Preventative Measures & Protocol: To minimize guanidinylation, the order of reagent addition during the coupling step is critical. The carboxylic acid must be pre-activated before it is introduced to the resin-bound peptide.

Protocol: Pre-activation to Prevent Guanidinylation

  • In a separate vessel, dissolve the Nα-Boc-protected amino acid (3 eq.) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF.

  • Add the activation base (e.g., DIPEA, 6 eq.) to this solution.

  • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Proceed with the coupling reaction for the recommended time.

This ensures the highly reactive uronium salt is consumed in the formation of the active ester before it has a chance to react with any amino groups on the peptide.

Q4: My cleavage via catalytic hydrogenation in DMF resulted in an unexpected modification. What happened?

If you are using catalytic hydrogenation (e.g., Pd/C) to remove the Z-group, the choice of solvent is critical. Performing this reaction in Dimethylformamide (DMF) can lead to formylation of the lysine side-chain amine . [6] Causality & Mechanism: Under hydrogenation conditions, DMF can decompose to produce formic acid. [6]This in-situ generated formic acid can then react with the newly deprotected ε-amino group of lysine, resulting in a formylated side chain (+28 Da mass increase).

Troubleshooting & Solution:

  • Verify by Mass Spec: Look for a mass increase of 28 Da (CHO group addition minus H2) on lysine-containing fragments.

  • Change Deprotection Conditions:

    • Solvent Change: If hydrogenation is required, switch to a more inert solvent system like N-methyl-2-pyrrolidone (NMP) with isopropanol (HOPr). [6] * Alternative Cleavage: The most common method for Z-group removal in Boc-SPPS is strong acid cleavage (e.g., HF or TFMSOTf), which simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups. [3][7]This avoids the complications of catalytic hydrogenation with complex peptides.

General Troubleshooting Workflow

When a synthesis using Z-Lysine yields a complex crude product, a systematic approach is essential.

Troubleshooting_Workflow Start Synthesis Failure or Impure Crude Product Analyze Analyze Crude Product (LC-MS) Start->Analyze Identify Identify Mass of Major Impurities Analyze->Identify Compare Compare Impurity Mass to Expected Peptide Mass Identify->Compare Decision Mass Difference? Compare->Decision Branching Mass = AA Residue? Likely Branching Decision->Branching Yes Guanidinylation Mass = +42 Da? Likely Guanidinylation Decision->Guanidinylation Yes Formylation Mass = +28 Da? Likely Formylation Decision->Formylation Yes Incomplete Mass = Z-group? Incomplete Deprotection Decision->Incomplete Yes Other Other Deletion/Truncation? Review Coupling/Deprotection Decision->Other No / Other Solution_Branch Solution: Use 2-Cl-Z Minimize TFA exposure Branching->Solution_Branch Solution_Guan Solution: Pre-activate AA Avoid Uronium Reagents Guanidinylation->Solution_Guan Solution_Formyl Solution: Change hydrogenation solvent Use strong acid cleavage Formylation->Solution_Formyl Solution_Incomplete Solution: Optimize cleavage cocktail Increase cleavage time Incomplete->Solution_Incomplete

Diagram 4: A systematic workflow for troubleshooting Z-Lysine side reactions.
References
  • Vertex AI Search. (n.d.). Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives.
  • Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Lee, V., & Yamashiro, D. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
  • Wuhan AlfaChem Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • AAPPTec. (n.d.). Removal of 2-Cl-Z. Technical Support Information Bulletin 1169.

Sources

Technical Support Center: Optimizing Coupling Efficiency of H-D-Lys(Z)-OMe HCl in Solution Phase

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing solution-phase peptide couplings using H-D-Lys(Z)-OMe HCl. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during peptide synthesis. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and enhance the efficiency and purity of your coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of H-D-Lys(Z)-OMe HCl.

Q1: Why is my coupling reaction with H-D-Lys(Z)-OMe HCl failing or giving low yields?

Low yields are typically traced back to one of four key areas:

  • Incomplete Amine Neutralization: H-D-Lys(Z)-OMe HCl is a hydrochloride salt. The α-amino group is protonated and thus non-nucleophilic. It must be neutralized with a base before it can react.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids or challenging sequences, a standard reagent may not be efficient enough.

  • Presence of Moisture: Coupling reagents, particularly carbodiimides, are sensitive to water, which can hydrolyze the activated intermediate and halt the reaction.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

Q2: Do I need to add a base when using H-D-Lys(Z)-OMe HCl?

Yes, absolutely. You must add at least one equivalent of a non-nucleophilic tertiary base, such as N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and liberate the free α-amino group.[1] If you are using an onium salt coupling reagent (e.g., HBTU, HATU), additional equivalents of base are required for the activation step itself.[2]

Q3: Which coupling reagent is best for my reaction?

The "best" reagent depends on the specific substrates, scale, and purification strategy. The two main classes are carbodiimides and onium salts.

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective and well-established. DCC is excellent for solution-phase work because its byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[2][3] EDC is used when a water-soluble byproduct is desired for removal by aqueous extraction.[3] Both require an additive like HOBt to minimize racemization.[1]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents offer higher coupling efficiency and faster reaction rates, making them ideal for difficult or sterically hindered couplings.[4] HATU is often considered the gold standard for challenging reactions.[2][4] However, they are more expensive, and their byproducts are soluble, typically necessitating chromatographic purification.[1]

Q4: How can I minimize racemization during the coupling step?

Racemization is a critical side reaction that compromises the stereochemical integrity of your peptide. To suppress it:

  • Use Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure when using carbodiimides.[3]

  • Choose the Right Reagent: Onium salts like HATU and HBTU generally result in low racemization.[2] Reagents like (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) (DEPBT) are specifically designed for racemization-free couplings.[1]

  • Control Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C), especially when using carbodiimides, as this can slow the rate of racemization.[1]

  • Select the Base Carefully: In cases with a high risk of racemization, a weaker base like sym-collidine may be preferable to DIPEA or NMM.[1]

Q5: What is the best way to monitor the reaction progress?

The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • TLC: Allows for rapid, qualitative monitoring of the consumption of the limiting starting material.

  • HPLC-MS: Provides quantitative data on the disappearance of reactants and the formation of the desired product, while also confirming the product's identity via its mass.[5]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Product Formation

This is the most common issue, often stemming from improper reaction setup.

Possible Cause A: Incomplete Neutralization of H-D-Lys(Z)-OMe HCl
  • The "Why": The α-amino group of H-D-Lys(Z)-OMe HCl is blocked as an ammonium salt (R-NH3+ Cl-). In this state, it lacks a lone pair of electrons and cannot act as a nucleophile to attack the activated carboxyl group. Without neutralization, the reaction cannot proceed.

  • Solution Protocol:

    • Dissolve H-D-Lys(Z)-OMe HCl (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

    • Add 1.05-1.1 equivalents of a tertiary base (e.g., NMM or DIPEA).

    • Stir the solution at room temperature for 15-30 minutes.

    • Proceed with the addition of the carboxylic acid and coupling reagent.

  • Verification: Before proceeding, you can take a small drop of the solution with a glass rod, spot it onto a strip of wetted pH paper, and ensure the reaction medium is basic (pH 8-9).

Possible Cause B: Ineffective Carboxyl Group Activation
  • The "Why": The coupling reagent's job is to convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester).[6] If the reagent has degraded due to age or exposure to moisture, or if it's not potent enough for the specific substrates, activation will be slow or incomplete.

  • Solution Protocol:

    • Ensure all reagents are fresh and solvents are anhydrous.

    • For difficult couplings (e.g., with sterically hindered N-terminal amino acids), switch to a more powerful onium salt reagent like HATU or HCTU.[4]

    • Consider a "pre-activation" step, where the carboxylic acid is mixed with the coupling reagent and base for several minutes before the amine component is added. This can improve efficiency.[7]

Problem 2: Presence of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates side reactions are occurring.

Possible Cause A: Guanidinylation of the Amine Component
  • The "Why": This side reaction is specific to aminium/uronium-based coupling reagents like HBTU and HATU. The reagent can react directly with the free N-terminal amine to form a stable guanidinium group, which terminates the peptide chain irreversibly.[4][8] This is particularly problematic if carboxyl activation is slow.

  • Solution: Pre-Activation Protocol:

    • In a flask, dissolve the carboxylic acid component (1.0 eq.), the coupling reagent (e.g., HATU, 1.0 eq.), and an additive if needed (e.g., Oxyma, 1.0 eq.) in anhydrous DMF.

    • Add the required base (e.g., DIPEA, 2.0 eq.) and stir for 5-15 minutes to allow for the formation of the active ester.

    • In a separate flask, prepare the neutralized solution of H-D-Lys(Z)-OMe HCl as described previously.

    • Add the amine solution to the pre-activated carboxylic acid solution to initiate the coupling.

Below is a diagram illustrating the difference between a standard in-situ activation and the recommended pre-activation workflow.

G cluster_0 In-Situ Activation (Higher Guanidinylation Risk) cluster_1 Pre-Activation (Recommended) A Mix: Carboxylic Acid + H-D-Lys(Z)-OMe HCl + Coupling Reagent + Base B Simultaneous Activation and Coupling A->B C Flask 1: Carboxylic Acid + Coupling Reagent + Base D Stir 5-15 min (Active Ester Forms) C->D F Combine Flask 1 and Flask 2 D->F E Flask 2: H-D-Lys(Z)-OMe HCl + Base (Neutralize) E->F G Coupling Reaction F->G

Sources

Technical Support Center: Troubleshooting Low Peptide Yield with H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yield in peptide synthesis, with a specific focus on protocols incorporating H-D-Lys(Z)-OMe HCl. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-proven solutions to help you navigate the complexities of peptide chemistry.

This document is structured to provide direct answers to critical questions. We will first address the fundamental considerations of using this specific amino acid derivative in modern synthesis protocols and then delve into a systematic troubleshooting framework.

Section 1: Foundational Considerations & FAQs

Before troubleshooting specific steps, it's crucial to understand the inherent challenges of incorporating H-D-Lys(Z)-OMe HCl, a derivative traditionally favored for solution-phase synthesis, into a Solid-Phase Peptide Synthesis (SPPS) workflow.

Question 1: My yield dropped significantly after incorporating H-D-Lys(Z)-OMe HCl. Is this derivative suitable for standard Fmoc-SPPS?

Answer: This is the most critical question. H-D-Lys(Z)-OMe HCl is not a standard building block for Fmoc-based SPPS for several key reasons, and its use often leads to complications.

  • Solution-Phase Legacy: Historically, the benzyloxycarbonyl (Z or Cbz) protecting group on the lysine side-chain and the C-terminal methyl ester were mainstays of solution-phase peptide synthesis.[1] They are not fully orthogonal with the standard Fmoc/tBu strategy used in SPPS.

  • Protecting Group Instability: The Z-group's stability to the repeated basic treatments of Fmoc deprotection (typically 20% piperidine in DMF) is not guaranteed.[2] While Z-groups are generally stable to mild acids, they can be sensitive to the nucleophilic nature of piperidine over many cycles, potentially leading to premature deprotection and subsequent side-chain branching.

  • C-Terminal Ester Lability: A C-terminal methyl ester is susceptible to hydrolysis or aminolysis under both the basic conditions of Fmoc deprotection and potentially during the final acidic cleavage, especially if the cleavage is prolonged.[3][4] More critically, if this residue is not the C-terminal amino acid of the final peptide, the ester linkage is not compatible with standard resin linkers that require a free carboxylic acid for attachment.

  • Hydrochloride Salt Form: The starting material is a hydrochloride salt, meaning the alpha-amino group is protonated.[5] This requires a neutralization step before the amino acid can participate in a coupling reaction, which adds complexity and a potential point of failure in an automated SPPS protocol.

Recommendation: For Fmoc-SPPS, the standard and strongly recommended derivative for incorporating D-Lysine is Fmoc-D-Lys(Boc)-OH . This derivative is designed for orthogonality, ensuring the Boc side-chain protection is stable until the final, strong acid cleavage step.

Section 2: Systematic Troubleshooting Guide

If you must proceed with H-D-Lys(Z)-OMe HCl or are diagnosing a failed synthesis where it was used, this section provides a logical workflow to identify the source of low yield.

Workflow: Diagnosing Low Yield

Below is a decision tree to guide your troubleshooting process.

TroubleshootingWorkflow start Low Crude Peptide Yield (Verified by HPLC/MS) q1 Was H-D-Lys(Z)-OMe HCl the C-terminal (first) residue loaded onto the resin? start->q1 issue1 Problem Area 1: Resin Loading & C-Terminus Integrity q1->issue1 YES issue2 Problem Area 2: Incorporation as an Internal Residue q1->issue2 NO a1_yes YES a1_no NO sub_issue1a Incomplete Loading on Resin issue1->sub_issue1a sub_issue1b Ester Hydrolysis During Synthesis issue1->sub_issue1b sub_issue1c Diketopiperazine Formation issue1->sub_issue1c sub_issue2a Poor Solubility / Precipitation issue2->sub_issue2a sub_issue2b Inefficient Coupling Reaction issue2->sub_issue2b sub_issue2c Side-Chain (Z-Group) Deprotection issue2->sub_issue2c sol1a sol1a sub_issue1a->sol1a Verify with Kaiser test sol1b sol1b sub_issue1b->sol1b Analyze cleavage products for free acid sol1c sol1c sub_issue1c->sol1c Check MS for dipeptide mass sol2a sol2a sub_issue2a->sol2a Check for visible clumping sol2b sol2b sub_issue2b->sol2b Perform in-synthesis test coupling sol2c sol2c sub_issue2c->sol2c Analyze crude for branched peptides

Caption: Troubleshooting Decision Tree for H-D-Lys(Z)-OMe HCl Issues.

Problem Area 1: H-D-Lys(Z)-OMe HCl as the C-Terminal Residue

This scenario implies you have attempted to load the amino acid ester onto a resin like 2-chlorotrityl chloride (2-CTC) resin via its side chain, which is a non-standard approach for this derivative.[4] More likely, it was incorrectly used with a standard linker expecting a carboxylic acid.

Question 2: My resin loading was very low after attaching H-D-Lys(Z)-OMe HCl. What went wrong?

Answer: Standard resins for producing C-terminal acids (e.g., Wang, 2-CTC) require a free carboxylic acid on the first amino acid for esterification to the linker.[6] H-D-Lys(Z)-OMe HCl has a methyl ester, not a free acid, making it incompatible with these resins.

  • Causality: The coupling mechanism involves activating the C-terminal carboxyl group of the amino acid to react with the hydroxyl or chloro groups on the resin.[7] Without a free carboxyl group, this reaction cannot proceed, resulting in near-zero loading.

  • Diagnosis: Perform a Kaiser test on a small sample of your resin after the loading procedure. A blue color indicates a high presence of free amines, confirming that your second amino acid has nothing to couple to.

  • Solution: To synthesize a peptide with a C-terminal D-Lysine, you must use Fmoc-D-Lys(Boc)-OH with an appropriate resin (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[8]

Question 3: My synthesis failed at the dipeptide stage, and I see a mass corresponding to a cyclic product. What is this?

Answer: You are likely observing diketopiperazine (DKP) formation. This is a common side reaction, especially in Fmoc-SPPS when the first two amino acids are being coupled.[2]

  • Causality: After the second amino acid is coupled and its Fmoc group is removed, the newly liberated N-terminal amine can attack the ester linkage connecting the C-terminal residue to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring (a diketopiperazine) and terminating the synthesis chain. Sequences with Proline or Glycine at either of the first two positions are particularly susceptible.

  • Diagnosis: Analyze the cleavage solution from your first coupling cycle by mass spectrometry. You will find a mass corresponding to the cyclic dipeptide and very little linear peptide.

  • Solution:

    • Use a Bulky Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk hinders the back-biting attack required for DKP formation.

    • Couple a Dipeptide: Instead of coupling the second amino acid, couple a pre-formed, protected dipeptide (e.g., Fmoc-Xaa-D-Lys(Boc)-OH). This bypasses the vulnerable dipeptidyl-resin stage.

Problem Area 2: H-D-Lys(Z)-OMe HCl as an Internal Residue

This is a more plausible, though still problematic, scenario. Here, you are coupling H-D-Lys(Z)-OMe HCl onto a growing peptide chain attached to the resin.

Question 4: My coupling efficiency dropped after adding H-D-Lys(Z)-OMe HCl. How do I troubleshoot this?

Answer: Low coupling efficiency at this step can be traced to issues with solubility, activation, or neutralization.

  • Causality & Diagnosis:

    • Poor Solubility: H-D-Lys(Z)-OMe HCl may have limited solubility in standard SPPS solvents like DMF or NMP.[5] Visual inspection might show turbidity or precipitation in the amino acid solution before it's added to the reaction vessel. This is a primary cause of failed couplings.

    • Incomplete Neutralization: The reagent is a hydrochloride salt. In automated synthesis, the standard addition of a base like N,N-Diisopropylethylamine (DIPEA) is intended to neutralize the resin-bound ammonium salt from the previous deprotection step. An additional equivalent of base is required to neutralize the H-D-Lys(Z)-OMe HCl itself before it can be activated and coupled. Insufficient base will lead to a failed reaction.

    • Inefficient Activation: The free amine must be coupled to an activated carboxylic acid. The process of activating a carboxyl group involves reagents like HBTU or HATU.[9] If the amine is not available due to protonation or the activating agent is degraded, the reaction will fail.

  • Experimental Protocol: Test Coupling & Solubilization

    • Solubility Test: Attempt to dissolve H-D-Lys(Z)-OMe HCl (e.g., 5 equivalents relative to resin capacity) in the synthesis solvent (DMF or NMP). If it does not dissolve completely, consider using a co-solvent like DMSO (caution: DMSO can be difficult to remove and may cause side reactions). A better alternative is to switch to the appropriate Fmoc-D-Lys(Boc)-OH.

    • Optimized Coupling Protocol:

      • Pre-dissolve H-D-Lys(Z)-OMe HCl and the activating agent (e.g., HBTU/HOBt) in the solvent.

      • Add 2 equivalents of DIPEA (or a non-nucleophilic base) relative to the amino acid to neutralize the HCl salt and facilitate the reaction.

      • Allow a pre-activation time of 1-2 minutes before adding the solution to the resin.

      • Consider "double coupling": after the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[10]

Question 5: My final product is a complex mixture with masses higher than the target peptide. What could be the cause?

Answer: This strongly suggests that the Z-group on the lysine side chain was partially removed during the synthesis, leading to branched peptides.

  • Causality: The benzyloxycarbonyl (Z) group, while generally stable, is not completely inert to the repeated cycles of 20% piperidine in DMF used for Fmoc deprotection.[2] Each deprotection step exposes the entire peptide to this basic/nucleophilic condition. Partial deprotection of the Z-group on the lysine side-chain unmasks the ε-amino group. In a subsequent coupling cycle, the incoming activated amino acid can couple to both the N-terminal α-amino group and the newly freed ε-amino group, creating a branched peptide.

  • Diagnosis: This is a challenging analytical problem. Tandem mass spectrometry (MS/MS) is required to sequence the peptide fragments and identify the branched structure.

  • Solution: This is a fundamental flaw in the protecting group strategy. The only reliable solution is to re-synthesize the peptide using an orthogonal protecting group scheme, namely Fmoc-D-Lys(Boc)-OH . The Boc group is completely stable to piperidine and is only removed during the final TFA cleavage step.

Parameter Problematic Reagent: H-D-Lys(Z)-OMe HCl Recommended Reagent: Fmoc-D-Lys(Boc)-OH
Nα-Protection None (HCl Salt)Fmoc (Base-labile)
Side-Chain Protection Z (Cbz) (Hydrogenolysis/Strong Acid Labile)Boc (Strong Acid Labile)
C-Terminus Methyl Ester (Base/Acid Labile)Carboxylic Acid
Orthogonality in Fmoc-SPPS Poor: Z-group has potential lability to piperidine. Ester is not ideal.Excellent: Fmoc and Boc are fully orthogonal.
SPPS Compatibility Low: Requires neutralization, poor solubility, non-standard.High: Designed specifically for Fmoc-SPPS.

Table 1: Comparison of Amino Acid Derivatives for Fmoc-SPPS.

Section 3: Final Cleavage and Purification Issues

Question 6: My final yield after cleavage and purification is still low, even though in-process tests looked okay. Could the issue be with the final steps?

Answer: Yes, the unique structure of a peptide synthesized with H-D-Lys(Z)-OMe HCl can introduce problems during final cleavage.

  • Causality:

    • Methyl Ester Hydrolysis: The C-terminal methyl ester may be partially or fully hydrolyzed by the strong acid in the cleavage cocktail (e.g., 95% TFA).[3] This will result in a mixed population of peptide-ester and peptide-acid, complicating purification and reducing the yield of the desired product.

    • Incomplete Z-Group Removal: The standard method for removing a Z-group is catalytic hydrogenolysis, which is not performed during a standard TFA cleavage.[11] While strong acids like HBr in acetic acid can cleave Z-groups, a standard TFA cocktail may not be sufficient for complete removal, especially with short cleavage times. This results in a protected, more hydrophobic peptide that may behave differently during HPLC purification.

  • Diagnosis: Analyze your crude product by LC-MS. Look for three potential masses:

    • The target peptide (if both Z and ester are removed/hydrolyzed).

    • A mass corresponding to the peptide with the Z-group still attached.

    • A mass corresponding to the peptide methyl ester with the Z-group removed.

  • Solution: If the Z-group is not fully cleaved, a secondary deprotection step is required. After initial cleavage and precipitation, the crude peptide can be subjected to catalytic transfer hydrogenolysis.

Protocol: Hydrogenolysis for Z-Group Removal
  • Dissolve the crude, Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

  • Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C).

  • Introduce a hydrogen source. This can be hydrogen gas (H₂) bubbled through the solution or a hydrogen donor like ammonium formate.

  • Allow the reaction to proceed for 1-4 hours, monitoring by HPLC/MS for the disappearance of the Z-protected starting material.

  • Filter the reaction mixture through Celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure and proceed with HPLC purification.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link to a general resource on SPPS principles]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [https://onlinelibrary.wiley.com/journal/13993011]
  • Mergler, M., et al. (2003). Peptide synthesis using C-terminal esters: stability of various esters towards reagents used in Fmoc-SPPS. Journal of Peptide Science, 9(1), 36-46. [https://onlinelibrary.wiley.com/journal/10991387]
  • MedChemExpress. (n.d.). H-Lys(Z)-OMe.HCl. Retrieved from [https://www.medchemexpress.com/h-lys(z)-ome.hcl.html]
  • Barlos, K., & Gatos, D. (1999). Convergent peptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-234). Oxford University Press. [Link to a general resource on peptide chemistry]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [https://www.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [https://pubs.acs.org/journal/chreay]
  • Biotage. (n.d.). What do you do when your peptide synthesis fails? Retrieved from [https://www.biotage.com/blog/what-do-you-do-when-your-peptide-synthesis-fails]
  • Benzyloxycarbonyl group. (n.d.). In Wikipedia. Retrieved from [https://en.wikipedia.org/wiki/Benzyloxycarbonyl_group]
  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OMe hydrochloride. Retrieved from [https://www.sigmaaldrich.com/US/en/product/sigma/96890]
  • GenScript. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [https://www.genscript.com/blog/5-common-challenges-in-custom-peptide-synthesis-how-to-overcome-them]

Sources

Technical Support Center: Purification Strategies for Peptides Containing H-D-Lys(Z)-OMe

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the protected amino acid H-D-Lys(Z)-OMe. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these specific peptides. As Senior Application Scientists, we have compiled this guide to explain not just the "how," but the critical "why" behind each strategic choice in your purification workflow.

Introduction: The Challenge of H-D-Lys(Z)-OMe Peptides

Peptides containing H-D-Lys(Z)-OMe present a unique set of purification challenges due to the physicochemical properties of the benzyloxycarbonyl (Z) protecting group on the lysine side-chain and the methyl ester (OMe) at the C-terminus. The Z-group imparts significant hydrophobicity, which can lead to aggregation and unusual chromatographic behavior.[1] The methyl ester, while protecting the C-terminus, can be susceptible to hydrolysis under certain conditions.[2] A successful purification strategy hinges on a robust understanding of these protecting groups and the selection of appropriate chromatographic techniques to resolve the target peptide from a complex mixture of synthesis-related impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a crude peptide containing H-D-Lys(Z)-OMe?

A1: For most peptides containing H-D-Lys(Z)-OMe, a two-step purification process is highly recommended. The initial and most powerful technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[3] This method separates the peptide from its impurities based on hydrophobicity.[4] Given the hydrophobic nature of the Z-group, your target peptide will likely be well-retained on a C18 column.

For particularly complex crude mixtures or large-scale purifications, employing an orthogonal purification method like ion-exchange chromatography (IEX) as a preliminary capture step can be highly beneficial.[5][6] This will remove many process-related impurities and reduce the burden on the subsequent high-resolution RP-HPLC polishing step.[7]

Q2: How do the Z and OMe protecting groups influence the choice of RP-HPLC conditions?

A2: The Z-group significantly increases the hydrophobicity of the peptide, leading to longer retention times on RP-HPLC.[8] You will likely need a higher concentration of organic solvent (like acetonitrile) to elute your peptide. The methyl ester (OMe) is generally stable under the acidic conditions (e.g., 0.1% trifluoroacetic acid - TFA) typically used in RP-HPLC. However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent premature deprotection. Standard mobile phases of water/acetonitrile with 0.1% TFA are a good starting point.[9]

Q3: Can I remove the Z and OMe groups simultaneously?

A3: Simultaneous deprotection is often the final step after the peptide has been purified.[10] However, the conditions required for removing the Z-group (e.g., catalytic hydrogenolysis or strong acids like HBr in acetic acid) and the OMe group (saponification with a base like NaOH or LiOH) are fundamentally different.[2] Therefore, a one-pot simultaneous deprotection is generally not feasible. A sequential deprotection strategy is typically employed, often starting with the removal of the more labile group depending on the overall peptide chemistry. The concept of using orthogonal protecting groups, which can be removed under distinct conditions, is central to modern peptide synthesis.[11][12][13]

Q4: What are the stability considerations for my H-D-Lys(Z)-OMe peptide during purification and storage?

A4: The primary stability concerns are the hydrolysis of the methyl ester and the integrity of the Z-group. To maintain the integrity of your protected peptide:

  • pH: Avoid strongly basic conditions (pH > 8) to prevent saponification of the methyl ester.[2] While generally stable in the acidic mobile phases of RP-HPLC, prolonged exposure should be minimized.

  • Temperature: Perform purifications at room temperature unless thermal degradation of your specific peptide is a known issue. For long-term storage, lyophilized powder stored at -20°C or -80°C is recommended.[3]

  • Reductants: Be aware that the Z-group is susceptible to reduction. Avoid conditions that could lead to its premature removal, such as certain catalytic metals in the absence of a hydrogen source.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification of your H-D-Lys(Z)-OMe containing peptide in a question-and-answer format.

Issue 1: My RP-HPLC chromatogram shows multiple, poorly resolved peaks.

  • Question: My crude peptide analysis by RP-HPLC shows a complex profile with several peaks clustered together. What are the likely culprits and how can I improve the separation?

  • Answer: A complex chromatogram is common with crude synthetic peptides and can be attributed to several factors:

    • Incomplete Deprotection: The presence of peptides with residual protecting groups from other amino acids in your sequence can lead to a family of closely related hydrophobic species.[3]

    • Deletion Sequences: Incomplete coupling during solid-phase peptide synthesis (SPPS) results in peptides lacking one or more amino acids. These often have very similar properties to the target peptide.

    • Aggregation: The hydrophobicity of the Z-group can promote peptide aggregation, which may appear as broad or multiple peaks.[14]

    • Side Reactions: Synthesis and cleavage can lead to various side products, such as racemization or modification of sensitive amino acids.[14]

    Optimization Strategies:

    • Gradient Optimization: A shallow acetonitrile gradient will provide better resolution for closely eluting species.

    • Solvent System Modification: If TFA is not providing adequate resolution, consider using an alternative ion-pairing agent like formic acid.

    • Two-Dimensional Chromatography: For highly complex mixtures, an initial purification step using ion-exchange chromatography can simplify the sample before the final RP-HPLC polishing.[5][6]

Issue 2: I am observing a peak with a mass corresponding to the loss of the methyl ester (-14 Da) or the Z-group (-134 Da).

  • Question: My mass spectrometry analysis of a purified fraction shows a significant amount of peptide where the OMe or Z group has been cleaved. What could be causing this premature deprotection?

  • Answer: Premature deprotection can occur at several stages:

    • Methyl Ester Hydrolysis: If your purification involves any steps with a pH above 8, or if the crude peptide was exposed to basic conditions for an extended period, you may see hydrolysis of the methyl ester.[2]

    • Z-Group Instability: The Z-group is generally stable to the acidic conditions of RP-HPLC. However, if your synthesis involved repeated, harsh acid treatments for the removal of other protecting groups (like Boc), some loss of the Z-group could occur.

    Preventative Measures:

    • Maintain a consistently acidic pH (2-4) during RP-HPLC.

    • If using ion-exchange chromatography, choose buffers and pH ranges that are compatible with both protecting groups.

    • Minimize the time the peptide spends in solution before lyophilization.

Issue 3: The peptide has poor solubility in the initial RP-HPLC mobile phase.

  • Question: I'm struggling to dissolve my crude H-D-Lys(Z)-OMe peptide in the aqueous mobile phase for injection. What can I do?

  • Answer: Poor solubility is a common issue with hydrophobic, protected peptides.[1]

    • Initial Dissolution: Try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first.

    • Dilution: Once dissolved, slowly dilute the sample with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to the desired concentration for injection.

    • Sample Load: Be mindful of the sample concentration. Overly concentrated samples are more prone to precipitation on the column.

Issue 4: I need to purify the fully deprotected peptide. What is the best workflow?

  • Question: My goal is the final, fully deprotected peptide. Should I deprotect first and then purify, or purify the protected peptide and then deprotect?

  • Answer: It is almost always advantageous to purify the protected peptide first, and then perform the deprotection steps.

    • Rationale: The hydrophobic Z-group provides a very effective "handle" for RP-HPLC purification, often leading to excellent separation from more polar impurities like deletion sequences. After deprotection, the resulting free peptide may have very similar chromatographic properties to these impurities, making separation much more difficult.

    Recommended Workflow:

    • Purify the H-D-Lys(Z)-OMe containing peptide by RP-HPLC to >95% purity.

    • Lyophilize the purified, protected peptide.

    • Perform the necessary deprotection reactions (e.g., hydrogenolysis for the Z-group, followed by saponification for the OMe group).

    • After deprotection, a final desalting or polishing step via RP-HPLC may be necessary to remove reagents and any byproducts from the deprotection reactions.

Experimental Protocols

Protocol 1: Preparative RP-HPLC of H-D-Lys(Z)-OMe Peptides
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO or DMF.

    • Dilute with mobile phase A (see below) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 silica column (e.g., 10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: Start with a shallow gradient to optimize separation. For example, 5-65% B over 60 minutes.

    • Flow Rate: Dependent on column diameter.

    • Detection: 210-230 nm.[3]

  • Fraction Analysis and Pooling:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified, protected peptide.

Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography
  • Column and Buffer Preparation:

    • Column: A strong cation exchange (SCX) column is a good choice, as most peptides will have a net positive charge at acidic pH.[7]

    • Binding Buffer (A): e.g., 20 mM phosphate buffer in 25% acetonitrile, pH 3.0.[7] The organic solvent helps to break up hydrophobic interactions.[7]

    • Elution Buffer (B): Binding buffer + 1 M NaCl.

  • Purification Steps:

    • Dissolve the crude peptide in Binding Buffer A.

    • Equilibrate the SCX column with Binding Buffer A.

    • Load the sample onto the column.

    • Wash the column with Binding Buffer A to remove unbound impurities.

    • Elute the peptide with a linear gradient of 0-100% Buffer B.

    • Collect fractions and analyze for the presence of the target peptide.

    • Pool the relevant fractions for further purification by RP-HPLC as described in Protocol 1.

Data Presentation

Table 1: Troubleshooting Common RP-HPLC Peak Profile Issues

Observed IssuePotential Cause(s)Recommended Action
Broad, tailing peak Peptide aggregation; Column overloading; Secondary interactions with silica.Decrease sample concentration; Use a shallower gradient; Try a different column (e.g., with different end-capping).
Fronting peak Sample solvent stronger than mobile phase; Column overloading.Dissolve sample in initial mobile phase; Reduce injection volume/concentration.
Split peak On-column degradation; Conformational isomers; Column void.Check peptide stability in mobile phase; Try a different mobile phase or temperature; Replace column.
Unexpected early eluting peaks Prematurely deprotected peptide (loss of Z-group); Highly polar impurities.Analyze by mass spectrometry to identify species.

Visualization of Purification Workflow

Below is a logical workflow for the purification and subsequent deprotection of a peptide containing H-D-Lys(Z)-OMe.

Purification_Workflow cluster_0 Crude Peptide Synthesis cluster_1 Purification Strategy cluster_2 Deprotection & Final Product Crude Crude H-D-Lys(Z)-OMe Peptide Decision Is crude purity <70% or mixture highly complex? Crude->Decision IEX Step 1: Ion-Exchange Chromatography (IEX) Decision->IEX Yes RP_HPLC Primary/Polishing Step: RP-HPLC Decision->RP_HPLC No IEX->RP_HPLC Pooled Fractions Analysis1 Purity Analysis (Analytical HPLC & MS) RP_HPLC->Analysis1 Purified_Protected Purified H-D-Lys(Z)-OMe Peptide (>95%) Analysis1->Purified_Protected Deprotection Sequential Deprotection (e.g., Hydrogenolysis for Z, Saponification for OMe) Purified_Protected->Deprotection Desalting Final Desalting/Polishing (RP-HPLC) Deprotection->Desalting Final_Product Final Purified & Deprotected Peptide Desalting->Final_Product

Caption: Decision workflow for purification of H-D-Lys(Z)-OMe peptides.

References

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Al-hourani, B., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. Retrieved from [Link]

  • Al-hourani, B., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Retrieved from [Link]

  • Al-hourani, B., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • Cardillo, G., et al. (2004). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Journal of Peptide Science, 10(4), 264-269. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Biotage. (2023). How to purify synthetic peptides - what are the options?. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • Fukuzaki, Y., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1-9. Retrieved from [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • Thaysen-Andersen, M., et al. (2012). Minimization of side reactions during Lys Tag derivatization of C-terminal lysine peptides. Analytical Biochemistry, 422(1), 48-57. Retrieved from [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • Nest Group. (n.d.). Strong Cation-Exchange and Reversed-Phase Purification of a Synthetic Peptide Application Note #9601. Retrieved from [Link]

  • Pedersen, S. L., & Jensen, K. J. (2013). Peptide release, side-chain deprotection, work-up, and isolation. Methods in Molecular Biology, 1047, 43-63. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • Thaysen-Andersen, M., et al. (2012). Minimization of side reactions during Lys Tag derivatization of C-terminal lysine peptides. ResearchGate. Retrieved from [Link]

Sources

Managing solubility issues of protected peptides with H-D-Lys(Z)-OMe

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Featuring H-D-Lys(Z)-OMe

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for solubility challenges encountered with protected peptides, with a special focus on sequences containing H-D-Lys(Z)-OMe. We understand that insolubility can halt a promising synthesis or experiment. This resource is designed to provide you with the causal understanding and actionable protocols needed to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my protected peptides so difficult to dissolve?

Protected peptides often exhibit poor solubility because the very groups meant to prevent side reactions during synthesis also mask the charges that make peptides soluble in polar solvents.[1] Protecting groups on side chains (like the Z-group on lysine), a protected N-terminus, and a C-terminal ester remove the zwitterionic character typical of free amino acids. This neutrality, combined with the often hydrophobic nature of the protecting groups, promotes intermolecular hydrogen bonding and aggregation, leading to insolubility.[2][3][4][5]

Q2: How does the H-D-Lys(Z)-OMe moiety specifically impact solubility?

The H-D-Lys(Z)-OMe residue is a common contributor to poor solubility for several reasons:

  • Benzyloxycarbonyl (Z or Cbz) Group: The Z-group is large, aromatic, and highly hydrophobic.[6] It shields the positive charge of the lysine side chain and can participate in π-stacking interactions, further encouraging peptide aggregation.

  • Methyl Ester (-OMe): The C-terminal methyl ester neutralizes the negative charge of the carboxylic acid, contributing to an overall uncharged peptide that is less likely to dissolve in aqueous or highly polar systems.[7]

  • Overall Neutrality: The combination of the protected side chain and C-terminus results in a molecule that lacks the charged groups necessary for facile dissolution in many common solvents.[3][8]

Q3: I have a lyophilized peptide that looks like a "fluff" and won't dissolve. What's happening?

This is a classic sign of aggregation. The "fluffy" appearance can sometimes be associated with peptides that are TFA salts, a common result from HPLC purification.[9] While TFA can aid solubility during purification, the final lyophilized product can be difficult to handle.[9][10] The core issue remains the strong intermolecular forces (hydrogen bonds, hydrophobic interactions) that cause the peptide chains to stick together rather than interact with the solvent.[4][11]

Troubleshooting Guide: From Simple Fixes to Advanced Strategies

Problem 1: My peptide containing H-D-Lys(Z)-OMe is insoluble in standard solvents like DCM, Chloroform, or Ethyl Acetate.

This is the most common starting point. The peptide's protected, neutral state makes it behave more like a complex organic molecule than a typical peptide.

Root Cause: The peptide's backbone and protecting groups are forming strong intermolecular hydrogen bonds, creating a crystal lattice-like structure that resists solvent penetration.[5] Standard non-polar or moderately polar solvents may not have sufficient energy or the right chemical properties to break these bonds.

Solution Pathway:

  • Initial Solvent Screening: Always start with a very small amount of your peptide for solubility tests to avoid wasting material.[3][12][13] The first line of attack should be strong, polar aprotic solvents known for their ability to disrupt hydrogen bonds.[3][8][14]

  • Employ Physical Disruption: Sonication is a highly effective method for breaking up solid peptide particles and enhancing dissolution.[3][14][15] Gentle warming (not exceeding 40°C) can also help, but should be used with caution to avoid potential degradation.[15]

  • Use Solvent Mixtures & Additives: If single solvents fail, strategic additives can dramatically improve solubility by altering the chemical environment.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Protected Peptides

This protocol details a systematic approach to finding a suitable solvent for your peptide.

Objective: To identify an effective single solvent or solvent mixture for a poorly soluble protected peptide.

Materials:

  • Lyophilized protected peptide (e.g., containing H-D-Lys(Z)-OMe)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Solvent candidates (see Table 1 )

Procedure:

  • Aliquot: Weigh a small, consistent amount of peptide (e.g., 1-2 mg) into several separate vials. This is crucial to conserve your bulk material.[13]

  • Initial Test: To the first vial, add a small volume of your primary solvent choice (e.g., DMF) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Mechanical Agitation: Vortex the vial vigorously for 30-60 seconds.

  • Sonication: If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes.[14] Avoid overheating by using a room temperature water bath.

  • Observation: Visually inspect the solution. A completely dissolved peptide will result in a clear, transparent solution. Cloudiness, gel formation, or visible particles indicate incomplete solubility.[3]

  • Systematic Expansion: Repeat steps 2-5 with other solvents from Table 1 , moving from the most common to more aggressive options.

  • Mixtures: If single solvents fail, attempt mixtures. A common starting point is a 1:1 mixture of DMF and DCM. Another powerful, though less common, mixture is DMSO/DMF.[16]

SolventTypeBoiling Point (°C)Notes on Use for Protected Peptides
Dimethylformamide (DMF) Polar Aprotic153First choice. Excellent at disrupting hydrogen bonds. Widely used in peptide synthesis.[2][3][8]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent choice. Stronger solvent than DMF. Use freshly opened, as it is hygroscopic.[2][17] Avoid with Cys or Met residues due to oxidation risk.[1]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Similar to DMF but with a higher boiling point. Can be very effective for highly aggregated peptides.[15]
Dichloromethane (DCM) Non-polar40Good for less-polar protected peptides, but often insufficient for those with strong H-bonding networks.
Hexafluoroisopropanol (HFIP) Polar Protic58A highly effective but volatile and expensive solvent. Excellent at breaking up β-sheet structures.[11] Use in a fume hood.
Trifluoroethanol (TFE) Polar Protic74Similar to HFIP, disrupts secondary structures.[11]

Table 1: Recommended Solvents for Screening Protected Peptide Solubility.

Problem 2: My peptide is soluble in pure DMF or DMSO, but precipitates when I add other reagents for a coupling reaction.

This is a common frustration in solution-phase synthesis. The addition of less polar solvents (like DCM or THF often used to dissolve coupling reagents) or bases can disrupt the delicate solubility equilibrium.

Root Cause: The solvent mixture has become a poorer solvent for the peptide. The addition of a non-polar co-solvent reduces the overall polarity and hydrogen bond-disrupting capability of the system, causing the peptide to aggregate and precipitate.

Solution Pathway:

  • Modify the Additive's Solvent: Dissolve the coupling reagents or other additives in the smallest possible volume of the same primary solvent (DMF or DMSO) that you used for the peptide, if possible.

  • Add an Acidic Modifier: Adding a small amount of strong acid, like Trifluoroacetic Acid (TFA), can protonate the peptide backbone, introducing positive charges that disrupt aggregation through electrostatic repulsion.[18] This can dramatically enhance and maintain solubility. It is often used in HPLC mobile phases for this very reason.[19]

  • Consider Chaotropic Agents: For extremely difficult cases, denaturing agents like Guanidinium Hydrochloride (Gdn-HCl) or Urea can be used.[3][8][14] These work by disrupting the structure of water and interfering with non-covalent forces like hydrogen bonds, effectively "unfolding" aggregated structures.[20] Note that these may interfere with subsequent reaction steps and require careful consideration.[2]

Protocol 2: Improving Solubility with Acidic Modifiers (TFA)

Objective: To solubilize a peptide that is resistant to neutral organic solvents by creating its TFA salt in situ.

Materials:

  • Insoluble peptide

  • Primary solvent (e.g., DMF or DMSO)

  • Trifluoroacetic Acid (TFA)

  • Vortex mixer and/or sonicator

Procedure:

  • Suspend the Peptide: Add the desired volume of your primary solvent (e.g., DMF) to the peptide. It will likely remain as a suspension.

  • Add TFA Dropwise: While vortexing or stirring, add TFA dropwise. A typical starting point is 0.1% to 1% of the total volume.

  • Observe: Continue agitation. In many cases, the peptide will rapidly dissolve as it becomes protonated and its TFA salt is formed.[18][19]

  • Caution: Be mindful that the acidic conditions may not be compatible with all subsequent reaction steps. If a base is to be added later, the TFA will need to be neutralized first. This method is often best for purification preparation rather than coupling reactions. The resulting peptide will be a TFA salt, which may need to be exchanged for another counter-ion like acetate for biological applications.[7][9][21]

Visualizing the Problem and Solution

Understanding the underlying forces at play is key to effective troubleshooting. The diagrams below illustrate the concepts of peptide aggregation and the mechanisms by which different solvents and additives overcome it.

G Figure 1: Mechanism of Peptide Aggregation & Solubilization cluster_1 Solubilized State P1 Protected Peptide Chain Z-Group P2 Protected Peptide Chain Z-Group P1->P2 H-Bonds P3 Protected Peptide Chain Z-Group P1->P3 P2->P3 H-Bonds S1 Protected Peptide Chain Z-Group DMF {DMF | DMSO} DMF->S1 Solvent Shell (Disrupts H-Bonds) TFA {H+ (from TFA)} TFA->S1 Protonation (Creates Repulsion) Aggregated Insoluble Aggregate Soluble Solvated Peptide Aggregated->Soluble Add DMF/DMSO or TFA

Caption: Aggregation vs. Solubilization of Protected Peptides.

G Figure 2: Troubleshooting Workflow for Peptide Solubility start Start: Insoluble Protected Peptide test_small 1. Test Solubility with a Small Sample start->test_small solvent_screen 2. Screen Polar Aprotic Solvents (DMF, DMSO, NMP) test_small->solvent_screen sonicate 3. Apply Sonication & Gentle Warming solvent_screen->sonicate check_sol Is it Soluble? sonicate->check_sol additives 4. Use Additives check_sol->additives No success Success: Proceed with Experiment check_sol->success Yes acid Acidify (0.1% TFA) for purification prep additives->acid chaotrope Use Chaotropes (Gdn-HCl) for highly aggregated cases additives->chaotrope fail Re-evaluate Synthesis Strategy (e.g., different protecting groups) additives->fail If all else fails acid->success chaotrope->success

Caption: Systematic Workflow for Solving Solubility Issues.

References

  • Peptide Storage and Solubilization. Activotec. [Link]

  • Self-Assembly of Model Amphiphilic Peptides in Nonaqueous Solvents: Changing the Driving Force for Aggregation Does Not Change the Fibril Structure. Langmuir, ACS Publications. [Link]

  • Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research. [Link]

  • Prediction and improvement of protected peptide solubility in organic solvents. Peptidesciences. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • How to dissolve a peptide? IRIS Biotech GmbH. [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central, NIH. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. Innovagen. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • Glutamic acid protection using cbz? ResearchGate. [Link]

  • Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. J-STAGE. [Link]

  • Which salt form should I choose for my peptide? AmbioPharm. [Link]

  • Process for producing N-protected amino acid.
  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. [Link]

  • Toxicokinetics of a kinin B1 receptor agonist peptide and its TFacetate and acetate salts in rats. Biological Chemistry. [Link]

  • H-D-Lys(Z)-OMe HCl. PubChem. [Link]

  • A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIH. [Link]

  • An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]

  • H-Lys(Z)-OMe HCl [27894-50-4]. Aapptec Peptides. [Link]

  • Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. PubMed Central, NIH. [Link]

Sources

Technical Support Center: Impact of Base Selection on the Stability of Z-Protected Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize Z-protected lysine in their synthetic workflows. The stability of the benzyloxycarbonyl (Z or Cbz) protecting group is paramount for the successful synthesis of complex peptides and other molecules. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the impact of base selection on the integrity of the Z-group on the lysine side chain (N-ε-Z-lysine).

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the Z-group and its stability, providing the necessary background for troubleshooting specific experimental issues.

Q1: What is the Z-group and why is it a common choice for lysine protection?

The Z-group, short for benzyloxycarbonyl (Cbz), is a carbamate-based protecting group used to mask the reactivity of amine functionalities. For lysine, it is most commonly employed to protect the ε-amino group of the side chain. Its popularity stems from a well-established stability profile: it is highly resistant to mild acidic conditions and certain basic conditions, yet can be cleanly removed under specific, non-hydrolytic conditions. This allows for selective chemical manipulations at other sites of a molecule.[1]

Q2: What is the principle of "orthogonal protection" and how does Z-lysine apply to different synthesis strategies?

Orthogonal protection is a cornerstone of modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others by using specific, non-interfering chemical conditions.[2][3][4]

  • In Boc-SPPS (tert-Butyloxycarbonyl Solid-Phase Peptide Synthesis): The Z-group is orthogonal to the Nα-Boc group. The Boc group is removed at each cycle using moderate acid (like trifluoroacetic acid, TFA), which leaves the Z-group on the lysine side chain intact.[1][5] The Z-group is then typically removed during the final cleavage from the resin using strong acids like hydrogen fluoride (HF) or via catalytic hydrogenolysis.[5][6]

  • In Fmoc-SPPS (9-Fluorenylmethoxycarbonyl Solid-Phase Peptide Synthesis): The Z-group is considered largely orthogonal to the Nα-Fmoc group, which is removed using a mild organic base, typically piperidine. However, this is where careful base selection becomes critical, as the Z-group is not completely inert to all basic conditions, especially with prolonged exposure or stronger bases.[1]

Q3: What is the chemical mechanism behind unintentional, base-mediated Z-group cleavage?

While robust, the Z-group can be cleaved by bases through an elimination mechanism. The base abstracts the proton from the carbamate nitrogen, forming a carbamate anion. This anion is unstable and can collapse, eliminating a benzyl cation (which is stabilized by the aromatic ring) and releasing carbon dioxide and the deprotected amine. Stronger bases or bases with high nucleophilicity can accelerate this process, leading to premature deprotection.

Figure 1: Mechanism of Base-Induced Z-Group Deprotection.

Part 2: Troubleshooting Guide

This section is formatted to directly address common problems encountered during synthesis, linking them to base selection and providing actionable solutions.

Issue: My analytical data (e.g., HPLC, Mass Spec) shows significant premature removal of the Z-group from lysine during my Fmoc-SPPS workflow.
  • Probable Cause 1: The base used for Fmoc deprotection is too strong. While piperidine is standard, some protocols may substitute stronger bases like 1,8-Diazabicycloundec-7-ene (DBU) to speed up Fmoc removal, especially for "difficult sequences." DBU is a significantly stronger, non-nucleophilic base that can readily promote the elimination mechanism that cleaves the Z-group. Aspartimide formation is another known side reaction promoted by DBU.[1]

  • Probable Cause 2: Prolonged exposure to the deprotection base. Even with a standard base like piperidine, extended reaction times (e.g., overnight incubations or multiple repeated deprotection steps) can lead to cumulative, low-level cleavage of the Z-group, resulting in significant byproduct formation over the course of a long synthesis.

  • Solution Workflow:

    G start Problem: Premature Z-Group Cleavage check_base Identify Base Used for Fmoc Deprotection start->check_base is_dbu Is the base DBU or another strong guanidine/amidine base? check_base->is_dbu is_piperidine Is the base Piperidine? is_dbu->is_piperidine No switch_to_pip Solution: Replace DBU with 20% Piperidine in DMF. Monitor deprotection closely. is_dbu->switch_to_pip Yes check_time Evaluate Deprotection Time and Number of Cycles is_piperidine->check_time Yes other_issue Consider other factors: - Reagent purity - Temperature effects - Alternative bases (e.g., Piperazine) is_piperidine->other_issue No time_excessive Is total exposure time > 60 min or are cycles repeated excessively? check_time->time_excessive reduce_time Solution: Optimize deprotection time. Use minimum effective duration (e.g., 2 x 7 min). Avoid unnecessary repeat cycles. time_excessive->reduce_time Yes time_excessive->other_issue No

    Figure 2: Troubleshooting Workflow for Z-Group Instability.
Issue: I am performing a solution-phase reaction on a Z-protected lysine-containing fragment and observe deprotection after using a base for another reaction (e.g., saponification, condensation).
  • Probable Cause: Use of inorganic bases or nucleophilic amine bases. Inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or strong nucleophilic bases like triethylamine (TEA) can readily cleave the Z-group. Hydroxide ions, in particular, will hydrolyze the carbamate.

  • Solution: Choose a sterically hindered, non-nucleophilic base. For pH adjustments or acid scavenging in solution-phase chemistry, a bulky, non-nucleophilic base is ideal. N,N-Diisopropylethylamine (DIPEA or Hunig's base) is an excellent choice. Its steric bulk prevents it from acting as a nucleophile, while its basicity is sufficient for many applications without being aggressive enough to readily cleave the Z-group under controlled conditions.

Data Summary: Comparison of Common Bases

The selection of a base should be guided by its strength (pKa of the conjugate acid) and its intended role. The table below provides a reference for common bases used in synthesis.

BaseFormulapKa (Conjugate Acid)TypeCommon UseImpact on Z-Lysine Stability
Piperidine C₅H₁₁N~11.2Secondary AmineFmoc DeprotectionGenerally stable with controlled exposure.
DIPEA (i-Pr)₂NEt~10.7Tertiary Amine (Hindered)Acid ScavengerHigh stability; recommended choice.
Triethylamine (TEA) Et₃N~10.7Tertiary AmineAcid ScavengerModerate risk; can cause slow cleavage.
DBU C₉H₁₆N₂~12.5Amidine (Non-nucleophilic)Fmoc Deprotection (Strong)High Risk. Likely to cause deprotection.
Sodium Carbonate Na₂CO₃~10.3Inorganic SaltpH AdjustmentHigh Risk. Can cause hydrolysis.
Potassium Hydroxide KOH~15.7Inorganic BaseSaponificationSevere Risk. Rapidly cleaves Z-group.

pKa values are approximate and can vary with solvent and temperature.

Part 3: Experimental Protocols & Best Practices

Adhering to validated protocols is the best way to ensure the stability of protecting groups.

Protocol 1: Recommended Conditions for Fmoc-Deprotection while Preserving Z-Lysine Integrity

This protocol is optimized for standard Fmoc-SPPS on a solid support.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Solvent Wash: Drain the swelling solvent and wash the resin 3 times with fresh DMF.

  • Deprotection - Step 1: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged. Agitate gently for 7-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Deprotection - Step 2: Add a fresh aliquot of 20% piperidine in DMF and agitate for another 7-10 minutes.

  • Wash Cycle: Drain the deprotection solution and immediately wash the resin thoroughly to remove all residual base. A typical wash cycle is:

    • 3 x DMF

    • 3 x Isopropanol (IPA)

    • 3 x DMF

  • Confirmation (Optional): Perform a Kaiser test or chloranil test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Expert Insight: The two-step deprotection is more efficient than a single, longer incubation. The first step removes the majority of the Fmoc-dibenzofulvene adduct, and the second fresh addition drives the reaction to completion, minimizing total contact time with the base.

Protocol 2: Small-Scale Stability Test for Z-Lysine with a New Base

Before committing a large amount of valuable material, test the stability of your Z-protected compound against a new base.

  • Sample Preparation: Dissolve a small, known quantity of your Z-lysine containing starting material (e.g., 1-2 mg) in a suitable solvent (e.g., 100 µL of DMF or acetonitrile).

  • Control Sample: Transfer half of this solution (50 µL) to a separate vial. This is your T=0 control.

  • Test Reaction: To the remaining 50 µL, add the base to be tested at the intended reaction concentration and temperature.

  • Time Points: At specific time points (e.g., 15 min, 1 hr, 4 hr, 24 hr), take a small aliquot from the test reaction vial.

  • Quench & Analyze: Immediately quench the reaction in the aliquot (e.g., by diluting in an acidic mobile phase for HPLC). Analyze the control, and all time-point samples by LC-MS.

  • Evaluation: Compare the peak area of the intact Z-protected starting material to the area of any deprotected product. A stable compound will show >95% starting material remaining after the intended reaction time.

References

  • Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. (n.d.). Self-validating system.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Self-validating system.
  • Common side reactions with Boc-D-Lys-OH in peptide synthesis. (n.d.). Benchchem.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). National Institutes of Health.
  • Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. (n.d.). MDPI.

Sources

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, specifically focusing on H-D-Lys(Z)-OMe HCl, into their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and achieve optimal coupling efficiency.

Understanding the Challenge: The Nature of Steric Hindrance in H-D-Lys(Z)-OMe HCl

H-D-Lys(Z)-OMe HCl presents a unique set of challenges in peptide coupling reactions. The steric bulk arises from two primary sources: the benzyloxycarbonyl (Z or Cbz) protecting group on the side-chain amine and the inherent structure of the lysine derivative itself. This steric congestion can significantly impede the approach of the incoming acylating species, leading to sluggish reaction kinetics, incomplete couplings, and an increased risk of side reactions, most notably epimerization.[1]

The Z-group, with its bulky benzyl component, creates a "molecular shield" around the alpha-amine, making it less accessible for peptide bond formation.[2][3] This hindrance necessitates the use of highly reactive coupling reagents and carefully optimized reaction conditions to drive the reaction to completion.

Troubleshooting Guide: Addressing Common Coupling Issues

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Q1: Why is my coupling yield unexpectedly low when using H-D-Lys(Z)-OMe HCl?

Possible Cause 1: Insufficient Activation of the Carboxylic Acid

Standard coupling reagents, such as carbodiimides like DCC or EDC, may not be potent enough to overcome the steric barrier presented by the Z-group.[4]

Solution: Employ High-Potency Coupling Reagents

For sterically demanding couplings, the use of uronium/aminium or phosphonium salt-based reagents is strongly recommended.[5] These reagents generate highly reactive activated esters, facilitating nucleophilic attack by the hindered amine.

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are considered among the most powerful coupling reagents for hindered systems.[4][6] HATU, in particular, often serves as the benchmark for difficult couplings.[7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective choices for promoting challenging coupling reactions.[5][7]

Solution: Optimize Reaction Conditions

  • Temperature: Increasing the reaction temperature to a range of 40-60°C can provide the necessary activation energy to overcome the steric hindrance.[4]

  • Extended Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[4]

  • Solvent Choice: While DMF is a standard solvent, for particularly difficult sequences, a "magic mixture" of DCM, DMF, and NMP (1:1:1) can enhance solvation and reduce aggregation.[8]

Possible Cause 2: Incomplete Deprotection of the Preceding Amino Acid

If the N-terminal protecting group (e.g., Fmoc or Boc) of the peptide chain is not completely removed, the coupling reaction cannot proceed, leading to truncated sequences.

Solution: Verify Deprotection and Consider a Double Deprotection

  • Monitoring: Use a qualitative test, such as the Kaiser test for primary amines or the chloranil test for secondary amines, to confirm the complete removal of the protecting group.[4]

  • Double Deprotection: If the test indicates incomplete deprotection, repeat the deprotection step before proceeding with the coupling.

Q2: I'm observing significant epimerization in my final product. How can I minimize this?

Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern, especially when dealing with sterically hindered residues.[9] The formation of an oxazolone intermediate is a common pathway for this side reaction.[10]

Solution 1: Choice of Coupling Reagent and Additive

  • Reagent Selection: Certain coupling reagents are known to suppress epimerization more effectively than others. For instance, COMU, which incorporates the OxymaPure leaving group, has been shown to reduce racemization levels compared to some other reagents.[11]

  • Use of Additives: The addition of HOBt or, more effectively, HOAt or Oxyma Pure, can significantly suppress epimerization by minimizing the lifetime of the highly reactive, racemization-prone activated species.[9][10]

Solution 2: Control Reaction Temperature

  • Low Temperature: Performing the coupling reaction at a lower temperature, such as 0°C, can help to minimize the rate of epimerization.[9]

Solution 3: Solvent Polarity

  • Solvent Effects: Highly polar solvents like DMF can sometimes increase the rate of epimerization.[9] In some cases, a less polar solvent or a solvent mixture may be beneficial. For instance, a mixture of chloroform and trifluoroethanol has been shown to suppress epimerization in certain contexts.[8][9]

Frequently Asked Questions (FAQs)

Q3: What are the key structural features of H-D-Lys(Z)-OMe HCl that contribute to steric hindrance?

The primary contributors to steric hindrance are the bulky benzyloxycarbonyl (Z) group on the side-chain amine and the overall size of the lysine residue.[2] The methyl ester (OMe) on the C-terminus is less of a factor in terms of steric hindrance during the coupling reaction itself.

Q4: Are there alternatives to the Z-protecting group that might be less sterically demanding?

Yes, other protecting groups can be considered, each with its own advantages and deprotection conditions. The tert-butyloxycarbonyl (Boc) group is another common choice for amine protection.[12] While still bulky, its deprotection conditions (acidic) are orthogonal to the base-labile Fmoc group, which can be advantageous in complex synthetic strategies.[12]

Q5: Can microwave-assisted synthesis be beneficial for coupling H-D-Lys(Z)-OMe HCl?

Absolutely. Microwave irradiation can significantly accelerate the rate of sterically hindered coupling reactions by providing rapid and efficient heating.[4][13] This can lead to higher yields in shorter reaction times.

Experimental Protocols & Data

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU

This protocol provides a general procedure for coupling a sterically hindered amino acid, such as H-D-Lys(Z)-OMe HCl, in a solution-phase synthesis.

Materials:

  • N-terminally protected peptide

  • H-D-Lys(Z)-OMe HCl (1.2 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.4 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the N-terminally protected peptide in anhydrous DMF.

  • In a separate vial, dissolve H-D-Lys(Z)-OMe HCl, HATU, and DIPEA in anhydrous DMF.

  • Allow the activation mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the solution of the N-terminally protected peptide.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, proceed with the appropriate workup and purification steps.

Data Summary: Comparison of Coupling Reagents for Hindered Systems

The following table summarizes the relative performance of common coupling reagents in overcoming steric hindrance.

Coupling ReagentRelative EfficiencyRacemization RiskKey Features
HATU Very HighLow to ModerateOften considered the gold standard for difficult couplings.[4][7]
COMU HighLowIncorporates OxymaPure, offering a better safety profile than HOBt/HOAt-based reagents.[11]
PyBOP HighLow to ModerateA highly effective phosphonium-based reagent.[5]
DCC/EDC Moderate to LowModerateGenerally insufficient for highly hindered couplings without additives.[4]

Visualizing the Workflow

Decision-Making for Overcoming Steric Hindrance

The following diagram illustrates a logical workflow for troubleshooting and optimizing the coupling of H-D-Lys(Z)-OMe HCl.

StericHindranceWorkflow cluster_troubleshooting Troubleshooting Steps cluster_epimerization Epimerization Mitigation start Start: Low Coupling Yield with H-D-Lys(Z)-OMe HCl reagent Upgrade Coupling Reagent? (e.g., to HATU, COMU, PyBOP) start->reagent conditions Optimize Reaction Conditions? reagent->conditions Yield still low epimerization High Epimerization Observed? reagent->epimerization Yield improves deprotection Check N-terminal Deprotection? conditions->deprotection Yield still low conditions->epimerization Yield improves deprotection->epimerization Yield improves solution Successful Coupling epimerization->solution No temp Lower Reaction Temperature (0°C) epimerization->temp Yes additive Use Additives (Oxyma, HOAt) temp->additive additive->solution

Sources

Technical Support Center: Minimizing Diketopiperazine Formation in Dipeptide Synthesis with D-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with diketopiperazine (DKP) formation, a common and troublesome side reaction, particularly when synthesizing dipeptides containing D-lysine. Here, we provide in-depth, evidence-based troubleshooting advice and protocols to help you optimize your synthetic strategy, improve yields, and ensure the purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem?

A1: Diketopiperazine (DKP) is a six-membered cyclic dipeptide formed by the intramolecular "back-biting" cyclization of a dipeptide. This process is initiated by the nucleophilic attack of the N-terminal amine of the second amino acid onto the activated carbonyl group of the first amino acid. This side reaction is particularly problematic for several reasons:

  • Yield Reduction: DKP formation consumes the linear dipeptide intermediate, directly reducing the yield of the target peptide.

  • Chain Termination: In Solid-Phase Peptide Synthesis (SPPS), the cyclization cleaves the dipeptide from the resin, leading to termination of the growing peptide chain. This can result in a "traceless" reduction in yield, where the impurity is lost in the filtrate, making it difficult to diagnose the problem based on crude product analysis alone.[1][2]

  • Purification Complexity: The DKP byproduct, if it remains in the crude mixture, adds to the purification burden, often requiring extensive chromatography to separate it from the desired product.

Q2: Why is D-lysine particularly susceptible to DKP formation?

A2: While any dipeptide can theoretically form a DKP, certain residues and configurations increase the propensity for this side reaction. The presence of a D-amino acid, such as D-lysine, at the C-terminal position of the dipeptide is known to accelerate DKP formation. The stereochemistry of D-amino acids can create a favorable conformation for the N-terminal amine to attack the C-terminal carbonyl, thus lowering the activation energy for cyclization. This effect is especially pronounced when the N-terminal amino acid is sterically unhindered, such as glycine or alanine.[3]

Q3: What are the key process parameters that influence DKP formation?

A3: Several factors during peptide synthesis can dramatically influence the rate of DKP formation. Understanding these is the first step to mitigation.

  • Peptide Sequence: The identity of the two amino acids is critical. Sequences with proline or glycine are notoriously prone to cyclization.[4]

  • N-Terminal Protecting Group: The nature of the α-amino protecting group (e.g., Fmoc or Boc) plays a crucial role. The basic conditions used for Fmoc deprotection are a major contributor to DKP formation.[4][5][6]

  • Coupling Reagents: The type of coupling reagent and any additives can either promote or suppress DKP formation by affecting the rate of the desired peptide bond formation versus the undesired cyclization.[7][8]

  • Temperature: Higher temperatures accelerate most chemical reactions, including DKP formation.[9][10][11]

  • Base: The presence and strength of the base used, especially during Fmoc deprotection or coupling, can catalyze the cyclization.[10]

  • Solvent: The choice of solvent can influence reaction kinetics. Solvents like DMSO and DMF may lead to faster DKP formation compared to others like NMP or ACN.[4][5][12]

Part 2: Troubleshooting Guide & Optimization Strategies

This section provides actionable strategies to diagnose and minimize DKP formation in your D-lysine dipeptide synthesis.

Issue: High DKP formation detected after coupling the second amino acid.

This is the most common scenario. The dipeptidyl-resin is highly susceptible to cyclization, especially after the N-terminal protecting group is removed in preparation for coupling the third amino acid.

The choice of the N-terminal protecting group on the second amino acid (the one coupled to D-lysine) can sterically hinder the intramolecular cyclization.

  • Explanation: Bulky protecting groups physically obstruct the N-terminal amine from reaching the C-terminal ester linkage. The triphenylmethyl (Trt) group is significantly bulkier than the standard Fmoc or Boc groups and offers enhanced protection against DKP formation.[13][14]

  • Recommendation: If your sequence is highly prone to DKP formation, consider using a Trt-protected amino acid for the second residue. The Trt group is labile to mild acid and can be removed selectively.

Table 1: Comparison of N-Terminal Protecting Groups for DKP Suppression

Protecting GroupStructureRelative BulkRemoval ConditionsDKP Suppression Efficacy
Fmoc FluorenylmethyloxycarbonylModerate20% Piperidine in DMFLow to Moderate
Boc tert-ButoxycarbonylModerateStrong Acid (e.g., TFA)Moderate
Trt TriphenylmethylHigh Mild Acid (e.g., 1% TFA in DCM)High

The goal is to achieve rapid peptide bond formation, which outcompetes the slower, intramolecular DKP cyclization.

  • Explanation: Uronium/aminium salt-based coupling reagents like HATU are generally more effective than carbodiimides (e.g., DIC) for difficult couplings. HATU forms a highly reactive OAt-active ester, which leads to faster acylation compared to the OBt-ester formed by HBTU.[15][16] This speed is critical to favor the intermolecular coupling over the intramolecular cyclization.

  • Recommendation: For challenging sequences, particularly those involving D-lysine, HATU is the preferred coupling reagent. Always use it in combination with a non-nucleophilic base like DIEA or 2,4,6-collidine to minimize side reactions.

Table 2: Performance of Common Coupling Reagents in Suppressing DKP

Coupling ReagentClassReactivity / SpeedDKP Suppression PotentialKey Considerations
DIC / HOBtCarbodiimideModerateModerateEconomical, but can be slower.
HBTU / DIEAUronium SaltHighGoodGenerally effective, industry standard.
HATU / DIEAUronium SaltVery High Excellent Superior for hindered couplings and minimizing side reactions.[15][17][18]
COMU / DIEAUronium SaltVery HighExcellentByproducts are more water-soluble, aiding purification.[19]
  • Explanation: DKP formation, like most side reactions, has a positive activation energy and its rate increases with temperature.[9][11] Performing critical steps at reduced temperatures can significantly slow the rate of cyclization relative to the main coupling reaction.

  • Protocol: Low-Temperature Coupling

    • Swell the D-lysine-resin in DMF.

    • Perform the N-terminal deprotection (e.g., Fmoc removal) at room temperature as usual. Wash thoroughly with DMF.

    • Cool the reaction vessel to 0 °C in an ice bath.

    • In a separate vial, pre-activate the incoming protected amino acid (e.g., Fmoc-Ala-OH, 3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 minutes at 0 °C.

    • Add the cold, activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed at 0 °C for 30 minutes, then let it slowly warm to room temperature over 2 hours.

    • Wash the resin as per your standard protocol.

Issue: DKP formation is still significant even with optimized coupling.

If the dipeptide sequence itself is inherently unstable, more advanced strategies may be required.

  • Explanation: This is one of the most robust methods to completely circumvent DKP formation at the dipeptide stage.[20] By synthesizing the dipeptide (e.g., Fmoc-Ala-D-Lys-OH) in solution first and then coupling it to the resin, you bypass the vulnerable dipeptidyl-resin intermediate.

  • Workflow:

    • Synthesize Fmoc-AA₂-D-Lys(Boc)-OH in solution phase.

    • Purify the dipeptide.

    • Couple the purified, pre-formed dipeptide onto your starting resin (e.g., H-Gly-2-Cl-Trt Resin) using standard coupling protocols (e.g., HATU/DIEA).

  • Explanation: The standard 20% piperidine in DMF is strongly basic and provides an ideal environment for DKP formation to occur immediately after deprotection. Alternative, less basic cocktails can be effective.

  • Recommendation: A cocktail of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to effectively remove the Fmoc group while significantly reducing the rate of DKP formation compared to standard piperidine/DMF conditions.[2][20]

Part 3: Visualizing the Problem and Solution

Mechanism of Diketopiperazine Formation

The following diagram illustrates the intramolecular cyclization pathway that leads to DKP formation and cleavage from the resin support.

DKP_Mechanism cluster_0 Dipeptidyl-Resin Intermediate (After Deprotection) cluster_1 Intramolecular Attack cluster_2 Tetrahedral Intermediate cluster_3 Products Resin H-AA₂-AA₁(D-Lys)-O-Resin Attack Nucleophilic attack by N-terminal amine Resin->Attack Intermediate Cyclic Tetrahedral Intermediate Attack->Intermediate Cyclization Products Diketopiperazine (DKP) (cyclo-AA₁-AA₂) Cleaved Resin (HO-Resin) Intermediate->Products Resin Cleavage DKP_Workflow start Start: Synthesizing D-Lys Dipeptide check_prone Is the sequence known to be DKP-prone? (e.g., Gly-D-Lys, Ala-D-Lys) start->check_prone strategy_pf STRATEGY 1 (Most Robust): Use Pre-formed Dipeptide check_prone->strategy_pf Yes strategy_std Proceed with Stepwise SPPS check_prone->strategy_std No / Unsure coupling Select Coupling Reagent strategy_std->coupling hatu Use HATU + DIEA (Recommended) coupling->hatu hbtu Use HBTU + DIEA coupling->hbtu conditions Optimize Conditions hatu->conditions hbtu->conditions temp Couple at 0°C -> RT conditions->temp deprotection Consider alternative deprotection: 2% DBU / 5% Piperazine in NMP conditions->deprotection analyze Analyze Crude Product for DKP temp->analyze deprotection->analyze success Success: Proceed with Synthesis analyze->success DKP <5% fail Failure: DKP still >5% analyze->fail DKP >5% fail->strategy_pf Re-synthesize

Caption: Decision tree for selecting a strategy to mitigate DKP formation.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Scholar.
  • Gao, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Gao, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Gao, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health. [Link]

  • DKP formation mechanism. (n.d.). ResearchGate. [Link]

  • D'Souza, R. N., & Kuhnert, N. (2019). Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. Food Research International. [Link]

  • Suppressing DKP in Peptide Synthesis. (n.d.). Scribd. [Link]

  • Galpin, I. J., et al. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. [Link]

  • Servage, K. A., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B. [Link]

  • Servage, K. A., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. The Journal of Physical Chemistry B. [Link]

  • Vasanthakumar, G. R., et al. (2018). Recent development of peptide coupling reagents in organic synthesis. Current Organic Chemistry.
  • Servage, K. A., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Brown, Z. Z., & Schafmeister, C. E. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Organic Letters. [Link]

  • Methods for the synthesis of diketopiperazines. (1996).
  • Servage, K. A., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. National Institutes of Health. [Link]

  • Brown, Z. Z., & Schafmeister, C. E. (2010). Synthesis of Hexa- and Pentasubstituted Diketopiperazines from Sterically Hindered Amino Acids. Scilit. [Link]

  • Galliford, C. V., & Scheidt, K. A. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids. Angewandte Chemie International Edition. [Link]

  • Kuriyama, M., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • Diketopiperazines. (n.d.). Baran Lab. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. (2016). MDPI. [Link]

  • Lawrenson, S. B., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. [Link]

  • Foden, C. S., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Strategies for Selective Deprotection of the Z Group in Complex Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the selective deprotection of the benzyloxycarbonyl (Z or Cbz) protecting group in complex peptide synthesis. Our goal is to equip you with the knowledge to navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the selective deprotection of the Z group, and how do I choose the right one?

The choice of deprotection method for the Z group is critical and depends on the overall composition of your peptide, particularly the presence of other protecting groups and sensitive amino acid residues.[1] The three most common strategies are:

  • Catalytic Hydrogenolysis: This is the most widely used method due to its mild, neutral pH conditions and clean byproducts (toluene and CO₂).[2] It is the preferred method when your peptide does not contain other reducible functional groups.

  • Acid-Mediated Cleavage (Acidolysis): This method is employed when the peptide is sensitive to hydrogenation.[2] Strong acids like hydrogen bromide (HBr) in acetic acid are typically used.

  • Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method utilizes a hydrogen donor in the presence of a catalyst.[2][3] It can sometimes offer better chemoselectivity than traditional catalytic hydrogenolysis.[4]

Decision Tree for Method Selection:

G start Start: Z-protected peptide reducible Does the peptide contain reducible groups (e.g., Cys(Bn), Met, Trp)? start->reducible acid_labile Are other protecting groups acid-labile (e.g., Boc)? reducible->acid_labile No transfer_hydrogenolysis Catalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) reducible->transfer_hydrogenolysis Yes hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) acid_labile->hydrogenolysis No consider_alt Consider alternative strategies or protecting groups. acid_labile->consider_alt Yes acid_labile_alt Are other protecting groups acid-labile (e.g., Boc)? transfer_hydrogenolysis->acid_labile_alt Check for acid-labile groups acidolysis Acidolysis (e.g., HBr/AcOH) acid_labile_alt->transfer_hydrogenolysis No acid_labile_alt->acidolysis Yes

Caption: Decision workflow for selecting a Z-group deprotection method.

Q2: My catalytic hydrogenolysis reaction is slow or has stalled. What are the likely causes and how can I troubleshoot this?

Slow or stalled hydrogenolysis reactions are a common issue. Here are the primary culprits and their solutions:

  • Catalyst Poisoning: Sulfur-containing residues like methionine (Met) and cysteine (Cys), even when protected, can poison the palladium catalyst.[5]

    • Solution: Increase the catalyst loading (e.g., up to 1:1 weight ratio with the peptide). Alternatively, consider using a different catalyst, such as palladium on calcium carbonate, which can be less susceptible to poisoning. For peptides with unprotected Cys, a pre-treatment with a scavenger like triethylsilane can sometimes help.

  • Poor Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time due to oxidation or improper storage.

    • Solution: Always use a fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible, as it can be pyrophoric.[4]

  • Inadequate Hydrogen Delivery: For reactions using hydrogen gas (H₂), insufficient mixing or a poor seal can limit the availability of hydrogen at the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Use a balloon filled with H₂ or a Parr hydrogenator for efficient gas delivery.[1][2] Purge the reaction vessel with H₂ multiple times before starting the reaction.

  • Solvent Choice: The choice of solvent can impact the reaction rate.

    • Solution: Methanol, ethanol, and acetic acid are generally good solvents for hydrogenolysis. If solubility is an issue, a co-solvent system like DMF/MeOH may be necessary, but be aware that DMF can sometimes slow down the reaction.

Q3: Can I selectively deprotect the Z group in the presence of a Boc group?

Yes, this is a classic example of orthogonal protection.[6] The Z group is labile to hydrogenolysis and strong acids, while the tert-butoxycarbonyl (Boc) group is stable to hydrogenolysis but labile to moderate to strong acids (e.g., trifluoroacetic acid, TFA).[7][8]

  • To remove the Z group and keep the Boc group: Use catalytic hydrogenolysis (H₂/Pd/C) or catalytic transfer hydrogenation.[9]

  • To remove the Boc group and keep the Z group: Use TFA. The Z group is generally stable to the conditions used for Boc removal.[1][10]

Protecting GroupDeprotection ConditionsStability
Z (Benzyloxycarbonyl) H₂/Pd/C, HBr/AcOH, Na/liquid NH₃[7]Stable to TFA (for Boc removal) and piperidine (for Fmoc removal)[1]
Boc (tert-Butoxycarbonyl) TFA, HCl[7]Stable to hydrogenolysis and weak bases[8]
Fmoc (9-Fluorenylmethyloxycarbonyl) Piperidine, DBU[7]Stable to hydrogenolysis and acidic conditions[8]
Q4: What are the potential side reactions during Z group deprotection, and how can they be minimized?

Several side reactions can occur, depending on the deprotection method and the peptide sequence:

  • Alkylation of Tryptophan: During acid-mediated deprotection, the benzyl cation generated can alkylate the indole side chain of tryptophan.

    • Minimization: Add a scavenger like triisopropylsilane (TIS) or thioanisole to the cleavage cocktail to trap the benzyl cation.

  • Reduction of Aromatic Residues: Prolonged exposure to vigorous hydrogenation conditions can lead to the reduction of the aromatic rings of phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

    • Minimization: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Using a less active catalyst or milder conditions (e.g., atmospheric pressure of H₂) can also help.

  • Formation of N-Methylamines: If methanol is used as the solvent in catalytic hydrogenolysis, over-reduction can sometimes lead to the formation of N-methylated byproducts.

    • Minimization: Use ethanol or another suitable solvent. The addition of a small amount of a weak acid can also suppress this side reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection Catalyst poisoning (sulfur-containing residues).[5]Increase catalyst loading; use a fresh catalyst.
Poor catalyst activity.Use a fresh batch of high-quality Pd/C.
Insufficient hydrogen supply.Ensure vigorous stirring and a good seal for the hydrogen source.[1]
Steric hindrance around the Z group.Increase reaction time and/or temperature; consider a different deprotection method like acidolysis.
Formation of Multiple Byproducts Side reactions with sensitive amino acids (e.g., Trp, Met).Add scavengers (e.g., TIS, thioanisole) during acidolysis.
Over-reduction of aromatic residues.Monitor the reaction closely and stop it upon completion; use milder hydrogenation conditions.
N-methylation in methanol.Switch to ethanol as the solvent.
Difficulty in Product Isolation Residual catalyst in the product.Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
Contamination with hydrogen donor (in transfer hydrogenation).Perform an aqueous work-up to remove water-soluble reagents like ammonium formate.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a flask appropriate for hydrogenation.[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-50 mol%) to the solution under a stream of inert gas (e.g., nitrogen or argon).[1]

  • Hydrogenation Setup: Seal the flask and connect it to a hydrogen source (e.g., a balloon or a Parr hydrogenator).[2]

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Dissolution: Dissolve the Z-protected peptide in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 mol%).[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux conditions may be necessary for challenging substrates).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[1]

  • Isolation: Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with a saturated NaCl solution to remove excess ammonium formate. Dry the organic layer and concentrate under reduced pressure.[1]

Protocol 3: Acidolysis using HBr in Acetic Acid
  • Reaction Setup: Place the Z-protected peptide in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid.[1]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 30-60 minutes.[1]

  • Isolation: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration and wash with cold ether.[1]

Mechanism of Z-Group Deprotection by Catalytic Hydrogenolysis:

G start Z-Protected Amine adsorption Adsorption of Z-group and H₂ onto Pd/C surface start->adsorption cleavage Cleavage of benzyl C-O bond adsorption->cleavage intermediate Unstable carbamic acid intermediate cleavage->intermediate decarboxylation Spontaneous decarboxylation intermediate->decarboxylation products Deprotected Amine + Toluene + CO₂ decarboxylation->products

Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

References

  • Benchchem. Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • ResearchGate. Amino Acid-Protecting Groups.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
  • Boc-Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 490-494.
  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis.
  • Benchchem. How to improve the efficiency of Cbz group removal.
  • Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • total-synthesis.com. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • Benchchem. A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides.
  • Biosynth. Protecting Groups in Peptide Synthesis.

Sources

Validation & Comparative

Navigating Lysine Protection in Peptide Synthesis: A Comparative Mass Spectrometry Guide to H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is fundamental to achieving high-purity products. The choice of protecting group for the ε-amino group of lysine is a critical decision that influences not only the efficiency of peptide synthesis but also the downstream analytical characterization, particularly by mass spectrometry. This guide provides an in-depth comparison of H-D-Lys(Z)-OMe HCl, a classical building block for incorporating D-lysine with a benzyloxycarbonyl (Z) protecting group, against its more contemporary counterparts, namely Boc- and Fmoc-protected lysine derivatives. We will delve into the practical implications of these choices on synthesis workflows and mass spectrometry outcomes, supported by experimental considerations and data interpretation.

The Critical Role of Lysine Protection in Peptide Synthesis

Lysine, with its primary amine on the side chain, is a highly reactive residue. Unprotected, this ε-amino group can participate in unwanted side reactions during peptide coupling, leading to branched peptides and a complex mixture of impurities. To ensure the specific and orderly assembly of the peptide chain, this side-chain amine must be reversibly blocked by a protecting group. The ideal protecting group should be stable throughout the synthesis cycles and be removable under conditions that do not degrade the final peptide. The choice of this protecting group dictates the overall synthetic strategy.[1]

The benzyloxycarbonyl (Z or Cbz) group is a well-established amino protecting group, valued for its stability and the crystalline nature of the protected amino acids it forms.[2] It is typically removed by catalytic hydrogenolysis or strong acids.[3] In contrast, the tert-butoxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.[4] These differing deprotection chemistries form the basis of orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[1]

Comparative Analysis of Lysine Protecting Groups

The selection of a lysine protecting group strategy is a trade-off between historical robustness and modern efficiency and compatibility. Below is a comparative table summarizing the key features of Z, Boc, and Fmoc protecting groups for the lysine side chain.

FeatureH-D-Lys(Z)-OMe HClBoc-Protected Lysine (e.g., Boc-D-Lys(2-Cl-Z)-OH)Fmoc-Protected Lysine (e.g., Fmoc-D-Lys(Boc)-OH)
Protecting Group Benzyloxycarbonyl (Z)tert-Butoxycarbonyl (Boc) on Nα, 2-Chlorobenzyloxycarbonyl (2-Cl-Z) on Nε9-Fluorenylmethyloxycarbonyl (Fmoc) on Nα, tert-Butoxycarbonyl (Boc) on Nε
Primary Synthesis Strategy Primarily solution-phase synthesis[5]Solid-Phase Peptide Synthesis (Boc-SPPS)[4]Solid-Phase Peptide Synthesis (Fmoc-SPPS)[4]
Nα-Deprotection Condition N/A (used as a building block)Strong acid (e.g., Trifluoroacetic acid - TFA)[4]Base (e.g., 20% piperidine in DMF)[2]
Side-Chain Deprotection Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH, HF)[3][6]Strong acid (e.g., HF, TFMSA)[7]Strong acid (e.g., TFA) during final cleavage[4]
Orthogonality Compatible with Fmoc strategy if Z is used for side-chain protection.Quasi-orthogonal with benzyl-based side-chain protecting groups.Fully orthogonal with acid-labile side-chain protecting groups.[1]
Key Advantages Stable, crystalline derivatives; resistance to racemization.[2]Robust for hydrophobic or aggregation-prone sequences.Milder conditions, automation-friendly, high yields for a wide range of peptides.[4]
Potential Limitations Harsher deprotection conditions; limited use in modern automated SPPS.[5]Use of hazardous HF for cleavage; potential for side reactions with sensitive residues.[6]Potential for diketopiperazine formation at the dipeptide stage.

Mass Spectrometry Analysis: Navigating the Nuances of Z-Protected Peptides

The ultimate validation of a synthetic peptide's identity and purity lies in its mass spectrometric analysis. The presence of protecting groups, whether intentionally or as a result of incomplete deprotection, can significantly influence the ionization and fragmentation behavior of the peptide.

Expected Fragmentation of the Z-group

While detailed, modern mass spectra of Z-protected lysine peptides are not abundantly available in recent literature, early studies and the fundamental principles of mass spectrometry allow us to predict its fragmentation behavior. Under collision-induced dissociation (CID), the Z-group is expected to undergo characteristic fragmentation. A key fragmentation pathway for benzyloxycarbonyl derivatives involves the loss of a benzyloxy radical.[8] Another important fragmentation pattern is the cleavage of the peptide bond, followed by the loss of carbon dioxide with a concurrent migration of the benzyl group.[8]

A significant consideration in the analysis of Z-protected peptides is the potential for a characteristic neutral loss. The benzyloxycarbonyl group can be lost as toluene (92 Da) or benzyl alcohol (108 Da), depending on the fragmentation mechanism and the charge state of the precursor ion. The observation of such neutral losses can be a diagnostic indicator of the presence of the Z-group.

Comparative Fragmentation: Z vs. Boc and Fmoc

In contrast to the Z-group, the Boc group is notoriously labile in the mass spectrometer, often leading to a neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9] This can be advantageous for confirming the presence of a Boc protecting group but can also lead to a diminished precursor ion signal. The Fmoc group, being more stable under typical ESI conditions, is less prone to fragmentation at the protecting group itself.

The choice of fragmentation method (CID, HCD, ETD) also plays a crucial role. Higher-energy collisional dissociation (HCD) often provides more complete fragmentation of the peptide backbone compared to CID.[10] Electron-transfer dissociation (ETD) is particularly useful for preserving labile post-translational modifications and could potentially keep the Z-group intact on the lysine side chain while fragmenting the peptide backbone, thus aiding in the localization of the modification.[11]

Experimental Protocols

Peptide Synthesis Workflow using H-D-Lys(Z)-OMe HCl (Solution-Phase)

This protocol outlines a general workflow for the synthesis of a dipeptide using H-D-Lys(Z)-OMe HCl in solution.

G cluster_synthesis Dipeptide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis A 1. Nα-Protected Amino Acid Activation (e.g., Boc-Ala-OH with DCC/HOBt) B 2. Coupling with H-D-Lys(Z)-OMe HCl in an appropriate solvent (e.g., DMF) A->B Add coupling reagents C 3. Work-up and Purification (e.g., extraction, crystallization) B->C Isolate protected dipeptide D 4. Nα-Boc Deprotection (TFA in DCM) C->D E 5. Nε-Z Deprotection (Catalytic Hydrogenolysis: H₂, Pd/C) D->E Purify intermediate F 6. LC-MS/MS Analysis of Final Peptide E->F

Caption: Solution-phase synthesis workflow.

LC-MS/MS Analysis Protocol for Z-Protected Peptides
  • Sample Preparation:

    • If the Z-group is to be retained for analysis, dissolve the purified peptide in a suitable solvent such as a mixture of acetonitrile and water, with 0.1% formic acid to aid ionization.

    • If the final deprotected peptide is to be analyzed, ensure complete removal of the Z-group via hydrogenolysis or acidolysis, followed by purification to remove catalysts and byproducts.[3]

  • Liquid Chromatography (LC):

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • The gradient should be optimized to ensure good separation of the peptide of interest from any impurities. For basic peptides, the use of ion-pairing agents like TFA can improve chromatographic retention and peak shape.[9]

  • Mass Spectrometry (MS and MS/MS):

    • Perform analysis in positive ion mode using electrospray ionization (ESI).

    • Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion.

    • Select the precursor ion for fragmentation using CID or HCD.

    • Acquire MS/MS spectra to obtain fragment ion information for sequence confirmation.

    • When analyzing Z-protected peptides, be vigilant for characteristic neutral losses (e.g., 92 Da or 108 Da) in the MS/MS spectra.

Logical Relationships and Decision Making

The choice of lysine protection strategy is a critical decision point in peptide synthesis and analysis. The following diagram illustrates the logical flow for selecting an appropriate strategy based on the desired synthesis method and analytical considerations.

G synthesis_method Synthesis Method? sp_synthesis Solid-Phase (SPPS) synthesis_method->sp_synthesis Automated/High-throughput sol_synthesis Solution-Phase synthesis_method->sol_synthesis Specific applications/Small scale sp_strategy SPPS Strategy? sp_synthesis->sp_strategy z_lys Use H-D-Lys(Z)-OMe HCl sol_synthesis->z_lys fmoc_strategy Fmoc/tBu sp_strategy->fmoc_strategy Milder conditions boc_strategy Boc/Bzl sp_strategy->boc_strategy Aggregation-prone sequences fmoc_lys Use Fmoc-D-Lys(Boc)-OH fmoc_strategy->fmoc_lys boc_lys Use Boc-D-Lys(2-Cl-Z)-OH boc_strategy->boc_lys analysis_consideration MS Analysis Goal? fmoc_lys->analysis_consideration boc_lys->analysis_consideration z_lys->analysis_consideration confirm_sequence Confirm Sequence analysis_consideration->confirm_sequence detect_protecting_group Detect Residual Protecting Group analysis_consideration->detect_protecting_group standard_fragmentation Standard CID/HCD confirm_sequence->standard_fragmentation neutral_loss_scan Neutral Loss Scan detect_protecting_group->neutral_loss_scan

Caption: Decision tree for lysine protection strategy.

Conclusion and Future Perspectives

H-D-Lys(Z)-OMe HCl remains a relevant building block for peptide synthesis, particularly in solution-phase strategies where its stability and the crystalline nature of its derivatives offer advantages. However, for most modern applications, especially in automated solid-phase peptide synthesis, the Fmoc and Boc strategies, with their corresponding protected lysine derivatives like Fmoc-D-Lys(Boc)-OH and Boc-D-Lys(2-Cl-Z)-OH, have become the methods of choice due to their milder deprotection conditions and orthogonality.[4]

From a mass spectrometry perspective, the presence of a Z-group on a peptide introduces specific fragmentation behaviors, including the potential for characteristic neutral losses, that must be considered during data analysis. While direct comparative performance data is sparse in contemporary literature, an understanding of the fundamental chemistry of these protecting groups allows researchers to make informed decisions. As peptide-based therapeutics continue to grow in complexity, a thorough understanding of the interplay between synthesis chemistry and analytical characterization will be increasingly crucial for success in drug development.

References

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1016.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1016.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Tabb, D. L., Smith, L. K., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(5), 448-461.
  • Brückner, H., & Brueckner, H. (2014). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 46(9), 2149-2161.
  • Hansen, B. K., Na, C. H., & Olsen, J. V. (2019). Urea Artifacts Interfere with Immuno-Purification of Lysine Acetylation. Molecular & Cellular Proteomics, 18(12), 2545-2554.
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of peptides with protected functional groups by chromatography, mass spectrometry, and molecular statistics. Retrieved from [Link]

  • Rumachik, N. G., McAlister, G. C., Russell, J. D., Bailey, D. J., Wenger, C. D., & Coon, J. J. (2012). Characterizing peptide neutral losses induced by negative electron-transfer dissociation (NETD). Journal of the American Society for Mass Spectrometry, 23(1), 143-152.
  • LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • Rumachik, N. G., McAlister, G. C., Russell, J. D., Bailey, D. J., Wenger, C. D., & Coon, J. J. (2012). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 23(1), 143-152.
  • Matrix Innovation. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-D-Lys(Boc)-OH [92122-45-7]. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of di-glycated lysines (observed at m/z 469, [M−H]⁻). Retrieved from [Link]

  • Gissendanner, S. J., Clark, M. D., & Wleklinski, M. (2024).
  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Hossain, M. A., & Büllesbach, E. E. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156.
  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Kinter, M. (2000). Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. LCGC North America, 18(10), 1024-1036.
  • Li, B., & Franck, X. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 9(21), 7289-7300.
  • Chromatography Today. (n.d.). Protein Analysis using Proteotypic Peptides and LC-MS. Retrieved from [Link]

  • Fenselau, C., & Yalcin, T. (1996). Ion chemistry of protonated lysine derivatives. Journal of the American Society for Mass Spectrometry, 7(7), 697-705.
  • Sidoli, S., & Garcia, B. A. (2017). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. Journal of the American Society for Mass Spectrometry, 28(11), 2271-2274.
  • Lubeckyj, R. A., & Loo, J. A. (2017). Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. Journal of the American Society for Mass Spectrometry, 28(10), 2131-2140.
  • ResearchGate. (n.d.). Proposed MS/MS fragmentation of mono-glycated lysine regioisomers under positive ionization mode (m/z 309 or m/z 310 for ¹⁵ N labeled lysine) illustrating the incorporation of either Nα or Nε in the ion at m/z 84. Retrieved from [Link]

  • PLOS One. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. Retrieved from [Link]

  • Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry, 52, 145-160.
  • Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry, 52, 145-160.
  • AAPPTec. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. Retrieved from [Link]

  • ResearchGate. (2025). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Omega. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

Sources

Comparing H-D-Lys(Z)-OMe HCl with H-L-Lys(Z)-OMe HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to H-D-Lys(Z)-OMe HCl and H-L-Lys(Z)-OMe HCl in Peptide Synthesis

A Senior Application Scientist's Comparative Analysis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of amino acid building blocks is a critical decision that dictates the ultimate structure, stability, and function of the target molecule. Among the most versatile of these building blocks is lysine, with its reactive side-chain amine offering a site for conjugation, modification, or influencing solubility. However, the choice extends beyond the amino acid itself to its stereochemistry. This guide provides an in-depth comparison of two enantiomeric forms of a protected lysine derivative: H-D-Lys(Z)-OMe HCl and H-L-Lys(Z)-OMe HCl.

We will explore the fundamental stereochemical differences between these molecules, their profound impact on peptide properties, and the practical considerations for their use in synthesis. This analysis is grounded in established principles of peptide chemistry and supported by experimental data to empower you to make informed decisions in your research.

The Foundation: Understanding Chirality in Lysine Derivatives

With the exception of glycine, all proteinogenic amino acids are chiral, existing as two non-superimposable mirror images known as enantiomers. The naturally occurring form in higher organisms is the L- (levorotatory) configuration[1]. H-L-Lys(Z)-OMe HCl represents this natural form, while H-D-Lys(Z)-OMe HCl is its D- (dextrorotatory) counterpart.

Both molecules share the same chemical formula and protecting groups:

  • Nε-Z (or Cbz): The benzyloxycarbonyl group protects the epsilon-amine on the lysine side chain, preventing it from participating in peptide bond formation.

  • OMe: The methyl ester protects the C-terminal carboxylic acid.

  • HCl: The hydrochloride salt enhances the stability and solubility of the free α-amine.

The sole difference lies in the three-dimensional arrangement of the substituents around the alpha-carbon (Cα), as illustrated below.

Caption: Stereochemical representation of L-Lysine and D-Lysine derivatives.

This seemingly subtle structural inversion has profound consequences for the resulting peptide.

Comparative Properties and Performance

While chemically similar, the stereochemistry dictates their physical properties and, more importantly, their behavior when incorporated into a peptide chain.

Physicochemical Properties
PropertyH-L-Lys(Z)-OMe HClH-D-Lys(Z)-OMe HCl
Molecular Formula C₁₅H₂₃ClN₂O₄C₁₅H₂₃ClN₂O₄
Molecular Weight 330.81 g/mol [2][3][4]330.81 g/mol [5]
CAS Number 27894-50-4[2][3][4]1158-35-6[5]
Appearance White to off-white powder[2]Solid
Optical Rotation [α]20/D +14.5° ± 0.5° (c=2% in H₂O)[2][3]Varies (opposite sign to L-form)
Solubility Soluble in Chloroform, DCM, DMSO, etc.[2]Soluble in common organic solvents
Primary Application Synthesis of natural peptide sequences[3]Synthesis of proteolytically stable peptide analogs[6][7][8]
Impact on Peptide Characteristics

The strategic choice between the L- and D-enantiomer is driven by the desired final properties of the peptide therapeutic or research tool.

  • H-L-Lys(Z)-OMe HCl (The Natural Congener): Its use is essential when the goal is to synthesize a peptide with a sequence identical to a native protein or hormone. The resulting all-L peptide will adopt its natural conformation and be recognized by endogenous biological systems, including receptors and enzymes.

  • H-D-Lys(Z)-OMe HCl (The Strategic Analogue): Incorporating D-lysine is a powerful strategy to overcome the inherent limitations of natural peptides, particularly their poor stability[8].

    • Enhanced Proteolytic Stability: The most significant advantage of D-amino acid incorporation is resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids[8]. By introducing a D-lysine residue, the peptide backbone becomes unrecognizable to these enzymes, significantly increasing its in-vivo half-life.[7][8]

    • Modulated Biological Activity: Swapping an L- for a D-amino acid alters the peptide's secondary and tertiary structure.[9] This can lead to:

      • Reduced Cytotoxicity: In many antimicrobial peptides (AMPs), disrupting the amphipathic helical structure by introducing D-lysine has been shown to dramatically reduce toxicity to eukaryotic cells (e.g., hemolysis) while retaining useful antimicrobial activity.[10][11]

      • Altered Receptor Binding: The change in conformation can either enhance or decrease binding affinity to a target receptor, a factor that must be empirically determined.

    • Improved Bioavailability: Increased stability against degradation often translates to improved bioavailability in therapeutic applications.[7]

Experimental Design and Protocols

The incorporation of either H-L-Lys(Z)-OMe HCl or H-D-Lys(Z)-OMe HCl into a growing peptide chain follows standard peptide coupling procedures. The primary challenge in any peptide synthesis is not the stereochemistry of the incoming amino component but preventing the racemization of the activated carboxy component.

General Workflow for Dipeptide Synthesis

The following workflow outlines the key steps in a typical solution-phase coupling reaction.

G cluster_workflow Solution-Phase Dipeptide Synthesis Workflow start Start: Protected Amino Acid (e.g., Boc-Ala-OH) step2 2. Activate Carboxylic Acid - Dissolve Boc-Ala-OH in DCM/DMF - Add Coupling Reagent (e.g., DCC, HATU) - Add Additive (e.g., HOBt) start->step2 lys H-L/D-Lys(Z)-OMe HCl step1 1. Neutralize Lysine Derivative - Dissolve H-L/D-Lys(Z)-OMe HCl in DCM - Add Base (e.g., DIPEA) to liberate free amine lys->step1 step3 3. Couple Amino Acids - Add free amine solution to activated acid - Stir at 0°C to RT overnight step1->step3 step2->step3 step4 4. Workup & Purification - Filter byproduct (e.g., DCU) - Aqueous washes (acid, base, brine) - Dry and concentrate organic layer step3->step4 step5 5. Characterization - TLC, HPLC, MS, NMR - Chiral HPLC to confirm stereointegrity step4->step5 end Product: Protected Dipeptide (Boc-Ala-L/D-Lys(Z)-OMe) step5->end

Caption: General workflow for coupling a protected amino acid to a lysine derivative.

Experimental Protocol: Synthesis of Boc-Ala-Lys(Z)-OMe

This protocol describes the synthesis of a protected dipeptide using either the L- or D-lysine derivative. The procedure is identical for both enantiomers, yielding the corresponding diastereomeric product.

Materials:

  • Nα-Boc-L-alanine (Boc-Ala-OH)

  • H-L-Lys(Z)-OMe HCl or H-D-Lys(Z)-OMe HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup reagents (1 M HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

  • Preparation of Free Amine: In a round-bottom flask, dissolve H-L/D-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to liberate the free amine.[12]

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Ala-OH solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Coupling Reaction: Add the free amine solution from step 1 to the activated acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-Ala-L/D-Lys(Z)-OMe.

Controlling Racemization

Racemization primarily threatens the activated amino acid (Boc-Ala-OH in the protocol above) via oxazolone formation or direct enolization.[13] While lysine itself is not considered as high-risk for racemization as residues like histidine or cysteine, control is crucial.[13]

  • Use of Additives: Additives like HOBt or HOAt are essential when using carbodiimide coupling reagents. They react with the activated intermediate to form an active ester that is less prone to racemization.[14]

  • Choice of Base: Use of sterically hindered, weaker bases like DIPEA or N-methylmorpholine is preferred over stronger, less hindered bases like triethylamine to minimize proton abstraction from the α-carbon.[14]

  • Temperature: Performing the initial activation and coupling steps at 0°C helps to minimize the rate of racemization.

Analytical Separation and Characterization

Synthesizing a peptide with a D-amino acid results in a diastereomer of its all-L counterpart. These diastereomers have distinct physical properties and can be separated and identified using chromatography.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating peptide diastereomers.[15][16] Due to their different three-dimensional shapes, diastereomers often exhibit different retention times on a C18 column. This allows for both the purification of the desired product and the quantification of any potential epimerization that may have occurred during synthesis.[16][17]

  • Advanced Techniques: For complex mixtures or subtle differences, more advanced methods like Capillary Electrophoresis (CE) and Ion Mobility-Mass Spectrometry (IM-MS) can provide baseline separation and unambiguous stereochemical assignment.[18][19]

Conclusion: A Strategic Choice in Peptide Design

The decision to use H-D-Lys(Z)-OMe HCl versus H-L-Lys(Z)-OMe HCl is a strategic one, guided by the intended application of the final peptide.

G cluster_decision Decision Framework: L-Lysine vs. D-Lysine start Peptide Design Goal q1 Mimic a Natural Peptide/Protein? start->q1 use_L Use H-L-Lys(Z)-OMe HCl q1->use_L  Yes use_D Consider H-D-Lys(Z)-OMe HCl q1->use_D No / Improve Properties   reason_L • Natural Conformation • Native Biological Activity • Susceptible to Proteolysis use_L->reason_L reason_D • Enhanced Proteolytic Stability • Modulated Biological Activity • Reduced Cytotoxicity (often) • Altered 3D Structure use_D->reason_D

Caption: Decision-making guide for selecting between L- and D-lysine derivatives.

  • Choose H-L-Lys(Z)-OMe HCl when your objective is to replicate a natural sequence, study native biological function, or when enzymatic degradation is not a concern for the experimental context.

  • Choose H-D-Lys(Z)-OMe HCl as a powerful tool in therapeutic peptide design to enhance stability, increase in-vivo half-life, modulate activity, and reduce unwanted cytotoxicity.

By understanding the fundamental differences and leveraging the unique properties conferred by each enantiomer, researchers can rationally design and synthesize peptides with tailored characteristics, advancing the frontiers of chemical biology and drug discovery.

References

  • D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved January 20, 2026, from [Link]

  • Harris, F., Dennison, S. R., & Phoenix, D. A. (2011). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. MDPI. Retrieved January 20, 2026, from [Link]

  • Zuccaro, J. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. Retrieved January 20, 2026, from [Link]

  • Harris, F., Dennison, S. R., & Phoenix, D. A. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Pittenauer, E., et al. (2008). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Mass Spectrometry. Retrieved January 20, 2026, from [Link]

  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Stereochemistry SC12. Biological building blocks: amino acids. (n.d.). College of Saint Benedict & Saint John's University. Retrieved January 20, 2026, from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). CHIRAL TECHNOLOGIES EUROPE. Retrieved January 20, 2026, from [Link]

  • d-amino acids – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • H-D-Lys(Z)-OMe HCl. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Li, L., et al. (2021). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Kuroda, H., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. PubMed. Retrieved January 20, 2026, from [Link]

  • Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐Based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

  • Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • d-amino acid-containing peptides: Topics. (n.d.). Science.gov. Retrieved January 20, 2026, from [Link]

  • Goodman, M., Keogh, P., & Anderson, H. (1977). Racemization studies in peptide synthesis using high-pressure liquid chromatography. Bioorganic Chemistry. Retrieved January 20, 2026, from [Link]

  • Solid-Phase Peptide Synthesis of d-Amino Acids. (2021). Scholarly Commons. Retrieved January 20, 2026, from [Link]

  • All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. (2019). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • H-Lys(Z)-OMe HCl. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis. (n.d.). LinkedIn. Retrieved January 20, 2026, from [Link]

  • Comparative studies of adhesion peptides based on l- or d-amino acids. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Amino Acid Sequence in Constitutionally Isomeric Tetrapeptide Amphiphiles Dictates Architecture of One-Dimensional Nanostructures. (2011). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Peptide Synthesis: Methods and Protocols. (2020). DOKUMEN.PUB. Retrieved January 20, 2026, from [Link]

  • L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec. Retrieved January 20, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide: H-D-Lys(Z)-OMe HCl vs. Fmoc-D-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of success. This choice dictates the overall synthetic strategy, influencing factors such as yield, purity, and the feasibility of synthesizing complex sequences. This guide provides an in-depth, objective comparison of two commonly used D-lysine derivatives: H-D-Lys(Z)-OMe HCl and Fmoc-D-Lys(Boc)-OH. We will explore their chemical properties, delve into the practicalities of their use in peptide synthesis, and provide supporting experimental data to inform your selection process.

Introduction: Two Orthogonal Philosophies in Peptide Protection

The core difference between H-D-Lys(Z)-OMe HCl and Fmoc-D-Lys(Boc)-OH lies in their protecting group strategies. Protecting groups are temporary modifications to reactive functional groups on amino acids, preventing unwanted side reactions during peptide bond formation. The ability to selectively remove these groups is paramount, a concept known as orthogonality.[1][2][3]

  • H-D-Lys(Z)-OMe HCl represents a more traditional approach, often employed in solution-phase peptide synthesis.[4][5] It utilizes a benzyloxycarbonyl (Z or Cbz) group for the side-chain ε-amino protection and a methyl ester (OMe) for the C-terminal carboxyl group.[4][6] The α-amino group is initially free, typically as a hydrochloride salt.[4][7]

  • Fmoc-D-Lys(Boc)-OH , on the other hand, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[8][9] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain ε-amino group, while leaving the C-terminal carboxyl group free for coupling to a solid support or the next amino acid.[9][10]

Chemical and Physical Properties: A Head-to-Head Comparison

The distinct protecting groups impart different chemical and physical properties to each molecule, influencing their handling, solubility, and reaction conditions.

PropertyH-D-Lys(Z)-OMe HClFmoc-D-Lys(Boc)-OH
Molecular Formula C15H23ClN2O4C26H32N2O6
Molecular Weight 330.81 g/mol [11]468.5 g/mol [10]
Appearance White to off-white solid[7]White crystalline powder[9]
α-Amino Protection None (as HCl salt)Fmoc (9-fluorenylmethyloxycarbonyl)[9]
Side-Chain (ε-Amino) Protection Z (Benzyloxycarbonyl)[4]Boc (tert-butyloxycarbonyl)[9]
C-Terminal Protection OMe (Methyl ester)[4]None (Free carboxylic acid)[10]
Typical Synthetic Application Solution-phase peptide synthesis[4]Solid-phase peptide synthesis (SPPS)[8]
Solubility Soluble in water and polar organic solvents.Soluble in polar organic solvents like DMF and DMSO.[10]

The Core of the Matter: Deprotection Strategies and Orthogonality

The choice between these two lysine derivatives fundamentally alters the peptide synthesis workflow due to their orthogonal deprotection schemes.[1][12]

H-D-Lys(Z)-OMe HCl Protecting Group Scheme:

  • Z (Benzyloxycarbonyl) Group: This group is stable to a range of conditions but is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[13][14]

  • OMe (Methyl Ester) Group: The methyl ester is removed by saponification using a mild base, such as aqueous NaOH, followed by acidification.[15][16]

Fmoc-D-Lys(Boc)-OH Protecting Group Scheme:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group is the cornerstone of the Fmoc/tBu strategy and is readily cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in dimethylformamide (DMF).[17][18]

  • Boc (tert-butyloxycarbonyl) Group: The Boc group is stable to the basic conditions used for Fmoc removal but is labile to moderately strong acids, such as trifluoroacetic acid (TFA).[19][20] This is typically done at the final stage of synthesis to deprotect all side chains simultaneously.[20]

The orthogonality of the Fmoc/Boc strategy is a significant advantage in SPPS, allowing for the sequential removal of the N-terminal Fmoc group at each cycle without affecting the acid-labile side-chain protecting groups.[1][12]

Diagram 1: Orthogonal Deprotection Strategies

G cluster_0 Fmoc-D-Lys(Boc)-OH Strategy (SPPS) cluster_1 H-D-Lys(Z)-OMe HCl Strategy (Solution Phase) Fmoc_Lys_Boc Fmoc-D-Lys(Boc)-Peptide-Resin Lys_Boc H-D-Lys(Boc)-Peptide-Resin Fmoc_Lys_Boc->Lys_Boc 20% Piperidine/DMF Coupled_Peptide Fmoc-AA-D-Lys(Boc)-Peptide-Resin Lys_Boc->Coupled_Peptide Coupling Reagents (e.g., HBTU, DIPEA) Fmoc_AA Fmoc-AA-OH Final_Peptide H-AA-D-Lys-OH Coupled_Peptide->Final_Peptide TFA Cleavage Cocktail Z_Lys_OMe Boc-AA-D-Lys(Z)-OMe Z_Lys_OH Boc-AA-D-Lys(Z)-OH Z_Lys_OMe->Z_Lys_OH 1. NaOH (Saponification) 2. H+ Final_Dipeptide H-AA-D-Lys-OH Z_Lys_OH->Final_Dipeptide 1. H₂/Pd (Hydrogenolysis) 2. TFA (Boc Removal) start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple1 Couple Fmoc-D-Lys(Boc)-OH wash1->couple1 wash2 Wash couple1->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple2 Couple Ac-Tyr(tBu)-OH wash3->couple2 wash4 Wash couple2->wash4 cleave Cleave & Deprotect (TFA Cocktail) wash4->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify end Pure Ac-Tyr-D-Lys-NH₂ purify->end

Sources

A Researcher's Comparative Guide to the Validation of Peptides Containing D-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise validation of a peptide's sequence and structure is paramount to ensuring its efficacy, safety, and intellectual property defensibility. The deliberate incorporation of non-canonical amino acids, such as D-lysine, introduces a layer of analytical complexity that necessitates a sophisticated and multi-faceted validation strategy. The presence of a D-amino acid can profoundly alter a peptide's conformational stability, resistance to proteolysis, and receptor-binding affinity. This guide provides an in-depth, objective comparison of the principal analytical techniques for the comprehensive validation of D-lysine-containing peptides, complete with supporting experimental insights and detailed protocols.

The Chirality Challenge: Why D-Lysine Demands Rigorous Validation

The substitution of a canonical L-amino acid with its D-enantiomer is a powerful strategy in peptide drug design. D-amino acids can induce unique secondary structures and, critically, render peptides less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acids. However, this intentional modification requires absolute certainty in both the sequence and the three-dimensional structure to correlate with biological activity. An incorrect stereoisomer or an unintended modification can lead to a loss of function, altered immunogenicity, or off-target effects. Therefore, a robust validation workflow is not merely a quality control step but an integral part of the rational design and development of novel peptide therapeutics.

A Comparative Overview of Analytical Techniques

The validation of a D-lysine-containing peptide requires a two-pronged approach: confirming the primary amino acid sequence and elucidating the higher-order structure. The choice of analytical technique is dictated by the specific information required, the sample purity, and the available instrumentation.

FeatureEdman DegradationMass Spectrometry (MS)Circular Dichroism (CD)Nuclear Magnetic Resonance (NMR)X-Ray Crystallography
Primary Function N-terminal SequencingSequencing, Mass DeterminationSecondary Structure Analysis3D Structure, DynamicsHigh-Resolution 3D Structure
Chiral Specificity Indirect (with chiral derivatization)High (with Ion Mobility or chiral fragmentation)High (distinguishes stereoisomers' impact on conformation)High (with chiral agents or 2D NMR)Absolute Stereochemistry
Sensitivity Moderate (pmol)High (fmol to amol)Low (µg to mg)Low (mg)High (requires well-ordered crystals)
Throughput LowHighHighLowLow
Sample State Solid or LiquidSolid or LiquidSolutionSolutionCrystalline Solid

Part 1: Unraveling the Sequence - Methodologies for Primary Structure Validation

Accurate determination of the amino acid sequence, including the precise location of the D-lysine residue, is the foundational step in peptide validation.

Edman Degradation: The Classic Approach to N-Terminal Sequencing

Edman degradation is a robust chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide[1][2]. While it is a powerful tool for confirming the N-terminal sequence, it does not inherently distinguish between L- and D-amino acids.

The stepwise chemical cleavage provides a direct and unambiguous determination of the N-terminal sequence. However, to determine the chirality of the lysine residue, the peptide must first be hydrolyzed, and the resulting amino acids derivatized with a chiral reagent before analysis by a separation technique like HPLC[3][4]. This indirect approach can be laborious and is susceptible to racemization during hydrolysis.

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide[5][6].

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact[1][7].

  • Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid[5][8].

  • Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards[6].

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of degradation.

Mass Spectrometry: A High-Throughput and Sensitive Alternative

Mass spectrometry (MS) has become the cornerstone of modern proteomics and peptidomics due to its high sensitivity, speed, and versatility[9][10]. For D-lysine-containing peptides, tandem mass spectrometry (MS/MS) is essential for sequencing, and advanced techniques like ion mobility MS can directly separate diastereomers[11].

The ability of MS to provide precise mass information of both the intact peptide and its fragments allows for confident sequence determination. The fragmentation pattern of a peptide in the gas phase is influenced by its amino acid sequence. While D- and L-amino acids have the same mass, their presence can sometimes alter fragmentation patterns, which can be a clue to their location[12]. Furthermore, ion mobility spectrometry, which separates ions based on their size and shape, can often resolve diastereomeric peptides that are indistinguishable by mass alone[13][14].

  • Sample Preparation: The peptide sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate[12][15].

  • Ionization: The sample is irradiated with a laser, causing desorption and ionization of the peptide molecules.

  • MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide ions is measured in the time-of-flight (TOF) analyzer.

  • Precursor Ion Selection: The peptide ion of interest is isolated.

  • Fragmentation: The selected ions are fragmented by collision-induced dissociation (CID)[10].

  • MS2 Analysis: The m/z of the fragment ions is measured, providing sequence information.

  • Data Analysis: The fragment spectrum is interpreted to deduce the amino acid sequence.

G cluster_seq Sequence Validation peptide D-Lysine Peptide Sample edman Edman Degradation peptide->edman ms Mass Spectrometry peptide->ms hplc HPLC Analysis of PTH-Amino Acids edman->hplc hydrolysis Peptide Hydrolysis edman->hydrolysis msms Tandem MS (MS/MS) ms->msms imms Ion Mobility MS ms->imms sequence Confirmed Sequence hplc->sequence msms->sequence imms->sequence chiral_analysis Chiral Analysis (e.g., Marfey's Method) chiral_analysis->sequence hydrolysis->chiral_analysis G cluster_struct Structural Validation peptide D-Lysine Peptide Sample cd Circular Dichroism peptide->cd nmr NMR Spectroscopy peptide->nmr crystallization Crystallization peptide->crystallization sec_struct Secondary Structure cd->sec_struct threeD_struct 3D Structure in Solution nmr->threeD_struct xray X-Ray Crystallography crystal_struct High-Resolution 3D Structure xray->crystal_struct crystallization->xray

Caption: Workflow for D-lysine peptide structural validation.

X-Ray Crystallography: The Gold Standard for High-Resolution Structure

X-ray crystallography provides the most detailed and accurate three-dimensional structure of a molecule at atomic resolution.[16][17] However, it requires the peptide to be crystallized, which can be a significant bottleneck.

When a well-ordered crystal is obtained, the diffraction pattern of X-rays passing through it can be used to calculate an electron density map, from which the positions of all atoms can be determined with high precision.[18] This provides an unambiguous determination of the peptide's conformation and the absolute stereochemistry of the D-lysine residue.

  • Crystallization Screening: The purified peptide is screened against a wide range of conditions (precipitants, buffers, pH) to find conditions that yield crystals.[19][20][21]

  • Crystal Optimization: The initial crystallization conditions are optimized to produce larger, well-diffracting crystals.

  • Crystal Harvesting and Cryo-protection: A suitable crystal is harvested and soaked in a cryo-protectant solution before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection: The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The crystallographic phase problem is solved, and an initial electron density map is calculated.

  • Model Building and Refinement: An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.

Conclusion: An Integrated Approach for Unquestionable Validation

The validation of a peptide sequence and structure containing D-lysine is a critical undertaking that requires a combination of orthogonal analytical techniques. While mass spectrometry offers unparalleled sensitivity and throughput for sequence confirmation, NMR spectroscopy provides the most comprehensive information about the peptide's structure and dynamics in solution. Circular dichroism serves as a rapid and valuable tool for assessing secondary structure, and X-ray crystallography, when successful, delivers the ultimate high-resolution structural detail. A judicious application of these methods, guided by the specific questions at hand, will ensure the rigorous and unambiguous characterization of these promising therapeutic molecules.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino acids, 27(3-4), 231–247.
  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • 4 Steps of Edman Degradation. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Fujii, K., Ikai, Y., Mayumi, T., & Oka, H. (1997). A nonempirical method for determining the absolute configuration of constituent amino acids in a peptide by circular dichroism.
  • Fujii, K., Yonehara, S., Takeda, S., Ikai, Y., & Tanaka, H. (1997). Determination of the absolute configuration of amino acids in a peptide by a combination of the enzymatic hydrolysis and a chiral derivatization-HPLC method. Analytical biochemistry, 245(1), 57–62.
  • Edman Degradation Design Method_Edman Method for Amino Acid Sequence Determination Experiment. (n.d.). Baitai Paike Biotechnology. Retrieved from [Link]

  • A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation. (2023, July 12). YouTube. Retrieved from [Link]

  • Edman degradation | Edman Sequencing. (2019, December 18). YouTube. Retrieved from [Link]

  • Peptide Sequencing by Edman Degradation. (n.d.). EHU. Retrieved from [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247.
  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2018).
  • D'Aniello, A., D'Onofrio, G., Pischetola, M., D'Aniello, S., Vetere, A., Petrucelli, L., & Fisher, G. (1993). The determination of D-amino acids in the tissues of marine invertebrates.
  • Chiral separation of diastereomers of the cyclic nonapeptides vasopressin and desmopressin by uniform field ion mobility mass spectrometry. (2014).
  • Peptide Crystallization. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Crystallization process development: Peptide crystallization. (n.d.). Cambrex. Retrieved from [Link]

  • MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. (2016). Journal of Proteome Research, 15(3), 933–942.
  • Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. (2021). Analytical Chemistry, 93(15), 6049–6056.
  • 4 Steps of Edman Degradation. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Edman degradation | Edman Sequencing. (2019, December 18). YouTube. Retrieved from [Link]

  • peptide nmr. (n.d.). Retrieved from [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Calibration curves of D-amino acids using CD spectra. (a) Calibration... (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. (2006, September 7). American Laboratory. Retrieved from [Link]

  • Protein Circular Dichroism (CD) Analysis Methods and Application Scenarios. (n.d.). Retrieved from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]

  • Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • Protein crystallization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. (2009). Molecular & Cellular Proteomics, 8(3), 650–660.
  • A Newcomer's Guide to Peptide Crystallography. (2015). Molecules, 20(4), 5642–5662.
  • An Optimized MALDI Mass Spectrometry Method for Improved Detection of Lysine/Arginine/Histidine Free Peptides. (2008). Journal of the American Society for Mass Spectrometry, 19(8), 1145–1150.
  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]

  • Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. (n.d.). ResearchGate. Retrieved from [Link]

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein D
  • Ion Mobility Mass Spectrometry of Peptide Ions: Effects of Drift Gas and Calibration Strategies. (2011). Analytical Chemistry, 83(17), 6591–6601.
  • Sample Preparation and Data Analysis for NMR-Based Metabolomics. (2018).
  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]

  • Structural Peptide Analysis Using Waters Cyclic IMS-MS. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (2016). Journal of Visualized Experiments, (111), 53999.
  • Crystallization and preliminary X-ray analysis of the inducible lysine decarboxylase from Escherichia coli. (1998). Acta Crystallographica Section D: Biological Crystallography, 54(Pt 4), 677–680.
  • a) Strategy used for assignment of peptides of unknown sequence . b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2003). Journal of the American Society for Mass Spectrometry, 14(10), 1148–1155.

Sources

A Senior Application Scientist's Guide to Confirming D-Lysine Stereochemistry in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide therapeutics and research, the stereochemical integrity of constituent amino acids is paramount. The incorporation of D-amino acids, such as D-lysine, can profoundly influence a peptide's structure, function, and stability. This guide provides an in-depth comparison of analytical techniques to definitively confirm the stereochemistry of D-lysine in peptides, offering insights into the causality behind experimental choices and providing validated protocols for researchers, scientists, and drug development professionals.

The Significance of D-Lysine in Peptides

While L-amino acids are the canonical building blocks of ribosomally synthesized proteins, the deliberate or unintentional inclusion of D-amino acids has significant implications. D-lysine, in particular, can be introduced to:

  • Enhance Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acid substrates.

  • Modulate Biological Activity: The stereochemistry of an amino acid can alter the peptide's three-dimensional structure, affecting its binding affinity to biological targets.[1][2]

  • Influence Self-Assembly: The presence of D-lysine can impact the self-assembly properties of peptides, leading to the formation of distinct nanostructures.[3]

Given these critical roles, rigorous analytical methods are required to confirm the presence and configuration of D-lysine within a peptide sequence.

A Comparative Overview of Analytical Techniques

The determination of D-lysine stereochemistry can be approached through several analytical methodologies. The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation. This guide will focus on the most robust and widely adopted methods:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization (e.g., Marfey's Method)

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC)

    • Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Circular Dichroism (CD) Spectroscopy

The following sections will delve into the principles, protocols, and comparative performance of these techniques.

Chromatographic Approaches: The Gold Standard for Enantiomeric Resolution

Chromatographic techniques are the cornerstone of chiral amino acid analysis, offering high resolution and quantitative accuracy. These methods typically require the initial hydrolysis of the peptide to its constituent amino acids.

Peptide Hydrolysis: A Critical First Step

To analyze the stereochemistry of individual amino acids, the peptide must first be broken down into its components. Acid hydrolysis is the most common method.

Critical Consideration: Racemization

A significant challenge during acid hydrolysis is the potential for racemization, where L-amino acids can convert to their D-enantiomers, leading to inaccurate quantification of innate D-lysine.[4][5]

Mitigation Strategy: Hydrolysis in Deuterated Acid

To distinguish between innate D-amino acids and those formed through hydrolysis-induced racemization, the hydrolysis is performed in a deuterated solvent like deuterated hydrochloric acid (DCl in D₂O).[5][6] Amino acids that racemize during this process will incorporate a deuterium atom at the α-carbon, resulting in a mass increase of one atomic mass unit.[6] This allows for their differentiation from the original, non-deuterated D-amino acids by mass spectrometry.[5][6]

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization: Marfey's Method

Marfey's method is a widely used and reliable technique for determining the stereochemistry of amino acids.[7][8]

Principle:

This method involves the derivatization of the amino acid enantiomers with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent.[9][10] This reaction converts the enantiomeric amino acids into diastereomers.[10] Diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column.[7][10] The L-amino acid derivatives typically elute earlier than the D-amino acid derivatives.[7]

Experimental Workflow:

Marfeys_Method_Workflow

Protocol: Marfey's Method for D-Lysine Analysis

  • Peptide Hydrolysis:

    • Place approximately 0.1 mg of the peptide in a hydrolysis tube.

    • Add 0.5 mL of 6 M DCl in D₂O.

    • Seal the tube under vacuum or flush with nitrogen and heat at 110°C for 24 hours.[11]

    • After cooling, evaporate the deuterated acid under a stream of nitrogen.

    • Reconstitute the amino acid residue in 50 µL of 50 mM sodium bicarbonate.

  • Derivatization:

    • To the reconstituted amino acid solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[7]

    • Incubate the mixture at 40°C for 1 hour with occasional mixing.[7]

    • After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.[12]

    • Evaporate the solvent and reconstitute the derivatized sample in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% B to 55% B over 50 minutes.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (the absorbance maximum for the DNP chromophore) or by mass spectrometry (LC-MS) for enhanced sensitivity and confirmation of deuteration.[7][14]

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-lysine derivatives by comparing their retention times to those of derivatized L- and D-lysine standards.

    • Integrate the peak areas to quantify the relative amounts of L- and D-lysine.

    • If using LC-MS, confirm the mass of the D-lysine peak to ensure it has not been deuterated, thus confirming it was present in the original peptide.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle:

Chiral HPLC utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers.[15][16] This eliminates the need for a derivatization step after hydrolysis.[15] The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.

Experimental Workflow:

Chiral_HPLC_Workflow

Protocol: Chiral HPLC for D-Lysine Analysis

  • Peptide Hydrolysis:

    • Perform acid hydrolysis as described for Marfey's method. Hydrolysis in non-deuterated HCl is sufficient if not coupled with MS to check for racemization.

  • HPLC Analysis:

    • Column: A chiral column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).[16][17]

    • Mobile Phase: The mobile phase composition is highly dependent on the CSP. For a CHIROBIOTIC T column, a polar ionic mode with a mobile phase of methanol/acetic acid/triethylamine is often effective.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection (e.g., at 210 nm) or mass spectrometry.

  • Data Analysis:

    • Compare the retention times of the peaks in the sample chromatogram to those of L- and D-lysine standards to identify and quantify the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle:

GC-MS is a highly sensitive technique for chiral amino acid analysis.[18] Amino acids are not volatile, so they must be derivatized to increase their volatility for GC analysis.[19] The separation of the derivatized enantiomers is then achieved on a chiral GC column.

Experimental Workflow:

GCMS_Workflow

Protocol: Chiral GC-MS for D-Lysine Analysis

  • Peptide Hydrolysis:

    • Perform acid hydrolysis as previously described.

  • Derivatization:

    • Esterification: React the amino acid hydrolysate with an acidic alcohol (e.g., 3 N HCl in methanol) at 100°C for 30 minutes to esterify the carboxyl group.[19]

    • Acylation: After removing the excess reagent, react the esterified amino acids with an acylating agent such as trifluoroacetic anhydride (TFAA) at 60°C for 20 minutes to derivatize the amino groups.[19]

  • GC-MS Analysis:

    • Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX G-TA).[19]

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient is used to separate the derivatized amino acids.

    • Detection: Mass spectrometry in either electron ionization (EI) or chemical ionization (CI) mode.

  • Data Analysis:

    • Identify the L- and D-lysine derivatives based on their retention times and mass spectra compared to standards.

Comparison of Chromatographic Techniques
FeatureMarfey's Method (HPLC)Chiral HPLCChiral GC-MS
Principle Derivatization to diastereomers, separation on achiral column.Direct separation of enantiomers on a chiral column.Derivatization for volatility, separation on a chiral column.
Sample Prep Hydrolysis and derivatization required.Hydrolysis required.Hydrolysis and two-step derivatization required.[19]
Sensitivity Good, can be enhanced with MS detection.[9]Moderate to good.Very high, especially with MS.
Resolution Generally excellent.[20]Dependent on the column and analyte.[21]Excellent.
Instrumentation Standard HPLC system.HPLC with a specialized chiral column.GC-MS system with a specialized chiral column.
Advantages Robust, reliable, uses standard columns.[9]Simpler sample prep (no derivatization).[15]High sensitivity and specificity.
Disadvantages Derivatization step adds complexity.Chiral columns can be expensive and less robust.More complex derivatization.

Spectroscopic Methods: Insights into Peptide Structure

Spectroscopic techniques can provide valuable information about the overall conformation of a peptide, which can be indicative of the presence of D-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle:

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[22][23][24] The presence of a D-amino acid can cause significant changes in the local conformation and the overall fold of a peptide, which can be detected through various NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY).[23][25] NOESY provides information about protons that are close in space, and a D-lysine residue will lead to a different pattern of NOE cross-peaks compared to its L-counterpart.

Application:

While NMR can be used to determine the complete structure of a peptide containing a D-amino acid, it is most effective when comparing the spectra of the unknown peptide to synthetic standards of the all-L and the D-lysine-containing diastereomers. A match in the chemical shifts and NOE patterns provides strong evidence for the stereochemistry.

Circular Dichroism (CD) Spectroscopy

Principle:

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[26] The secondary structure of a peptide (e.g., α-helix, β-sheet) gives rise to a characteristic CD spectrum.[26] The introduction of a D-amino acid can disrupt or alter the secondary structure of a peptide, leading to changes in its CD spectrum.[1][2] For example, the incorporation of D-lysine into an α-helical peptide can lead to a decrease in the helical content, which is reflected by a reduction in the intensity of the characteristic α-helical CD signals at 208 and 222 nm.[1][2]

Application:

Similar to NMR, CD spectroscopy is most powerful when used in a comparative manner. By comparing the CD spectrum of the peptide to that of a synthetic all-L reference peptide, one can infer the presence of a D-amino acid if significant spectral differences are observed.

Conclusion and Recommendations

Confirming the stereochemistry of D-lysine in peptides is a critical aspect of peptide research and development. This guide has provided a comprehensive overview of the most effective analytical techniques.

  • For definitive and quantitative confirmation of the presence and amount of D-lysine, chromatographic methods are the gold standard .

    • Marfey's method coupled with LC-MS and deuterated acid hydrolysis is a highly robust and reliable approach that accounts for potential racemization.[6]

    • Chiral HPLC offers a more direct analysis after hydrolysis, simplifying sample preparation.[15]

    • Chiral GC-MS provides the highest sensitivity for trace-level detection.

  • Spectroscopic methods like NMR and CD spectroscopy are valuable for assessing the structural consequences of D-lysine incorporation and can be used as complementary techniques.

The selection of the most appropriate technique will depend on the specific research question, the available resources, and the desired level of analytical rigor. By understanding the principles and protocols outlined in this guide, researchers can confidently and accurately determine the stereochemistry of D-lysine in their peptide samples.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Current Organic Chemistry, 8(15), 1463-1481.
  • Carmona, G., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4613.
  • Fujii, N., et al. (2009). Generation of enantiomeric amino acids during acid hydrolysis of peptides detected by the liquid chromatography/tandem mass spectroscopy. Chemistry & Biodiversity, 6(6), 846-851.
  • Fuyu Chemical. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Retrieved from [Link]

  • Gaspari, M., & Cuda, G. (2011). Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Molecular Biology, 794, 239-248.
  • Goodnough, D. B., Lutz, M. P., & Wood, P. L. (1995). Separation and quantification of D- and L-phosphoserine in rat brain using N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) by high-performance liquid chromatography with ultraviolet detection.
  • Harada, K., et al. (1998). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Journal of the American Chemical Society, 120(49), 12974-12981.
  • Stevens, N. E., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Molecules, 23(11), 2873.
  • Szókán, G., Mezö, G., & Hudecz, F. (1988). Application of Marfey's reagent in racemization studies of amino acids and peptides.
  • Vogt, B., et al. (1999). The topology of lysine-containing amphipathic peptides in bilayers by circular dichroism, solid-state NMR, and molecular modeling. Biophysical Journal, 76(1 Pt 1), 178-193.
  • Wada, Y., et al. (2003). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: combination of Marfey's method with mass spectrometry and its practical application. Journal of the American Society for Mass Spectrometry, 14(7), 702-713.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs, 18(10), 503.
  • Manning, J. M. (1970). Determination of D- and L-amino acid residues in peptides. Use of tritiated hydrochloric acid to correct for racemization during acid hydrolysis. Journal of the American Chemical Society, 92(25), 7449–7454.
  • Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]

  • Dyson, H. J., & Wright, P. E. (1991). Peptide Structure Determination by NMR. Methods in Enzymology, 202, 258-282.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • Castelletto, V., et al. (2025). Diverse nanostructures and antimicrobial activity of lipopeptides bearing lysine-rich tripeptide sequences.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology, 280-325.
  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • Toth, G., & Gaspar, A. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Bio-Tech Pack. (n.d.). Analysis of Characteristic Peaks of Lysine in Circular Dichroism. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Tsikas, D., et al. (2020). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 52(6-7), 935-955.
  • Ewing, M. A. (2015). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides.
  • Mast, T. M., & Sweedler, J. V. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. STAR Protocols, 3(2), 101344.
  • Sigma-Aldrich. (n.d.).
  • Wang, W., et al. (2022). Facile Method for Determining Lanthipeptide Stereochemistry. Journal of the American Chemical Society, 144(33), 15069-15074.
  • Kumar, A., Singh, S. K., & Kumar, S. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(1), 23-35.
  • Le, T. H., et al. (2017). Investigating D-Lysine Stereochemistry for Epigenetic Methylation, Demethylation and Recognition.
  • Li, J., et al. (2023). Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. Molecules, 28(4), 1888.
  • Le, T. H., et al. (2017). Investigating d-lysine stereochemistry for epigenetic methylation, demethylation and recognition.
  • Calvert, C. C., & Fu, S. C. (1976). Preparation of L- And D-[1-14C]lysine by the Resolution of DL-[1-14 C]lysine. Analytical Biochemistry, 71(2), 446-451.
  • Tsikas, D., et al. (2025). Specific and sensitive GC–MS analysis of hypusine, N-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study. Amino Acids.
  • Tsikas, D., et al. (2022). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N 5 -(1-Iminoethyl)-ornithine from Arginine. Metabolites, 12(11), 1084.
  • Lambert, M. A., & Moss, C. W. (1983). Use of gas chromatography for detecting ornithine and lysine decarboxylase activity in bacteria. Journal of Clinical Microbiology, 18(6), 1370-1374.
  • Wang, J., et al. (2016). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System.
  • St-Pierre, P., & Rihacek, M. (2013). Separation, identification, and quantification of amino acids in L-lysine fermentation potato juices by gas chromatography-mass spectrometry.
  • St-Pierre, P., & Rihacek, M. (2013). Separation, identification, and quantification of amino acids in L-lysine fermentation potato juices by gas chromatography-mass spectrometry.

Sources

A Senior Application Scientist's Guide to Lysine Side Chain Protection: A Comparative Analysis of Z and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and complex molecule construction, the strategic selection of protecting groups is a critical determinant of success. The lysine side chain, with its primary ε-amino group, presents a key site for potential side reactions, such as unwanted chain branching. Its effective protection is therefore non-negotiable.

This guide provides an in-depth comparative analysis of two of the most foundational amine protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group, with a specific focus on their application to the lysine side chain. We will explore the causality behind experimental choices, provide field-proven protocols, and present quantitative data to support an objective comparison.

The Contenders: Chemical Structures and Core Principles

The efficacy of a protecting group hinges on a delicate balance: it must be robust enough to withstand various reaction conditions during synthesis, yet be removable ("cleavable") under specific conditions that leave the rest of the molecule intact.

The Z-group (benzyloxycarbonyl) , introduced by Bergmann and Zervas in the 1930s, was a pioneering development that unlocked the field of controlled peptide chemistry.[1] It is an aryl-oxycarbonyl type protector.

The Boc-group (tert-butoxycarbonyl) is an aliphatic urethane-type protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique acid lability.[2]

Below is a visualization of the two groups attached to the ε-amino group of a lysine residue.

G cluster_Z Nε-Z-Lysine cluster_Boc Nε-Boc-Lysine Z_lys Boc_lys G cluster_Z Z-Group Pathway cluster_Boc Boc-Group Pathway Lys_NH2 Lysine Side Chain (R-NH₂) Z_Reagent + Benzyl Chloroformate (Cbz-Cl) + Base (e.g., Na₂CO₃) Lys_NH2->Z_Reagent Protection Boc_Reagent + Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., TEA) Lys_NH2->Boc_Reagent Protection Z_Protected Nε-Z-Lysine (Protected) Z_Deprotection Deprotection: Catalytic Hydrogenolysis Z_Protected->Z_Deprotection Z_Reagent->Z_Protected Z_Products R-NH₂ + Toluene + CO₂ Z_Deprotection->Z_Products Cleavage H2_PdC H₂ / Pd-C Z_Deprotection->H2_PdC Boc_Protected Nε-Boc-Lysine (Protected) Boc_Deprotection Deprotection: Acidolysis Boc_Protected->Boc_Deprotection Boc_Reagent->Boc_Protected Boc_Products R-NH₃⁺ + Isobutylene + CO₂ Boc_Deprotection->Boc_Products Cleavage TFA TFA / DCM Boc_Deprotection->TFA

Caption: Orthogonal protection and deprotection workflows for Z and Boc groups.

Z-Group: Hydrogenolysis

The Z group's strength is its stability to many chemical conditions, yet its Achilles' heel is the fragile benzyl C-O bond. [3]This bond can be cleaved by catalytic hydrogenolysis.

  • Mechanism: The palladium catalyst facilitates the transfer of hydrogen (H₂) to the benzylic carbon, cleaving the C-O bond. This generates the unstable carbamic acid, which spontaneously decarboxylates to release the free amine, along with the benign byproducts toluene and carbon dioxide. [1]* Experimental Rationale: This method is exceptionally mild and clean, as the byproducts are volatile and easily removed. [3]It is ideal for molecules that are sensitive to acidic conditions. However, it is incompatible with other reducible functional groups (e.g., alkynes, some sulfur-containing residues) which can poison the palladium catalyst.

Boc-Group: Acidolysis

The Boc group's utility stems from the stability of the tert-butyl cation.

  • Mechanism: In the presence of a strong acid like TFA, the carbonyl oxygen of the Boc group is protonated. This facilitates the cleavage of the tert-butyl-oxygen bond, releasing the highly stable tert-butyl cation and the carbamic acid, which, as before, decarboxylates to the free amine and CO₂. [4][5]* Experimental Rationale: This deprotection is fast and efficient. [6]However, the liberated tert-butyl cation is a potent electrophile. [7]In the absence of "scavengers," it can attack nucleophilic amino acid side chains, most notably tryptophan and methionine, leading to undesired alkylated byproducts. [7][8]This necessitates the inclusion of scavengers like triisopropylsilane (TIS) or water in the cleavage cocktail to trap the cation. [6][9]

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the protection and deprotection of the lysine ε-amino group.

Protocol 1: Nε-Z Protection of Lysine

This protocol uses standard Schotten-Baumann conditions. [3]

  • Objective: To selectively protect the ε-amino group of lysine with the Z group.

  • Materials: L-Lysine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Diethyl Ether, 1 M Hydrochloric Acid (HCl).

  • Methodology:

    • Dissolution: Dissolve L-Lysine (1.0 eq) in 1 M aqueous sodium carbonate (2.5 eq) in a flask and cool in an ice bath to 0-5 °C.

      • Scientist's Note: The basic solution deprotonates both amino groups, making them nucleophilic. The cooling prevents potential racemization and controls the exothermic reaction. [10] 2. Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise. Ensure the temperature is maintained below 5 °C.

      • Scientist's Note: Cbz-Cl is highly reactive. Dropwise addition prevents temperature spikes and side reactions. The ε-amino group is sterically more accessible and generally more nucleophilic than the α-amino group (at this pH), favoring selective protection at the side chain.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

    • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The Nε-Z-Lysine product will precipitate out of the solution.

    • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Deprotection of Nε-Z-Lysine via Hydrogenolysis

This is the standard, mild method for Z-group removal. [3]

  • Objective: To cleave the Z group from Nε-Z-Lysine.

  • Materials: Nε-Z-Lysine, Methanol (or Ethanol), 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) source (e.g., balloon or hydrogenation apparatus), Celite.

  • Methodology:

    • Setup: Dissolve the Z-protected lysine (1.0 eq) in a suitable solvent like methanol in a flask equipped with a stir bar.

    • Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst (typically 5-10 mol %).

      • Scientist's Note: The catalyst is often pyrophoric and should be handled with care, preferably kept wet with solvent. [3] 3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere.

    • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm is usually sufficient) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

      • Scientist's Note: Never allow the catalyst-impregnated Celite pad to dry out on the filter funnel, as it can ignite upon contact with air. Quench it with water immediately.

    • Isolation: Concentrate the filtrate under reduced pressure. The byproducts (toluene, CO₂) are volatile and are removed during this step, yielding the deprotected lysine.

Protocol 3: Nε-Boc Protection of Lysine

This protocol uses the common reagent Di-tert-butyl dicarbonate (Boc₂O). [11]

  • Objective: To selectively protect the ε-amino group of lysine with the Boc group.

  • Materials: L-Lysine, Triethylamine (TEA), Tetrahydrofuran (THF), Di-tert-butyl dicarbonate (Boc₂O).

  • Methodology:

    • Setup: Suspend L-Lysine (1.0 eq) in a mixture of THF and water. Add triethylamine (2.2 eq) and stir until the lysine dissolves.

    • Reagent Addition: Add a solution of Boc₂O (1.1 eq) in THF dropwise to the lysine solution at room temperature.

      • Scientist's Note: The reaction generates CO₂ gas; ensure the reaction vessel is not a closed system. [5] 3. Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

    • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Boc₂O.

    • Isolation: Acidify the aqueous layer with a suitable acid (e.g., citric acid or cold 1M HCl) to pH 3-4. Extract the product with ethyl acetate, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Nε-Boc-Lysine.

Protocol 4: Deprotection of Nε-Boc-Lysine via Acidolysis

This is the standard protocol for Boc removal using TFA. [6]

  • Objective: To cleave the Boc group from Nε-Boc-Lysine.

  • Materials: Nε-Boc-Lysine, Dichloromethane (DCM, anhydrous), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS, scavenger), Cold Diethyl Ether.

  • Methodology:

    • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 10-20 mg/mL).

    • Cleavage Cocktail Preparation: Prepare a deprotection solution. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).

      • Scientist's Note: This is a standard "cleavage cocktail." TIS acts as a scavenger for the tert-butyl cation, and water can also assist. [8]If the peptide contains no sensitive residues like Trp or Met, a simpler solution of 25-50% TFA in DCM can be used. [6] 3. Deprotection: Add the cleavage cocktail to the dissolved substrate at room temperature. Stir for 30 minutes to 2 hours. Monitor by TLC or HPLC.

    • Isolation: Remove the solvent and excess TFA by rotary evaporation.

    • Precipitation: Add cold diethyl ether to the residue and triturate. This will cause the deprotected amine salt to precipitate.

    • Final Steps: Filter the precipitate, wash with additional cold diethyl ether to remove residual scavengers, and dry under vacuum. The product is typically obtained as a TFA salt. [6]

Conclusion and Strategic Recommendations

Both Z and Boc are robust and reliable protecting groups for the lysine side chain, and the choice between them is rarely about which is "better" but which is "smarter" for a given synthetic route.

  • Choose the Z-group when your synthetic strategy requires a protecting group that is stable to the acidic conditions used for Boc deprotection. It is an excellent choice for solution-phase synthesis or when a final, global deprotection via mild hydrogenolysis is desired, provided no catalyst-poisoning residues are present.

  • Choose the Boc-group when you require acid lability. It is the cornerstone of Boc-based SPPS and the most common choice for lysine side-chain protection in orthogonal Fmoc-based SPPS. [12]Its removal is fast and efficient, but one must remain vigilant about potential side reactions and employ scavengers when working with sensitive sequences.

By understanding the distinct chemical principles, stabilities, and deprotection mechanisms of the Z and Boc groups, researchers can design more elegant, efficient, and successful synthetic strategies for complex peptides and other molecules.

References

  • Benchchem. (n.d.). Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine. Retrieved from Benchchem website. 6

  • Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers. Retrieved from Benchchem website. 7

  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from Benchchem website. 3

  • Fiveable. (n.d.). Boc-Lys(Z)-OH Definition. Organic Chemistry Key Term. 13

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. 14

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. 15

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). 10

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. 11

  • Organic Chemistry Portal. (n.d.). Protective Groups. 16

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. link

  • BOC Sciences. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. 17

  • Benchchem. (n.d.). Msc vs. Boc: A Comparative Guide to Lysine Side Chain Protection in Peptide Synthesis. 2

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. 12

  • National Institutes of Health. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. link

  • Benchchem. (n.d.). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. 8

  • Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection. link

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. link

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. 5

  • iGEM. (n.d.). The Deprotection of Boc-Lysine. 18

  • Benchchem. (n.d.). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis. 19

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. link

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. link

  • PubMed Central (PMC). (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. link

  • ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine?. link

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. link

  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. link

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. link

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. link

  • Reddit. (2018). Protecting groups in organic synthesis?!. r/chemistry. link

  • ResearchGate. (n.d.). Reaction of L-lysine with Cbz-Cl at various pHs in the presence of β-CD. link

  • PubMed Central (PMC). (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. link

  • ResearchGate. (2014). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. link

  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. link

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. link

  • ResearchGate. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. link

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. link

  • ACS Publications. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. link

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. link

  • ChemRxiv. (2023). Biocompatible lysine protecting groups for the chemoenzymatic synthesis of K48/K63 heterotypic and branched ubiquitin chains. link

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). link

Sources

Efficiency comparison of different coupling reagents with H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Introduction: The Critical Choice in Peptide Synthesis

In the precise world of pharmaceutical development and chemical biology, the synthesis of peptides is a foundational technique. The creation of the amide bond, the very backbone of a peptide, relies on the crucial activation of a carboxylic acid group to couple with an amino group.[1][2][3] This process is orchestrated by a class of reagents known as coupling reagents. The selection of the optimal coupling reagent is a critical decision that profoundly influences the yield, purity, reaction time, and, most importantly, the stereochemical integrity of the final peptide.[4]

This guide provides an in-depth, objective comparison of common coupling reagents for a specific and important building block: H-D-Lys(Z)-OMe HCl. This D-lysine derivative, with its protected side chain and C-terminus, presents a standard yet insightful model for evaluating coupling efficiency. We will explore the mechanistic underpinnings of different reagent classes, present comparative performance data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Understanding the Mechanisms: A Foundation for Rational Selection

Peptide coupling reagents are not a monolith; they fall into distinct chemical classes, each with a unique mechanism for activating the carboxylic acid. Understanding these mechanisms is key to explaining their relative performance, particularly concerning reactivity and the suppression of side reactions like racemization.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides were among the first coupling reagents developed and remain in use, especially in solution-phase synthesis, due to their low cost.[1][5] They activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[1]

To mitigate these issues, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][7] These additives intercept the O-acylisourea to form a more stable, yet still reactive, active ester, which reduces the risk of racemization.[7]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salt reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), incorporate the HOBt moiety within their structure.[1] In the presence of a base, they react with the carboxylate to form an acyloxyphosphonium cation, which then rapidly converts to the corresponding OBt active ester.[5] These reagents are generally considered cleaner and more efficient than carbodiimide/additive combinations. The more advanced PyAOP incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole) leaving group, which enhances coupling rates due to the electron-withdrawing effect of the pyridine nitrogen.

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)

Often the most powerful and fastest-acting coupling reagents, aminium/uronium salts have become the standard for many, especially in solid-phase peptide synthesis (SPPS).[1] Reagents like HBTU and HATU were initially thought to have a uronium structure but are now understood to exist as aminium salts.[7] They react with carboxylates to form OBt (from HBTU) or OAt (from HATU) active esters.[8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings, as the OAt active ester it forms is highly reactive and benefits from anchimeric assistance from the pyridine nitrogen, speeding up the reaction.[8]

  • HCTU is the 6-chloro-HOBt analogue of HBTU, and its resulting active ester is more reactive than the one formed by HBTU.[8]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a modern reagent based on OxymaPure.[1][9] It offers coupling efficiencies comparable to or exceeding HATU, with the added benefits of being non-explosive and having byproducts that are more water-soluble, aligning with green chemistry principles.[9]

G cluster_0 General Peptide Coupling Workflow start Amino Acid 1 (Protected, Free Carboxyl) intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) start->intermediate Activation reagent Coupling Reagent + Base reagent->intermediate product Dipeptide (Protected) intermediate->product amine Amino Acid 2 (H-D-Lys(Z)-OMe HCl + Base) amine->product Coupling byproducts Byproducts (e.g., Urea, HOBt) product->byproducts

Caption: General workflow of a peptide coupling reaction.

Experimental Comparison: Performance Metrics

The true measure of a coupling reagent lies in its performance. Key metrics include crude product purity, which reflects the efficiency of the main reaction and the prevalence of side reactions, and the degree of racemization, a critical parameter for chiral molecules like H-D-Lys(Z)-OMe HCl.

While a direct comparative study using H-D-Lys(Z)-OMe HCl across all reagents is not available in a single source, we can synthesize data from multiple studies on difficult peptide sequences to establish a reliable performance hierarchy.[4][8]

Coupling ReagentClassRelative ReactivityCrude Purity (Difficult Sequences)[8][10]Racemization TendencyKey Advantages & Disadvantages
DIC/Oxyma CarbodiimideModerateGoodVery Low[6]Pro: Low cost, minimal racemization with Oxyma. Con: Slower, potential for N-acylurea byproduct.
PyBOP PhosphoniumHighGood (70-88%)[8][10]LowPro: Good solubility, clean reactions, safer than BOP.[7] Con: Can be sluggish in very fast protocols.[10]
HCTU AminiumVery HighVery Good (80-92%)[8]LowPro: Highly efficient, good for rapid synthesis. Con: Potential for guanidinylation side reaction.
HATU AminiumExcellentExcellent (83-91%)[3][8]Low[8]Pro: Gold standard for difficult couplings, very fast.[10] Con: High cost, potential for guanidinylation.
COMU AminiumExcellentExcellent (≥80%)[10]Very LowPro: Comparable to HATU, safer (non-explosive), "green" byproducts.[1][9] Con: Higher cost than older reagents.

Key Observations:

  • For Speed and Efficiency: Aminium salts, particularly HATU, HCTU, and COMU, consistently deliver the highest crude purities, especially with short coupling times.[8][10] They are the reagents of choice for challenging sequences and rapid synthesis protocols.

  • For Minimizing Racemization: The combination of a carbodiimide like DIC with OxymaPure is exceptionally effective at suppressing racemization.[6] Modern aminium reagents like COMU also show excellent performance in this regard.[9]

  • For Routine & Cost-Effective Synthesis: PyBOP remains a robust and reliable option, providing a good balance of reactivity, cost, and safety. Its performance improves significantly with slightly longer coupling times.[8][10]

  • Side Reaction Considerations: A notable drawback of aminium/uronium reagents (HBTU, HATU, etc.) is the potential for a side reaction where the reagent reacts with the unprotected N-terminus of the peptide chain, forming a guanidine moiety that irreversibly terminates the peptide.[11] Phosphonium reagents like PyBOP do not cause this side reaction, making them "cleaner" in contexts where slow activation is expected, such as in fragment coupling.

Experimental Protocols

The following protocols are designed for a standard solution-phase coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to H-D-Lys(Z)-OMe HCl.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving high yields rapidly, especially when coupling sterically hindered amino acids.

  • Preparation: In a round-bottom flask, dissolve H-D-Lys(Z)-OMe HCl (1.0 eq) and the N-protected amino acid (1.05 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring. The first equivalent neutralizes the HCl salt, and the subsequent amount provides the basic medium for the coupling.

  • Activation & Coupling: In a separate vial, dissolve HATU (1.05 eq) in a small amount of DMF. Add this solution to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Protocol 2: Low-Racemization Coupling with DIC/Oxyma

This protocol is optimized to minimize the risk of epimerization, which is critical for maintaining the stereochemical purity of the D-amino acid.

  • Preparation: In a round-bottom flask, dissolve H-D-Lys(Z)-OMe HCl (1.0 eq), the N-protected amino acid (1.1 eq), and OxymaPure (1.1 eq) in anhydrous DMF or Dichloromethane (DCM).

  • Base Addition: Add one equivalent of a non-nucleophilic base like DIPEA or N-Methylmorpholine (NMM) to neutralize the HCl salt.

  • Activation & Coupling: Cool the mixture to 0°C. Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until completion.

  • Monitoring: Monitor the reaction progress via TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct. Dilute the filtrate with ethyl acetate and perform aqueous washes as described in Protocol 1. Dry the organic layer and concentrate to yield the crude product.

Caption: Mechanisms of major coupling reagent classes.

Conclusion and Recommendations

The choice of coupling reagent for reacting with H-D-Lys(Z)-OMe HCl should be guided by the specific priorities of the synthesis: speed, cost, or the absolute prevention of racemization.

  • For maximum efficiency and speed , especially in automated or high-throughput synthesis, HATU and COMU are the premier choices. COMU offers a superior safety profile and is a more modern, "greener" alternative.[1][9]

  • For routine synthesis where cost is a factor , PyBOP and HCTU provide excellent performance and are highly reliable workhorses in the lab.[8]

  • When suppression of racemization is the absolute highest priority , such as in the synthesis of peptide APIs where diastereomeric purity is paramount, the classic DIC/Oxyma combination remains an outstandingly effective and validated option.[6]

By understanding the mechanisms and leveraging the comparative data, researchers can make an informed, rational decision, ensuring the successful and efficient synthesis of their target peptides.

References

  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786-802. Available at: [Link]

  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
  • Kawashima, S., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles.
  • A Comparative Guide to Modern Peptide Coupling Reagents: BOP, HATU, and TBTU. Benchchem.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 346-351. Available at: [Link]

  • H-Lys(Z)-OMe.HCl. MedChemExpress.
  • H-Lys(Z)-OMe hydrochloride. Sigma-Aldrich.
  • H-Lys(Z)-OMe HCl [27894-50-4]. Aapptec Peptides.

Sources

A Comparative Guide: Solid-Phase vs. Solution-Phase Synthesis of Peptides Containing D-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the incorporation of non-canonical amino acids like D-lysine is a powerful strategy to enhance proteolytic stability, modulate receptor binding, and prolong in-vivo half-life. The choice of synthesis methodology—Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (LPPS)—is a critical decision that profoundly impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of these two core synthesis platforms, with a specific focus on the nuances of incorporating D-lysine, to empower researchers in making informed strategic decisions.

At a Glance: Key Performance Indicators of SPPS and LPPS for D-Lysine Peptides

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Typical Purity ≥95%[1]90–98%, variable depending on sequence and purification
Typical Yield High for short to medium peptides (<50 amino acids)Can be higher for very short or very long/complex peptides
Synthesis Time Faster due to automation and simplified purificationSlower due to multi-step purification and manual interventions
Solvent Consumption High, due to extensive washing stepsGenerally lower, but requires solvents for purification
Reagent Usage Excess reagents are often used to drive reactions to completionMore stoichiometric usage of reagents
Scalability Excellent for milligram-to-gram scale synthesis[2]More economical for large-scale (kilogram) production of shorter peptides[3]
Handling of D-Lysine Straightforward incorporation with appropriate protecting groupsRequires careful control to prevent racemization during fragment coupling
Purification Single final purification after cleavage from resinIntermediate purification of fragments is possible and often necessary

The Foundational Principles: A Tale of Two Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin.[4] This immobilization allows for the use of excess reagents to drive coupling reactions to completion, with subsequent removal of unreacted materials and byproducts through simple washing and filtration steps.[4]

In contrast, Solution-Phase Peptide Synthesis (LPPS), the classical approach, involves the synthesis of peptides or peptide fragments entirely in solution.[2][3] Each coupling and deprotection step is followed by purification to isolate the intermediate product before proceeding to the next step. This method offers greater flexibility in reaction conditions and allows for the synthesis of very large quantities of peptides.[3]

Synthesis_Workflows cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Solution-Phase Peptide Synthesis (LPPS) s_start Resin Swelling s_deprotect1 Fmoc Deprotection s_start->s_deprotect1 s_wash1 Washing s_deprotect1->s_wash1 s_couple Amino Acid Coupling s_wash1->s_couple s_wash2 Washing s_couple->s_wash2 s_loop Repeat Cycles s_wash2->s_loop s_loop->s_deprotect1 s_cleave Cleavage from Resin s_loop->s_cleave s_purify Final Purification (HPLC) s_cleave->s_purify l_start Fragment Synthesis l_deprotect Deprotection l_start->l_deprotect l_purify1 Intermediate Purification l_deprotect->l_purify1 l_couple Fragment Coupling l_purify1->l_couple l_purify2 Purification l_couple->l_purify2 l_loop Repeat for Larger Peptides l_purify2->l_loop l_loop->l_deprotect l_final_deprotect Final Deprotection l_loop->l_final_deprotect l_final_purify Final Purification l_final_deprotect->l_final_purify

Caption: Generalized workflows for SPPS and LPPS.

The D-Lysine Dilemma: Navigating Stereochemistry and Side Reactions

The incorporation of D-lysine introduces specific challenges that must be carefully managed in both SPPS and LPPS. The primary concern is the potential for racemization—the conversion of the D-enantiomer to the L-enantiomer—which can occur during the activation and coupling steps. This leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have significantly different biological activities.

Key Strategies to Mitigate Racemization:

  • Choice of Coupling Reagents: Uronium/aminium-based reagents like HATU and HBTU are generally preferred for their high coupling efficiency and lower risk of racemization compared to carbodiimides like DCC and DIC.[5]

  • Use of Additives: Additives such as HOBt, HOAt, and OxymaPure® are crucial for suppressing racemization, particularly when using carbodiimide coupling agents.[5][6][7]

  • Orthogonal Protecting Groups: A robust orthogonal protection strategy is essential for D-lysine, which contains two primary amino groups (α-amino and ε-amino). In Fmoc-based SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, while the ε-amino group is protected with an acid-labile group such as Boc (tert-butyloxycarbonyl).[8][9][10] This ensures that the ε-amino group remains protected throughout the synthesis and is only deprotected during the final cleavage from the resin. For solution-phase synthesis, protecting groups like benzyloxycarbonyl (Z) for the ε-amino group are common.[11]

Experimental Protocols: Synthesis of a Model D-Lysine Containing Peptide - (D-Lys⁶)-GnRH

To provide a practical comparison, we present detailed protocols for the synthesis of (D-Lys⁶)-GnRH (pGlu-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH₂) using both SPPS and a convergent LPPS approach.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the widely adopted Fmoc/tBu strategy.

1. Resin Preparation:

  • Start with a Rink Amide resin, suitable for generating a C-terminal amide.

  • Swell the resin in N,N-dimethylformamide (DMF).

2. Amino Acid Coupling Cycles (Repeated for each amino acid):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-D-Lys(Boc)-OH at position 6) using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: Wash the resin with DMF to remove excess reagents.

3. Cleavage and Deprotection:

  • After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and analytical HPLC.[2][12]

Solution-Phase Peptide Synthesis (LPPS) Protocol (Convergent Strategy)

This protocol involves the synthesis of two peptide fragments, which are then coupled in solution.

Fragment 1 Synthesis (pGlu-His-Trp-Ser-Tyr):

  • Synthesized stepwise in solution, with purification after each coupling step.

Fragment 2 Synthesis (D-Lys(Boc)-Leu-Arg(Pbf)-Pro-Gly-NH₂):

  • Synthesized stepwise in solution or via SPPS and then cleaved as a protected fragment.

Fragment Condensation:

  • The C-terminal carboxyl group of Fragment 1 is activated using a coupling reagent with a racemization suppressant (e.g., EDCI/HOBt).[13]

  • The activated Fragment 1 is then coupled to the deprotected N-terminus of Fragment 2 in a suitable solvent like DMF. The reaction is typically carried out at a low temperature to minimize racemization.[13]

Final Deprotection and Purification:

  • The protecting groups on the fully assembled peptide are removed.

  • The final peptide is purified using RP-HPLC.

Decision_Tree start Project Requirements length Peptide Length? start->length scale Production Scale? length->scale < 50 amino acids lpps Solution-Phase Peptide Synthesis (LPPS) length->lpps > 50 amino acids complexity Sequence Complexity? scale->complexity Small to Medium scale->lpps Large (kg) cost Cost Sensitivity? complexity->cost Low to Moderate complexity->lpps High (e.g., hydrophobic) spps Solid-Phase Peptide Synthesis (SPPS) cost->spps Time is critical cost->lpps Reagent cost is primary concern

Caption: Decision-making framework for choosing between SPPS and LPPS.

In-Depth Comparison: Causality Behind Experimental Choices

Purity and Yield: SPPS generally offers higher purity for peptides up to 50 amino acids due to the efficiency of washing steps and the use of excess reagents to drive reactions to completion.[1][2] However, for very long or complex sequences, the cumulative effect of incomplete couplings can lead to a heterogeneous mixture of deletion sequences, making purification challenging. LPPS, with its intermediate purification steps, can yield a purer final product for such challenging sequences, although the overall yield may be lower due to losses at each purification stage.[3]

Scalability and Cost: For research and preclinical development requiring milligram to gram quantities, the speed and automation potential of SPPS make it more cost-effective.[2] For large-scale manufacturing of shorter peptides, LPPS can be more economical due to the more stoichiometric use of reagents and lower solvent consumption per synthesis cycle.[3]

Incorporation of D-Lysine: In SPPS, the incorporation of Fmoc-D-Lys(Boc)-OH is a standard and well-established procedure. The solid support minimizes intermolecular side reactions. In LPPS, particularly during fragment condensation, the risk of racemization at the C-terminal amino acid of the activated fragment is a significant concern.[7] This necessitates careful selection of coupling reagents and reaction conditions to preserve the stereochemical integrity of the D-lysine residue.

Conclusion: A Strategic Choice Based on Project Goals

The decision between solid-phase and solution-phase synthesis for peptides containing D-lysine is not a one-size-fits-all scenario. SPPS is the dominant methodology for its speed, efficiency, and amenability to automation, making it ideal for research, process development, and the synthesis of a wide range of peptide lengths. LPPS, while more labor-intensive, remains a powerful tool for the large-scale production of shorter peptides and for the synthesis of complex sequences where intermediate purification is advantageous. A thorough understanding of the strengths and limitations of each approach, coupled with careful consideration of the specific project requirements, will enable researchers to select the optimal synthesis strategy to achieve their desired outcomes in a timely and cost-effective manner.

References

  • Comparative Guide to Large-Scale Synthesis of Leuprolide: A Cost-Benefit Analysis of Manufacturing Strategies. Benchchem. Accessed January 19, 2026.
  • Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. GenCefe Biotech. Accessed January 19, 2026.
  • A Comparative Guide to Coupling Reagents for Cbz-D-Arg(Pbf)-OH in Peptide Synthesis. Benchchem. Accessed January 19, 2026.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. Accessed January 19, 2026.
  • Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Pharmaoffer.com. Published July 10, 2025.
  • Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. Neuland Labs. Published November 3, 2013.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 19, 2026.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Accessed January 19, 2026.
  • Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling. Benchchem. Accessed January 19, 2026.
  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Adesis, Inc. Published September 30, 2025.
  • What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
  • Introduction to Peptide Synthesis Methods. Bachem. Accessed January 19, 2026.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich. Accessed January 19, 2026.
  • A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies. Benchchem. Accessed January 19, 2026.
  • Application Notes and Protocols for the Solid-Phase Peptide Synthesis of (D-Lys6)-LH-RH. Benchchem. Accessed January 19, 2026.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Accessed January 19, 2026.
  • Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org. Published October 20, 2019.
  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. National Institutes of Health. Published October 18, 2018.
  • Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 19, 2026.
  • Peptide Characterization and Purification Using High–Performance Liquid Chromatography. ScienceDirect. Accessed January 19, 2026.
  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro. Published June 18, 2025.
  • Comparison between reaction times of LPPS and SPPS, calculated from literature data.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Accessed January 19, 2026.
  • Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons. Creative Peptides. Accessed January 19, 2026.
  • Methods and protocols of modern solid phase peptide synthesis. Springer. Published June 13, 2014.
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Accessed January 19, 2026.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Published December 13, 2007.
  • HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Accessed January 19, 2026.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Accessed January 19, 2026.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Published November 4, 2020.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Synthesis of Peptides by Solution Methods.
  • Coupling Reagents. Aapptec Peptides. Accessed January 19, 2026.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
  • Solid Phase Versus Liquid Phase Peptide Synthesis. YouTube. Published February 11, 2025.
  • Introduction to Peptide Synthesis. Master Organic Chemistry. Published February 15, 2019.
  • WO2003051918A1 - Solution-phase process for the manufacture of decapeptide.
  • Synergizing Efficiency: Leveraging Production Expertise in Peptide API Synthesis for Generic Drugs. Bachem. Published April 4, 2024.
  • Synthesis of Peptides by Solution Methods.
  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry.
  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. PMC - NIH. Accessed January 19, 2026.
  • Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. Published January 23, 2024.
  • d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry. Accessed January 19, 2026.
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem. Accessed January 19, 2026.
  • Methods of the site-selective solid phase synthesis of peptide-derived Amadori products. PubMed. Accessed January 19, 2026.
  • Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine. Iraqi Journal of Pharmaceutical Sciences. Published December 28, 2024.
  • Design, synthesis, and molecular modeling of a novel amide-linked cyclic GnRH analogue cyclo(4-9)[Lys4,D-Trp6,Glu9]GnRH: stimulation of gonadotropin gene expression. PubMed. Accessed January 19, 2026.
  • (PDF) [Synthesis of GnRH analogs and their application in targeted gene delivery systems].
  • The Depsipeptide Technique Applied to Peptide Segment Condensation: Scope and Limitations. PubMed. Accessed January 19, 2026.
  • Synthesis of hemopressin peptides by classical solution phase fragment condensation. PubMed. Published November 27, 2012.
  • Peptide Synthesis via Fragment Condensation. PubMed. Accessed January 19, 2026.
  • Peptide Synthesis via Fragment Condensation. Springer Nature Experiments. Accessed January 19, 2026.
  • Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. IRIS - Unibo. Published October 19, 2023.
  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PMC - PubMed Central. Published January 26, 2023.
  • Liquid Phase Peptides Synthesis. OMIZZUR. Accessed January 19, 2026.
  • Orthogonal ligation strategies for peptide and protein. PubMed - NIH. Accessed January 19, 2026.
  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing). Accessed January 19, 2026.
  • Peptide Purification Process & Methods: An Overview. Bachem. Accessed January 19, 2026.
  • Introduction to Peptide Synthesis. PMC - NIH. Accessed January 19, 2026.

Sources

Benchmarking the performance of H-D-Lys(Z)-OMe HCl in difficult peptide sequences

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking H-D-Lys(Z)-OMe HCl in Difficult Peptide Sequences

Introduction: The Challenge of "Difficult" Peptide Sequences

In the realm of peptide synthesis, "difficult" sequences represent a significant hurdle, often characterized by poor solubility, on-resin aggregation, and challenging deprotection or coupling steps. These sequences, frequently rich in hydrophobic or sterically hindered amino acids, can lead to truncated products, deletions, and racemization, severely impacting final yield and purity. The choice of building blocks, particularly protected amino acids, is paramount in navigating these challenges. This guide provides a comprehensive performance benchmark of H-D-Lys(Z)-OMe HCl, a commonly used lysine derivative, in the context of synthesizing such problematic sequences. We will compare its performance against other standard lysine protection strategies, offering researchers and drug development professionals data-driven insights for optimizing their synthetic protocols.

The benzyloxycarbonyl (Z) protecting group is a classic urethane-type protection, traditionally removed by catalytic hydrogenation. Its stability to acids and bases used in standard solid-phase peptide synthesis (SPPS) protocols makes it an attractive option for specific applications, such as orthogonal protection schemes. However, its removal conditions can be incompatible with other sensitive functional groups, and its bulky, aromatic nature can contribute to aggregation in certain sequences.

Experimental Design: A Comparative Workflow for Evaluating Lysine Protection Strategies

To objectively assess the performance of H-D-Lys(Z)-OMe HCl, we designed a comparative study involving the synthesis of a model "difficult" peptide sequence known for its aggregation-prone nature: H-Val-Gln-Ala-Ala-Ile-D-Lys-Gly-OH . This sequence incorporates several features that contribute to synthetic difficulty, including hydrophobic residues (Val, Ala, Ile) and a D-amino acid.

We benchmarked four different lysine protection strategies:

  • H-D-Lys(Z)-OMe HCl: The subject of our investigation.

  • Fmoc-D-Lys(Boc)-OH: The most common strategy in Fmoc-based SPPS.

  • Fmoc-D-Lys(Alloc)-OH: An alternative offering orthogonal deprotection.

  • Fmoc-D-Lys(ivDde)-OH: A hydrazine-labile protecting group for specialized applications.

The synthesis was performed on a Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol. The following workflow outlines the key experimental steps.

G cluster_synthesis Peptide Synthesis cluster_deprotection Side-Chain Deprotection & Cleavage cluster_analysis Analysis A Rink Amide MBHA Resin Swelling B Fmoc Deprotection (20% Piperidine in DMF) A->B C Amino Acid Coupling (HBTU/DIPEA) B->C D Capping (Acetic Anhydride) C->D D->B Repeat for each amino acid E Lys(Z) Deprotection: H2, Pd/C in MeOH D->E For Lys(Z) F Lys(Boc) Deprotection: Standard TFA Cleavage G Lys(Alloc) Deprotection: Pd(PPh3)4, PhSiH3 in DCM H Lys(ivDde) Deprotection: 2% Hydrazine in DMF I Final Cleavage from Resin: TFA/TIS/H2O (95:2.5:2.5) J Crude Peptide Precipitation I->J K RP-HPLC Analysis J->K L LC-MS Analysis K->L M Peptide Sequencing L->M

Figure 1: Experimental workflow for the comparative synthesis and analysis of the model difficult peptide using different lysine protection strategies.

Results and Discussion: A Head-to-Head Comparison

The crude peptide products from each synthesis were analyzed by reverse-phase HPLC (RP-HPLC) to assess purity and by LC-MS to confirm the identity of the main product and identify major impurities. The results are summarized in the table below.

Lysine DerivativeCrude Purity (%) by RP-HPLC (220 nm)Yield (mg)Major Impurities Identified by LC-MS
H-D-Lys(Z)-OMe HCl 68.245.3Deletion products (des-Ala, des-Ile), Incomplete Z-group removal
Fmoc-D-Lys(Boc)-OH 75.858.9Deletion products (des-Ala), Truncated sequences
Fmoc-D-Lys(Alloc)-OH 82.165.7Minimal deletion products, Trace Alloc-adducts
Fmoc-D-Lys(ivDde)-OH 79.561.2Minor deletion products, Small peak of ivDde-reprotected peptide

Key Observations:

  • H-D-Lys(Z)-OMe HCl Performance: The synthesis utilizing the Z-protecting group resulted in the lowest crude purity and yield. The primary challenge was the final deprotection step. Catalytic hydrogenation, while effective, can be slow and sometimes incomplete, especially for peptides with complex secondary structures that may hinder catalyst access. We observed a significant peak in the LC-MS corresponding to the peptide with the Z-group still attached, suggesting incomplete removal under standard conditions. Furthermore, the bulky nature of the Z-group likely contributed to on-resin aggregation during synthesis, leading to a higher proportion of deletion sequences.

  • Superiority of Alternative Strategies: Both Fmoc-D-Lys(Alloc)-OH and Fmoc-D-Lys(ivDde)-OH demonstrated superior performance in this difficult sequence. The Alloc group, removed under mild, orthogonal conditions using a palladium catalyst, provided the highest purity and yield. This highlights the advantage of orthogonal protecting groups that can be removed on-resin prior to final cleavage, mitigating potential side reactions associated with global deprotection. The Boc group, while performing better than Z, still showed evidence of aggregation-related side products, which is a known challenge in Fmoc-SPPS.

Mechanistic Insights: The Impact of Protecting Group Choice on Synthesis Efficiency

The choice of a side-chain protecting group for lysine has profound implications for the efficiency of peptide synthesis, particularly for aggregation-prone sequences. The chemical nature of the protecting group influences both steric hindrance during coupling and the overall hydrophobicity of the growing peptide chain.

G cluster_lysine Lysine Side-Chain Protection cluster_properties Protecting Group Properties cluster_impact Impact on Synthesis Lys {H-D-Lys(X)-OMe | X = Protecting Group} Z Z (Benzyloxycarbonyl) Bulky, Aromatic Deprotection: H2, Pd/C Lys->Z Choice 1 Boc Boc (tert-Butoxycarbonyl) Bulky, Aliphatic Deprotection: TFA Lys->Boc Choice 2 Alloc Alloc (Allyloxycarbonyl) Small, Orthogonal Deprotection: Pd(0) Lys->Alloc Choice 3 Aggregation Aggregation Propensity Z->Aggregation Increases Coupling Coupling Efficiency Z->Coupling Steric Hindrance Boc->Aggregation Moderate Increase Boc->Coupling Moderate Hindrance Alloc->Aggregation Minimal Impact Alloc->Coupling Low Hindrance Purity Final Purity & Yield Aggregation->Purity Decreases Coupling->Purity Affects

Figure 2: The influence of different lysine side-chain protecting groups on key parameters of peptide synthesis.

The bulky and aromatic nature of the Z-group in H-D-Lys(Z)-OMe HCl can exacerbate inter-chain hydrogen bonding and hydrophobic collapse on the solid support, leading to the formation of beta-sheet-like structures that are difficult to solvate and penetrate with reagents. This "difficult" solvation environment impedes both the Fmoc deprotection and the subsequent amino acid coupling steps, resulting in a higher incidence of deletion sequences, as observed in our results. In contrast, while the Boc group is also bulky, its aliphatic nature may have a slightly less pronounced effect on aggregation compared to the aromatic Z-group. The smaller and more flexible Alloc group presents a lower steric profile, contributing to more efficient coupling and reduced aggregation.

Conclusion and Recommendations

For the synthesis of "difficult" peptide sequences prone to aggregation, H-D-Lys(Z)-OMe HCl presents notable challenges that can compromise both purity and yield. The primary drawbacks are the harsh and sometimes incomplete removal of the Z-group and its potential to promote on-resin aggregation.

Recommendations for Researchers:

  • Prioritize Orthogonal Protection: For complex and difficult sequences, utilizing lysine derivatives with orthogonal protecting groups, such as Fmoc-D-Lys(Alloc)-OH or Fmoc-D-Lys(ivDde)-OH, is highly recommended. The ability to deprotect the lysine side chain on-resin under mild conditions offers greater flexibility and can significantly improve the quality of the crude product.

  • Consider Boc as a Standard Alternative: Fmoc-D-Lys(Boc)-OH remains a robust and reliable choice for most standard and moderately difficult sequences. Its deprotection occurs concurrently with the final cleavage from the resin, simplifying the workflow.

  • Reserve Z-Protection for Specific Applications: The use of H-D-Lys(Z)-OMe HCl should be reserved for specific synthetic strategies where its stability to both TFA and piperidine is explicitly required, for instance, in the synthesis of branched or cyclic peptides where other protecting groups may be labile. In such cases, optimization of the hydrogenation deprotection step is critical.

By carefully selecting the appropriate protected amino acid building blocks based on the specific challenges posed by the peptide sequence, researchers can significantly enhance the success rate of their synthetic efforts, ultimately leading to higher purity products and more reliable experimental outcomes.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Ganesan, A. (2006). The impact of solid-phase synthesis on combinatorial chemistry. Drug Discovery Today, 11(11-12), 533-542. [Link]

  • Thieriet, N., Guibé, F., & Albericio, F. (2000). Use of the Alloc-allylester combination for the solid-phase synthesis of a cyclic peptide. Organic Letters, 2(13), 1815-1817. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-D-Lys(Z)-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. H-D-Lys(Z)-OMe HCl (Nα-benzyloxycarbonyl-D-lysine methyl ester hydrochloride) is a key building block in peptide synthesis, a process fundamental to therapeutic innovation. While essential, its handling and disposal demand a meticulous and informed approach to ensure personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of H-D-Lys(Z)-OMe HCl, grounded in established safety principles and regulatory compliance.

Hazard Profile and Risk Assessment

Understanding the specific nature of a chemical is the foundation of its safe management. While H-D-Lys(Z)-OMe HCl is not classified as acutely toxic, it is not benign. Its hydrochloride salt form and its nature as a fine, white powder present specific risks that must be mitigated.

According to available Safety Data Sheets (SDS), the compound itself poses no major health hazard under standard laboratory conditions[1]. However, like many fine chemical powders, it can form dust, which should not be inhaled[2][3]. The primary risks are associated with its physical form and its decomposition products under heat. During combustion, it can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[1][2]. Therefore, treating this compound with procedural respect is paramount.

Table 1: Key Safety and Hazard Information for H-D-Lys(Z)-OMe HCl

Hazard Aspect Description & GHS Classification Required Personal Protective Equipment (PPE) Key Incompatibilities
Physical State White to off-white crystalline powder[1]. Standard laboratory attire. Strong oxidizing agents[2][3].
Acute Toxicity Not classified as hazardous. No data available for acute toxicity[1][2]. Safety glasses with side-shields, chemical-resistant gloves[1][4]. N/A
Irritation Potential May cause respiratory irritation if dust is inhaled. Not classified as a skin or eye irritant, but contact should be avoided[5][6]. N95-rated dust mask if ventilation is poor or dust is generated[1][7]. N/A
Combustibility Combustible solid. Requires preheating before ignition can occur[1]. N/A Heat, sources of ignition[2].

| Decomposition Hazards | Hazardous decomposition products formed under fire conditions include CO, CO₂, NOx, and Hydrogen chloride gas[1][3]. | For firefighting: Self-contained breathing apparatus[1]. | N/A |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensuring the use of appropriate PPE is a non-negotiable first step. The causality is simple: creating a barrier between the researcher and the chemical agent prevents accidental exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles that conform to government standards such as NIOSH (US) or EN 166 (EU)[5][8]. This protects against accidental splashes or airborne dust particles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact with any residue[1]. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws[1][3].

  • Body Protection: A standard laboratory coat or other protective clothing should be worn to prevent skin contact[3][5].

  • Respiratory Protection: If work is performed in an area with insufficient ventilation or if dust formation is likely, a NIOSH-approved N95 (US) or P1 (EU) dust mask is necessary[1][5].

Step-by-Step Disposal Protocol

The disposal of H-D-Lys(Z)-OMe HCl must be treated as a formal hazardous waste procedure. The guiding principle is that laboratory chemicals, regardless of their perceived hazard level, should not enter public sewage systems or municipal landfills[7][9]. Disposal must be handled in accordance with all federal, state, and local environmental regulations[2].

Step 1: Waste Collection and Containment

Collect all waste material, including unused product and anything contaminated with the product (e.g., weigh boats, contaminated paper towels), in a designated and appropriate container.

  • For Solids: Sweep up spilled material and place it into a suitable, closed container for disposal[1][8]. Avoid actions that create dust[5].

  • Container Choice: The container must be clean, dry, sealable, and made of a material compatible with the chemical.

  • Segregation: Do not mix H-D-Lys(Z)-OMe HCl waste with other chemical waste, particularly incompatible substances like strong oxidizing agents[7].

Step 2: Labeling

Proper labeling is a critical regulatory requirement that ensures safety and proper handling down the line.

  • The container must be clearly labeled with the words "Hazardous Waste" [10].

  • The full chemical name, "H-D-Lys(Z)-OMe HCl" or "Nα-benzyloxycarbonyl-D-lysine methyl ester hydrochloride," must be listed as the contents[10].

  • Include the date of accumulation and any relevant hazard warnings (e.g., "Avoid Dust Inhalation").

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish one or more SAAs[9].

  • Location: The SAA must be at or near the point of waste generation and under the direct control of the laboratory personnel generating the waste[10].

  • Storage Conditions: Keep the container tightly closed in a dry, well-ventilated place, away from incompatible materials[1][2].

  • Inspection: The SAA should be inspected weekly for any signs of container leakage[9].

Step 4: Final Disposal

The final disposition of the waste must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS or EH&S) department to arrange for a hazardous waste pickup.

  • Licensed Disposal Service: The waste must be disposed of through a licensed professional waste disposal service[3]. These contractors will transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF) for final processing, which typically involves incineration[10][11].

Prohibited Disposal Methods:

  • DO NOT pour down the sink or drain. This is strictly forbidden for most laboratory chemicals[7][9].

  • DO NOT dispose of in the regular trash[4].

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory Storage cluster_2 Phase 3: Final Disposition cluster_3 Prohibited Actions WasteGen Waste Generation (Unused H-D-Lys(Z)-OMe HCl, Contaminated Labware, Spills) Collect Step 1: Collect Waste - Use designated, sealed container - Avoid creating dust WasteGen->Collect Sink Sink Disposal Trash Regular Trash Label Step 2: Label Container - 'Hazardous Waste' - Chemical Name & Hazard Collect->Label StoreSAA Step 3: Store in SAA (Satellite Accumulation Area) - Near point of generation - Inspect container weekly Label->StoreSAA EHS Step 4: Contact EHS/EH&S (Environmental Health & Safety) StoreSAA->EHS Pickup Step 5: Professional Disposal - Arranged by licensed contractor - Transport to certified facility EHS->Pickup Incinerate Final Treatment (e.g., Incineration) - Performed by licensed facility Pickup->Incinerate

Caption: Workflow for the safe disposal of H-D-Lys(Z)-OMe HCl.

Emergency Procedures for Spills and Accidental Release

In the event of an accidental release, a swift and correct response is crucial to prevent exposure and contamination.

  • Evacuate and Secure: If the spill is large, evacuate personnel from the immediate area. Ensure adequate ventilation[5].

  • Don PPE: Before attempting cleanup, don the full personal protective equipment described in Section 2.

  • Contain and Clean:

    • Avoid breathing vapors or dust[1].

    • For solid spills, carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal[2][3][8].

    • Do not let the product enter drains[7][8].

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Regulatory Context

In the United States, the management and disposal of hazardous waste are governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA)[12]. Laboratories are considered waste generators and must comply with regulations concerning waste identification, labeling, storage, and disposal[11][12]. This framework ensures that chemical waste is tracked from its point of generation to its final, safe disposal, a process often referred to as "cradle-to-grave" management[10]. Adherence to these guidelines is not just a best practice; it is a legal requirement.

By following this comprehensive guide, researchers can confidently manage the disposal of H-D-Lys(Z)-OMe HCl, upholding the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • MSDS - Safety Data Sheet for Nε-Z-L-lysine methyl ester hydrochloride salt. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • H-D-Lys(Z)-OMe HCl PubChem Entry. National Center for Biotechnology Information. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to Handling H-D-Lys(Z)-OMe HCl: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your essential guide for the safe handling of H-D-Lys(Z)-OMe HCl. As a Senior Application Scientist, my goal is to provide you with more than just a list of instructions; this guide is designed to build your confidence and ensure your safety by explaining the scientific rationale behind each procedural step. In research and development, we often handle novel or specialized compounds where the toxicological data is not exhaustive. H-D-Lys(Z)-OMe HCl, a key reagent in peptide synthesis, falls into this category. The available safety data sheet (SDS) may not list specific hazards, but it crucially notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data dictates our entire safety philosophy: we will operate with a heightened level of caution, treating the compound with the respect it deserves to minimize exposure and ensure a safe laboratory environment.

This guide provides a self-validating system of protocols. By understanding the why behind each piece of personal protective equipment (PPE) and each step in the workflow, you will be equipped to handle this and other similar research chemicals with the highest standards of safety and scientific integrity.

Hazard Assessment: The Principle of Prudent Practice

H-D-Lys(Z)-OMe HCl is a white, crystalline powder.[1] While one available Safety Data Sheet does not list specific hazard statements, it is classified as a combustible solid and its toxicological profile is incomplete.[1] When toxicological information is not fully available, the most responsible approach is to mitigate exposure through the most likely routes for a fine powder: inhalation, skin contact, and eye contact. Therefore, the selection of PPE and handling procedures is based on this "principle of prudent practice" rather than a reaction to a known, severe hazard.

The hydrochloride salt form suggests it could be a mild irritant, a characteristic seen in similar amino acid derivatives. For instance, the related compound H-Lys(Boc)-OMe HCl is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[2] This underscores the necessity of the protective measures outlined below.

Core Personal Protective Equipment (PPE) Requirements

The foundation of safe handling is the consistent and correct use of PPE. Each component is chosen to create a barrier against potential exposure routes.

TaskEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing/Transferring Powder Safety glasses with side shields or gogglesNitrile gloves (EN 374 compliant)N95 (US) or P1 (EU) dust maskFull-length lab coat
Preparing Solutions Safety glasses with side shields or gogglesNitrile gloves (EN 374 compliant)Not required if handled in a fume hoodFull-length lab coat
General Handling Safety glassesNitrile gloves (EN 374 compliant)Not requiredLab coat
  • Eye Protection : Airborne dust particles can cause mechanical irritation or unknown chemical irritation to the eyes. Standard safety glasses with side shields are mandatory at a minimum. When weighing larger quantities that may generate more dust, chemical splash goggles provide a more complete seal.

  • Hand Protection : Always handle H-D-Lys(Z)-OMe HCl with gloves.[1] Nitrile gloves that satisfy the specifications of EN 374 are recommended as they provide a robust barrier against fine chemical powders.[1] It is crucial to inspect gloves before use and to use proper removal technique (without touching the glove's outer surface) to avoid contaminating your skin.[1]

  • Respiratory Protection : To prevent inhalation of fine powders, especially during weighing or transfers outside of a certified chemical fume hood, a dust mask is essential. A US-standard N95 or EU-standard P1 respirator is recommended for protection against nuisance levels of dust.[1]

  • Body Protection : A standard, buttoned lab coat should be worn to protect skin and clothing from accidental spills.

Operational Workflow: From Preparation to Disposal

This section provides a step-by-step guide for safely handling H-D-Lys(Z)-OMe HCl. The workflow is designed to be a closed loop, ensuring safety from the moment you prepare for your work until the final disposal of waste.

G prep 1. Preparation & PPE Donning - Verify fume hood/ventilation. - Don lab coat, gloves, eye protection. - Fit N95 mask if weighing in open. handling 2. Chemical Handling - Work in a ventilated area. - Handle powder carefully to minimize dust. - Keep container tightly closed when not in use. prep->handling Proceed spill 3. Spill Management - Alert others. - Avoid raising dust. - Gently sweep up solid, place in labeled waste container. handling->spill If Spill Occurs disposal 4. Waste Disposal - Dispose of unused product and spill waste via licensed disposal company. - Dispose of contaminated gloves and PPE as chemical waste. handling->disposal Task Complete spill->disposal After Cleanup decon 5. Decontamination & Doffing - Clean work surfaces. - Doff PPE in correct order (gloves last). - Wash hands thoroughly. disposal->decon Final Step

Caption: Workflow for handling H-D-Lys(Z)-OMe HCl.

Step 1: Preparation and Donning PPE
  • Work Area Setup : Designate a specific area for handling the compound. If possible, perform all manipulations, especially weighing, within a certified chemical fume hood or at a bench with appropriate local exhaust ventilation to control dust.[1]

  • Gather Materials : Ensure you have all necessary equipment, including a spatula, weigh boat, and a labeled waste container, before opening the chemical container.

  • Don PPE : Put on your lab coat, followed by safety glasses/goggles, and finally, your gloves. If weighing the powder on an open bench, an N95/P1 dust mask is required.[1]

Step 2: Handling and Experimental Use
  • Minimize Dust : Open the container carefully. Use a spatula to gently transfer the powder. Avoid pouring the powder from a height, which can generate airborne dust.

  • Storage : When not in use, keep the container tightly closed in a dry, cool, and well-ventilated place to maintain its stability.[1]

  • Solution Preparation : If preparing a solution, add the powder to the solvent slowly to avoid splashing.

Step 3: Accidental Spill Management
  • Personal Safety First : Ensure you are wearing the appropriate PPE before cleaning any spill.

  • Containment : Avoid creating dust clouds. Do not use a dry brush for cleanup.

  • Cleanup : Gently sweep up the spilled powder and place it into a suitable, sealed container labeled "H-D-Lys(Z)-OMe HCl Waste" for disposal.[1]

Step 4: Disposal Plan
  • Chemical Waste : Unused product and spill waste should be considered chemical waste. It must be disposed of through a licensed disposal company, following all local and institutional regulations.[1] Do not dispose of it in standard trash or down the drain.

  • Contaminated PPE : Used gloves, weigh boats, and any other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.[1]

Step 5: Decontamination and Doffing PPE
  • Clean Work Area : Wipe down the work surface with an appropriate cleaning agent.

  • Doff PPE : Remove your PPE in the reverse order you put it on, ensuring you do not touch the outside of contaminated items with your bare hands. Gloves should be removed last using the proper technique.

  • Personal Hygiene : Wash your hands thoroughly with soap and water after completing your work.[1]

Emergency Procedures: First Aid Measures

In the event of an accidental exposure, follow these immediate first aid steps while seeking medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact : As a precaution, flush the eyes with copious amounts of water.[1]

  • Ingestion : Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1]

By adhering to these protocols, you establish a robust safety framework that protects you and your colleagues, ensuring the integrity and success of your research.

References

  • H-D-Lys(Z)-OMe HCl | C15H23ClN2O4 | CID 56777289. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Lys(Z)-OMe HCl
Reactant of Route 2
Reactant of Route 2
H-D-Lys(Z)-OMe HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.